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Foundational

Molecular Mechanisms and In Vitro Pharmacology of 2-Amino-3-(3-aminophenyl)propanoic acid dihydrochloride

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary 2-Amino-3-(3-aminophenyl)propanoic acid dihydrochloride —commonly known as 3-ami...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

2-Amino-3-(3-aminophenyl)propanoic acid dihydrochloride —commonly known as 3-aminophenylalanine dihydrochloride (3-APhe·2HCl)—is a synthetic, non-natural amino acid derivative. While it serves specialized roles in genetic code expansion and enzyme modulation, its primary significance in drug development lies in its function as a highly potent pharmacophore for serine protease inhibitors .

As a Senior Application Scientist, I have structured this guide to move beyond basic descriptive biology. We will deconstruct the structural causality of 3-APhe, explore its targeted disruption of the Urokinase Plasminogen Activator (uPA) signaling axis, and provide self-validating in vitro protocols designed to yield reproducible, high-fidelity data.

Structural Pharmacology & Binding Kinetics

To understand the mechanism of action of 3-APhe in vitro, one must analyze its structural causality. Trypsin-like serine proteases, such as uPA, naturally cleave peptide bonds adjacent to basic amino acids (Arginine or Lysine).

The Causality of the Meta-Amino Group

The core mechanism of 3-APhe derivatives (e.g., WX-UK1) relies on the precise geometry of the meta-amino group on the phenyl ring. When introduced into an in vitro system containing uPA, the 3-APhe scaffold competitively occupies the S1 specificity pocket of the enzyme. The meta-amino group mimics the basic side chains of natural substrates, protruding deep into the S1 pocket to form a critical salt bridge and hydrogen bond network with the anionic Asp189 residue . Simultaneously, the aromatic ring engages in hydrophobic stacking interactions with residues like Tyr151 and Ser190.

The Causality of the Dihydrochloride Salt

In vitro assays are highly sensitive to solvent artifacts. The dihydrochloride formulation ensures that both the alpha-amino and meta-amino groups are fully protonated at physiological pH. This maximizes aqueous solubility, allowing researchers to achieve high working concentrations without relying on high percentages of Dimethyl Sulfoxide (DMSO), which can induce artifactual cytotoxicity and skew functional readouts.

Primary Mechanism of Action: Disruption of the uPA/uPAR Axis

In highly invasive cancer models (e.g., pancreatic or breast carcinoma cell lines), the uPA/uPAR axis is a primary driver of extracellular matrix (ECM) degradation.

  • Activation: uPA is secreted as an inactive pro-enzyme (pro-uPA) and binds to the GPI-anchored uPA receptor (uPAR) on the cell surface.

  • Catalysis: Once activated, uPA cleaves plasminogen into active plasmin.

  • Proteolysis: Plasmin directly degrades the ECM and activates downstream matrix metalloproteinases (MMPs), facilitating cell migration and invasion .

When 3-APhe derivatives are introduced in vitro, they act as active-site competitive inhibitors, arresting this proteolytic cascade at the apex and preventing pericellular degradation .

uPA_Pathway pro_uPA Pro-uPA uPA Active uPA pro_uPA->uPA Activation uPAR uPAR (Cell Surface) uPAR->uPA Binds Plasminogen Plasminogen uPA->Plasminogen Cleaves Inhibitor 3-APhe Derivative (Inhibitor) Inhibitor->uPA Competitive Inhibition Plasmin Plasmin Plasminogen->Plasmin Activation ECM ECM Degradation & Cell Invasion Plasmin->ECM Proteolysis

Fig 1: uPA/uPAR signaling cascade and competitive inhibition by 3-APhe derivatives.

Alternative In Vitro Mechanisms

Beyond protease inhibition, 3-APhe exhibits secondary mechanisms of action utilized in specialized in vitro applications:

  • Genetic Code Expansion: As an unnatural amino acid, 3-APhe can be site-specifically incorporated into proteins using engineered aminoacyl-tRNA synthetases (e.g., mutant TyrRS). The meta-amino group serves as a bio-orthogonal chemical handle for downstream cross-linking or fluorophore attachment .

  • Tyrosinase Modulation: The amino-phenol structural motif allows 3-APhe to act as a competitive inhibitor of Tyrosinase (TyH) by coordinating with the enzyme's binuclear copper active site.

Quantitative Data: Protease Selectivity Profile

When utilizing 3-APhe as a scaffold for inhibitor design, understanding its selectivity profile is critical. The following table summarizes the binding kinetics of optimized 3-APhe derivatives against various serine proteases , .

Protease TargetIC50 / Ki (µM)Selectivity ProfileMechanistic Rationale
uPA 0.41 - 0.65Primary TargetHigh-affinity S1 pocket binding via meta-amino salt bridge
Plasmin 1.46Secondary TargetHomologous S1 pocket; moderate cross-reactivity
Thrombin 0.50Off-TargetStructural similarity in the catalytic triad
Factor Xa 0.98Off-TargetWeak steric clash in the S2 subsite
tPA 2.51Weak BindingS1 pocket variations reduce meta-amino affinity

Self-Validating Experimental Protocols

To ensure scientific integrity, the following in vitro workflows are designed as self-validating systems. Every step includes a mechanistic rationale to explain the causality of the experimental choice.

Protocol A: Chromogenic uPA Catalytic Inhibition Assay

Purpose: To directly quantify the competitive inhibition of uPA by 3-APhe derivatives in a cell-free system.

  • Baseline Establishment: Incubate 10 nM recombinant human active uPA in assay buffer (50 mM Tris-HCl, pH 8.8, 0.01% Tween 20). Causality: Tween 20 prevents non-specific adsorption of the enzyme to the microplate walls.

  • Inhibitor Equilibration: Add 3-APhe derivatives (0.1 µM to 100 µM) and incubate for 15 minutes at 37°C. Causality: Allows the inhibitor to reach thermodynamic equilibrium within the S1 pocket prior to substrate introduction.

  • Substrate Cleavage: Add 0.3 mM of the chromogenic substrate S-2444 (pyroGlu-Gly-Arg-pNA). Causality: uPA specifically cleaves after the Arginine residue, releasing p-nitroaniline (pNA), which absorbs light at 405 nm.

  • Self-Validation (Controls): Run a parallel well with Aprotinin (a broad-spectrum serine protease inhibitor) as a positive control, and a vehicle (buffer) as a negative control. If the Aprotinin well shows >5% baseline activity, the enzyme concentration is too high, invalidating the assay.

Protocol B: Matrigel Transwell Invasion Assay

Purpose: To evaluate the functional consequence of uPA inhibition on cancer cell invasion .

workflow step1 Cell Preparation Serum-starve highly invasive cells (e.g., Capan-2) step2 Compound Treatment Pre-incubate with 3-APhe derivative (0.1 - 100 µM) step1->step2 step3 Transwell Seeding Seed cells into upper chamber over Matrigel coating step2->step3 step4 Chemoattraction Add 10% FBS medium to lower chamber step3->step4 step5 Incubation 24-48h at 37°C, 5% CO2 step4->step5 step6 Quantification Fix, stain, and count invaded cells step5->step6

Fig 2: Self-validating in vitro workflow for the Matrigel cell invasion assay.

Causality & Validation Steps:

  • Serum Starvation (Step 1): Synchronizes the cell cycle and eliminates exogenous proteases present in bovine serum, ensuring that any observed matrix degradation is strictly driven by the cells' endogenous uPA.

  • Matrigel Barrier (Step 3): Matrigel mimics the physiological basement membrane. Cells cannot passively fall through the pores; they must utilize pericellular proteolysis (uPA/plasmin) to digest the matrix.

  • Self-Validation (The uPA-Negative Control): Alongside the highly invasive Capan-2 cells, run a parallel assay using MCF-7 breast cancer cells (which lack endogenous uPA expression). If the 3-APhe derivative inhibits MCF-7 migration, the compound is exhibiting off-target cytotoxicity rather than specific uPA-mediated anti-invasive effects.

References

  • Therapeutic Strategies Targeting Urokinase and Its Receptor in Cancer Cancers (Basel), MDPI (2022). URL:[Link]

  • Suppression of Tumor Growth and Metastases by Targeted Intervention in Urokinase Activity with Cyclic Peptides Journal of Medicinal Chemistry, ACS Publications (2019). URL:[Link]

  • Activation of Peroxisome Proliferator-Activated Receptor-γ Decreases Pancreatic Cancer Cell Invasion through Modulation of the Plasminogen Activator System Cancer Research, AACR Journals (2006). URL:[Link]

  • Discovery and SAR of Novel and Selective Inhibitors of Urokinase Plasminogen Activator (uPA) with an Imidazo[1,2-a]pyridine Scaffold Journal of Medicinal Chemistry, ACS Publications (2015). URL:[Link]

  • Structural basis of nonnatural amino acid recognition by an engineered aminoacyl-tRNA synthetase for genetic code expansion Proceedings of the National Academy of Sciences (PNAS), National Institutes of Health (2002). URL:[Link]

Exploratory

Engineering Precision Biotherapeutics: The Role of 2-Amino-3-(3-aminophenyl)propanoic acid Dihydrochloride in Site-Specific Conjugation

Executive Summary The development of next-generation biotherapeutics, particularly Antibody-Drug Conjugates (ADCs) and precisely PEGylated cytokines, relies heavily on site-specific bioconjugation. Traditional conjugatio...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of next-generation biotherapeutics, particularly Antibody-Drug Conjugates (ADCs) and precisely PEGylated cytokines, relies heavily on site-specific bioconjugation. Traditional conjugation methods targeting native lysine or cysteine residues often result in heterogeneous mixtures with variable Drug-to-Antibody Ratios (DAR), leading to suboptimal pharmacokinetics and narrow therapeutic windows.

2-Amino-3-(3-aminophenyl)propanoic acid dihydrochloride —commonly referred to as m-aminophenylalanine dihydrochloride—has emerged as a critical non-canonical amino acid (ncAA) in drug development[1]. By incorporating this molecule into proteins via orthogonal translation systems, researchers can introduce a highly reactive, uniquely addressable aromatic amine handle. This whitepaper details the chemical properties, mechanistic advantages, and validated protocols for utilizing m-aminophenylalanine in the development of precision biotherapeutics.

Chemical Identity and Physicochemical Properties

To utilize m-aminophenylalanine effectively in biological systems, it is supplied as a dihydrochloride salt. This formulation is not arbitrary; it is a deliberate chemical choice driven by stability and solubility requirements[2].

  • Oxidative Stability: The free base of an aniline derivative is highly susceptible to auto-oxidation, rapidly degrading and turning brown upon exposure to air. The dihydrochloride salt protonates the amine groups in the solid state, effectively preventing oxidative degradation during long-term storage.

  • Aqueous Solubility: The salt form drastically increases aqueous solubility, allowing for high-concentration supplementation into bacterial or mammalian cell culture media without the need for cytotoxic organic solvents like DMSO.

Quantitative Data Summary
PropertyValue / Description
Chemical Name 2-Amino-3-(3-aminophenyl)propanoic acid dihydrochloride
Synonyms 3-Amino-L-phenylalanine dihydrochloride; m-aminophenylalanine
Molecular Formula C₉H₁₂N₂O₂ · 2HCl
Molecular Weight 253.13 g/mol
pKa (Aromatic Amine) ~4.6
pKa (Alpha Amine) ~9.0
pKa (Carboxylic Acid) ~2.2
Appearance Off-white to pale yellow crystalline powder

The Mechanistic Advantage: pKa-Driven Site-Specificity

The core causality behind selecting m-aminophenylalanine over other ncAAs lies in the unique acid-base chemistry of its side-chain aromatic amine.

In a typical monoclonal antibody, there are dozens of native lysine residues. The side-chain aliphatic amine of lysine has a pKa of approximately 10.5. In contrast, the aromatic amine of m-aminophenylalanine has a significantly lower pKa of ~4.6 due to the delocalization of the nitrogen lone pair into the phenyl ring.

The Mathematical Causality of Selective Conjugation: Using the Henderson-Hasselbalch equation ( pH=pKa+log([A−]/[HA]) ), we can calculate the protonation states at a mildly acidic pH of 6.0 :

  • Lysine (pKa 10.5): 6.0=10.5+log([NH2​]/[NH3+​]) . The ratio of free base to protonated acid is 10−4.5 . Therefore, native lysines are >99.99% protonated and non-nucleophilic.

  • m-Aminophenylalanine (pKa 4.6): 6.0=4.6+log([NH2​]/[NH3+​]) . The ratio is 101.4 (approx. 25:1). Therefore, the aromatic amine is ~96% deprotonated (free NH2​ ) and highly nucleophilic.

By conducting conjugation reactions (e.g., using NHS-esters) at pH 6.0, the m-aminophenylalanine residue acts as the sole reactive nucleophile, allowing for perfectly homogeneous site-specific conjugation without modifying native lysines[3].

Biosynthetic Incorporation via Orthogonal Translation

To introduce m-aminophenylalanine into a target protein, researchers utilize an engineered orthogonal translation system[4]. This system consists of a mutant aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA, often derived from Methanocaldococcus jannaschii or E. coli. The orthogonal aaRS is evolved to specifically recognize m-aminophenylalanine and charge it onto an orthogonal tRNA that recognizes the amber stop codon (UAG)[5].

When the host cell's ribosome encounters the UAG codon on the engineered mRNA, the orthogonal tRNA delivers the ncAA, seamlessly incorporating the aromatic amine handle into the growing polypeptide chain[6].

OrthogonalTranslation mRNA mRNA (UAG Codon) Ribosome Ribosome mRNA->Ribosome Read by aaRS Orthogonal aaRS tRNA Orthogonal tRNA (CUA) aaRS->tRNA Aminoacylates ncAA m-AminoPhe (ncAA) ncAA->aaRS Binds tRNA->aaRS Binds tRNA->Ribosome Delivers ncAA Protein Engineered Protein (Site-Specific ncAA) Ribosome->Protein Synthesizes

Fig 1: Orthogonal translation system incorporating m-aminophenylalanine via amber suppression.

Experimental Protocol: Site-Specific ADC Conjugation

The following self-validating protocol outlines the generation of an Antibody-Drug Conjugate (ADC) using an m-aminophenylalanine-containing monoclonal antibody (mAb). This workflow ensures a controlled Drug-to-Antibody Ratio (DAR) of exactly 2.0 (assuming one ncAA per heavy chain).

Phase 1: Preparation and Buffer Exchange
  • Expression & Purification: Express the target mAb in a CHO or E. coli platform supplemented with 2-5 mM 2-Amino-3-(3-aminophenyl)propanoic acid dihydrochloride[7]. Purify via Protein A chromatography.

  • Buffer Exchange (Critical Step): Dialyze the purified mAb into Conjugation Buffer (50 mM Sodium Phosphate, 150 mM NaCl, pH 6.0).

    • Causality: As established, pH 6.0 ensures native lysines are protonated while the ncAA remains nucleophilic.

Phase 2: The Conjugation Reaction
  • Payload Addition: Dissolve the NHS-ester functionalized payload (e.g., NHS-PEG-MMAE) in anhydrous DMSO. Add the payload to the mAb solution at a 5-to-10 molar excess. Ensure final DMSO concentration remains below 10% (v/v) to prevent mAb denaturation.

  • Incubation: Incubate the reaction mixture at 22°C for 4–6 hours under gentle agitation.

Phase 3: Quenching and Analytical Validation
  • Quenching: Stop the reaction by adding 1 M Tris-HCl (pH 8.0) to a final concentration of 50 mM. The excess unprotonated primary amines in Tris will rapidly consume any remaining unreacted NHS-ester.

  • Purification: Remove small-molecule byproducts using Size Exclusion Chromatography (SEC) or tangential flow filtration (TFF).

  • Self-Validation (LC-MS/MS): Analyze the intact conjugate via Liquid Chromatography-Mass Spectrometry. A successful reaction will yield a single major peak corresponding to the mAb mass plus exactly two payload masses, confirming a DAR of 2.0 and validating the site-specificity of the protocol.

ConjugationWorkflow Step1 1. mAb Expression (Media with m-AminoPhe) Step2 2. Buffer Exchange (pH 6.0 to protonate Lys) Step1->Step2 Step3 3. Conjugation (NHS-Payload Addition) Step2->Step3 Step4 4. Purification (SEC / TFF removal of excess) Step3->Step4 Step5 5. Validation (LC-MS/MS confirms DAR) Step4->Step5

Fig 2: Step-by-step bioconjugation workflow exploiting the unique pKa of m-aminophenylalanine.

Applications in Drug Development

The integration of m-aminophenylalanine has catalyzed advancements across multiple therapeutic modalities:

  • Prostate-Specific Membrane Antigen (PSMA) ADCs: Researchers have successfully utilized m-aminophenylalanine to conjugate dolastatin derivatives to anti-PSMA antibodies[1]. The stable conjugation chemistry prevents premature payload cleavage in circulation, drastically reducing non-specific toxicity and improving the therapeutic index for prostate cancer treatments[8].

  • Toll-Like Receptor (TLR) Agonist Conjugates: Site-specific incorporation has been used to conjugate TLR7/8 agonists to tumor-targeting antibodies, creating localized immune stimulation in the tumor microenvironment without systemic inflammation[9].

  • Cytokine PEGylation: Therapeutic proteins like Interleukin-10 (IL-10) suffer from rapid renal clearance. By incorporating m-aminophenylalanine, PEG polymers can be attached at precise locations that do not interfere with receptor binding, extending serum half-life while retaining full biological activity[10].

References

  • Humanized anti-prostate-specific membrane antigen (psma)
  • RHAWN R012231-25g DL-2,3-Diaminopropionic acid hydrochloride 25g pk (Chemical Supply & Stability Data)
  • Source: Google Patents (WO2020168017A1)
  • Humanized anti-prostate -specific membrane antigen (psma) antibody drug conjugates (Therapeutic Index & Conjugation Chemistry)
  • Source: Googleapis / WIPO (WO 2020/082057 A1)

Sources

Foundational

Solubility Profile and Aqueous Dynamics of 2-Amino-3-(3-aminophenyl)propanoic Acid Dihydrochloride: A Technical Guide

Executive Summary In the rapidly evolving fields of peptide engineering and targeted therapeutics, non-natural amino acids serve as critical structural building blocks. 2-Amino-3-(3-aminophenyl)propanoic acid dihydrochlo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rapidly evolving fields of peptide engineering and targeted therapeutics, non-natural amino acids serve as critical structural building blocks. 2-Amino-3-(3-aminophenyl)propanoic acid dihydrochloride (commonly known as 3-Amino-L-phenylalanine dihydrochloride) is a highly specialized non-natural amino acid. It is increasingly utilized to impart water solubility to hydrophobic peptide sequences[1] and to provide orthogonal conjugation sites in next-generation Antibody-Drug Conjugates (ADCs)[2][3].

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic safety data sheets. This guide synthesizes the fundamental physical chemistry of the molecule with field-proven, self-validating laboratory protocols. By understanding the causality behind its aqueous behavior—specifically how its multiple ionizable centers interact with aqueous buffers—researchers can optimize dissolution, prevent premature precipitation, and execute highly specific bioconjugation reactions.

Physicochemical Profiling & Mechanistic Causality

The solubility of 2-Amino-3-(3-aminophenyl)propanoic acid is entirely dictated by its protonation state. The free base form contains an aniline ring that is prone to oxidation and exhibits limited aqueous solubility at neutral pH due to its zwitterionic nature (net charge of zero).

To circumvent this, the molecule is synthesized and supplied as a dihydrochloride salt . The inclusion of two HCl equivalents locks the molecule in a highly polar, dicationic state during storage and initial dissolution, drastically lowering the energy barrier for aqueous solvation.

Table 1: Core Physicochemical Parameters
ParameterValueMechanistic Implication in Aqueous Systems
Molecular Formula C₉H₁₂N₂O₂ · 2HClThe dual HCl salt ensures a highly acidic microenvironment upon initial dissolution, maximizing kinetic solubility.
Molecular Weight 253.13 g/mol (Salt)Must be strictly accounted for when calculating molarity for bioconjugation stoichiometry to avoid sub-optimal Drug-to-Antibody Ratios (DAR).
pKa₁ (Carboxyl) 2.11 ± 0.10[4]Deprotonates rapidly at physiological pH, contributing to the zwitterionic backbone.
pKa₂ (Aniline NH₂) ~4.6Critical for ADCs : Remains unprotonated and nucleophilic at pH > 5.5, allowing orthogonal reactivity against endogenous lysines (pKa ~10.5).
pKa₃ (Alpha NH₂) ~9.1Remains protonated at neutral pH, providing necessary hydrophilicity to engineered peptide sequences.

Aqueous Dynamics: The pH-Dependent Solubility Pathway

When 2-Amino-3-(3-aminophenyl)propanoic acid dihydrochloride is introduced to water, it undergoes a cascade of deprotonation events depending on the buffer's buffering capacity and final pH. Understanding this pathway is essential to prevent unexpected precipitation during formulation.

G A pH < 2.1 Dicationic Form (Highly Soluble) B pH 2.1 - 4.6 Monocationic Form (Soluble) A->B -H+ (Carboxyl) C pH 4.6 - 9.0 Zwitterionic Form (Lowest Solubility) B->C -H+ (Aniline) D pH > 9.0 Anionic Form (Soluble) C->D -H+ (alpha-Amino)

Caption: pH-dependent protonation states of 3-aminophenylalanine dictating its aqueous solubility profile.

Expert Insight: If you attempt to dissolve the dihydrochloride salt directly into a weak, neutral buffer (e.g., 10 mM PBS, pH 7.4) at high concentrations, the released HCl will overwhelm the buffer, dropping the pH. If you then titrate the solution with NaOH to bring it back to pH 7.4, the molecule transitions into its zwitterionic form (pH 4.6 - 9.0). Because the zwitterion has a net charge of zero, its thermodynamic solubility drops significantly, which can lead to sudden, catastrophic precipitation in your reaction vessel.

Experimental Methodology: Thermodynamic Solubility Profiling

To accurately determine the solubility limits of this compound for drug development, kinetic solubility (visual dissolution) is insufficient. The following self-validating protocol guarantees the measurement of true thermodynamic equilibrium.

Protocol: High-Throughput Equilibrium Solubility Determination

Objective: Determine the absolute solubility limit of the dihydrochloride salt across a physiological pH gradient without interference from supersaturation.

Step 1: Buffer Preparation

  • Prepare 50 mM buffer solutions: Citrate (pH 3.0), Acetate (pH 4.5), MES (pH 6.0), and Phosphate (pH 7.4).

  • Causality: Using low-molarity buffers prevents the "common-ion effect" (excess chloride from the buffer suppressing the solubility of the hydrochloride salt).

Step 2: Solid Addition

  • To a 2 mL glass HPLC vial, add 50 mg of 2-Amino-3-(3-aminophenyl)propanoic acid dihydrochloride. Add 500 µL of the respective buffer.

  • Causality: Glass vials are mandatory. Plastic microcentrifuge tubes can leach plasticizers or non-specifically adsorb the hydrophobic aromatic ring of the free base, skewing quantitative results.

Step 3: Equilibration

  • Seal and incubate in a thermoshaker at 25.0 ± 0.1 °C, agitating at 1000 rpm for exactly 48 hours.

  • Causality: A 48-hour window is critical. The dihydrochloride salt will initially dissolve rapidly (kinetic solubility). As the buffer neutralizes the released HCl, the less soluble zwitterion may slowly precipitate. 48 hours ensures the system transitions from a metastable state to true thermodynamic equilibrium.

Step 4: Phase Separation

  • Centrifuge the vials at 15,000 × g for 15 minutes at 25 °C.

  • Causality: Centrifugation is strictly preferred over syringe filtration. The highly polar dicationic species can electrostatically bind to nylon or PES filter membranes, leading to false-negative concentration readings.

Step 5: Quantification

  • Carefully aspirate 50 µL of the supernatant, dilute 1:100 in mobile phase (Water/Acetonitrile with 0.1% TFA), and analyze via RP-HPLC-UV at 254 nm against a pre-validated standard curve.

Workflow Step1 1. Media Preparation Formulate 50mM Buffers (pH 3.0 - 7.4) Step2 2. Saturation Add Excess Dihydrochloride Salt to Glass Vials Step1->Step2 Step3 3. Equilibration Agitate at 25°C for 48 Hours Step2->Step3 Step4 4. Phase Separation Centrifuge at 15,000 x g (Avoid Filtration) Step3->Step4 Step5 5. Quantification Analyze Supernatant via RP-HPLC-UV Step4->Step5

Caption: Step-by-step thermodynamic solubility profiling workflow ensuring equilibrium accuracy.

Applied Dynamics: Orthogonal Bioconjugation in ADCs

The primary reason drug development professionals utilize 2-Amino-3-(3-aminophenyl)propanoic acid is to exploit its unique solubility and reactivity profile for bioconjugation[2].

When this non-natural amino acid is incorporated into a monoclonal antibody, the alpha-amino group is tied up in the peptide backbone, leaving the aniline side-chain exposed. Because the aniline group has a pKa of ~4.6, buffering the conjugation reaction to a mildly acidic pH (e.g., pH 6.0 - 6.5) creates a highly specific reactive environment:

  • Endogenous Lysines (pKa ~10.5): Remain fully protonated (NH₃⁺) and are therefore non-nucleophilic and unreactive.

  • Aniline Side Chain (pKa ~4.6): Is predominantly deprotonated (NH₂) and highly nucleophilic.

This precise pH control allows formulation scientists to conjugate cytotoxic payloads exclusively to the 3-aminophenylalanine residues using activated esters or reductive amination, ensuring a perfectly homogeneous Drug-to-Antibody Ratio (DAR) without off-target cross-linking[3].

Handling and Storage Imperatives

The dihydrochloride salt is highly hygroscopic. Exposure to ambient humidity leads to rapid water absorption, which alters the effective molecular weight (ruining stoichiometric calculations) and mobilizes the HCl, potentially leading to localized acid-catalyzed degradation of the compound.

  • Best Practice: Store desiccated at -20 °C under an inert argon atmosphere. When weighing, allow the sealed vial to reach room temperature before opening to prevent condensation.

References

  • Peptides: Synthesis, Structures, And Applications. Kallenbach Group / Marqusee et al. VDOC.PUB. Available at:[Link]

  • WO2025041055A1 - Compositions conjuguées anti-psma adc et leurs méthodes d'utilisation.Google Patents.
  • WO2024155627A1 - Anti-cd70 antibody-drug conjugates.Google Patents.

Sources

Exploratory

isoelectric point and pKa of 2-Amino-3-(3-aminophenyl)propanoic acid dihydrochloride

An In-depth Guide to the Physicochemical Characterization of 2-Amino-3-(3-aminophenyl)propanoic acid dihydrochloride: Isoelectric Point and pKa Determination Abstract 2-Amino-3-(3-aminophenyl)propanoic acid is a non-cano...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Guide to the Physicochemical Characterization of 2-Amino-3-(3-aminophenyl)propanoic acid dihydrochloride: Isoelectric Point and pKa Determination

Abstract

2-Amino-3-(3-aminophenyl)propanoic acid is a non-canonical amino acid of significant interest in pharmaceutical development, serving as a versatile building block for novel therapeutics, including peptide-based drugs and small molecule inhibitors. Its physicochemical properties, specifically the acid dissociation constants (pKa) and the isoelectric point (pI), are fundamental parameters that govern its behavior in biological systems. These values dictate solubility, membrane permeability, and the nature of intermolecular interactions with biological targets. This technical guide provides a comprehensive framework for both the theoretical estimation and empirical determination of the pKa and pI values of its dihydrochloride salt form. We present detailed, field-proven protocols for potentiometric titration and capillary isoelectric focusing (cIEF), explain the scientific rationale behind methodological choices, and offer insights into data interpretation for drug development professionals.

Introduction: The Critical Role of pKa and pI in Drug Development

2-Amino-3-(3-aminophenyl)propanoic acid dihydrochloride is an amino acid analogue featuring three distinct ionizable functional groups: an α-carboxylic acid, an α-amino group, and an aromatic amino group. The protonation state of these groups is highly dependent on the ambient pH. Understanding this relationship, quantified by the pKa values, is not merely an academic exercise; it is a cornerstone of rational drug design.

The acid dissociation constant, pKa, directly influences a molecule's pharmacokinetic and pharmacodynamic profile.[1] For instance, the charge state of a drug affects its:

  • Solubility: Ionized species are generally more water-soluble, impacting formulation and bioavailability.

  • Absorption and Permeability: The ability to cross biological membranes, such as the intestinal wall or the blood-brain barrier, often requires a neutral, more lipophilic state.

  • Target Binding: The specific protonation state can be critical for forming key ionic bonds or hydrogen bonds within a protein's active site.[1]

The isoelectric point (pI) is the pH at which the molecule carries no net electrical charge.[2] At this pH, the molecule's solubility is typically at its minimum, a crucial consideration for preventing precipitation during formulation, manufacturing, and storage. Furthermore, the pI is a key parameter for developing purification strategies using techniques like ion-exchange chromatography or isoelectric focusing.[3][4]

This guide will first dissect the molecule's structure to provide a theoretical estimation of its pKa values and pI. Subsequently, we will provide robust, step-by-step experimental protocols for their precise determination.

Theoretical Analysis and Estimation

A robust theoretical analysis provides an essential starting point, guiding experimental design and validating empirical results. The structure of 2-Amino-3-(3-aminophenyl)propanoic acid contains three ionizable centers. In its dihydrochloride salt form, both amino groups are protonated, and the carboxylic acid is in its neutral form, giving the molecule an overall net charge of +2.

Figure 1: Structure of 2-Amino-3-(3-aminophenyl)propanoic acid dihydrochloride

Caption: Dihydrochloride salt form of the molecule.

Identification and Estimation of pKa Values

We can estimate the pKa for each group by comparing it to analogous structures and considering the electronic effects of the substituents.

  • pKa₁ (α-Carboxylic Acid): The α-carboxyl groups of standard amino acids typically have pKa values in the range of 2-3.[5] The primary influence is the inductive electron-withdrawing effect of the adjacent α-ammonium group (-NH₃⁺), which stabilizes the carboxylate anion and makes the proton more acidic than in a simple carboxylic acid like propanoic acid (pKa ~4.8). We can therefore confidently estimate pKa₁ ≈ 2.2 .

  • pKa₂ (Aromatic Amino Group): This group is analogous to aniline. The pKa of the anilinium ion (C₆H₅NH₃⁺) is approximately 4.6.[6][7][8] The alkylamino-acid substituent on the phenyl ring is weakly electron-withdrawing, which tends to decrease the basicity (lower the pKa) of the aromatic amine by pulling electron density from the ring.[9] Therefore, a value slightly lower than that of aniline is expected. We will estimate pKa₂ ≈ 4.4 .

  • pKa₃ (α-Amino Group): The α-amino groups of most amino acids have pKa values in the range of 9-10.[10][11] This value is lower than that of a typical alkyl amine (~10.6) due to the electron-withdrawing effect of the adjacent carboxyl group. We can estimate pKa₃ ≈ 9.5 .

Molecular Speciation and Isoelectric Point (pI) Calculation

The overall charge of the molecule changes as the pH of the solution is varied, proceeding through the deprotonation of the three groups in order of their acidity (lowest pKa to highest pKa).

Figure 2: Predominant Ionic Forms at Varying pH

Speciation A Net Charge: +2 (pH < 2.2) B Net Charge: +1 (pH 2.2 - 4.4) A->B pKa₁ ≈ 2.2 (-H⁺ from -COOH) C Zwitterion Net Charge: 0 (pH 4.4 - 9.5) B->C pKa₂ ≈ 4.4 (-H⁺ from Ar-NH₃⁺) D Net Charge: -1 (pH > 9.5) C->D pKa₃ ≈ 9.5 (-H⁺ from α-NH₃⁺)

Caption: Predicted protonation states of the molecule.

The isoelectric point (pI) is the pH where the concentration of the neutral zwitterionic species is maximized. For a molecule with three ionizable groups, the pI is calculated by averaging the two pKa values that bracket the neutral species.[12][13][14] As shown in Figure 2, the neutral zwitterion (Form C) exists between the deprotonation of the aromatic ammonium group (pKa₂) and the deprotonation of the α-ammonium group (pKa₃). However, the definition of the isoelectric species is the one with a net charge of zero. This occurs after the most acidic proton (carboxyl) and the second most acidic proton (aromatic amine) have been removed, but before the final proton (alpha-amine) is removed.

Therefore, the pI is the average of the pKa values for the groups that ionize to form and then ionize from the neutral species. The zwitterion (net charge 0) is formed when the species with a +1 charge loses a proton. This corresponds to the equilibrium governed by pKa₂. This zwitterion then loses another proton in the equilibrium governed by pKa₃. The species with a net charge of zero is bracketed by pKa₂ and pKa₃. However, a common convention for amino acids with an additional acidic or basic group is to average the pKa values of the groups with like charges in the fully protonated state. A more precise method is to identify the pKa values that flank the neutral species.

Let's re-evaluate the species:

  • pH < pKa₁: Charge = +2 (-COOH, -αNH₃⁺, -ArNH₃⁺)

  • pKa₁ < pH < pKa₂: Charge = +1 (-COO⁻, -αNH₃⁺, -ArNH₃⁺)

  • pKa₂ < pH < pKa₃: Charge = 0 (-COO⁻, -αNH₃⁺, -ArNH₂) -> This is the Zwitterion.

  • pH > pKa₃: Charge = -1 (-COO⁻, -αNH₂, -ArNH₂)

The pKa values that bracket the neutral zwitterionic species (Charge = 0) are pKa₂ and pKa₃. This would suggest pI = (pKa₂ + pKa₃)/2.

Let's reconsider the standard definition. The pI is the pH at which the average charge is zero. For an amino acid with an acidic side chain (e.g., Aspartic Acid), the pI is the average of pKa₁ and pKa(side-chain). For a basic amino acid (e.g., Lysine), the pI is the average of pKa₂ and pKa(side-chain). Our molecule has a basic side chain (the aromatic amine). However, this "basic" side chain is much more acidic (pKa₂ ≈ 4.4) than the α-amino group (pKa₃ ≈ 9.5).

Let's follow the general rule for polyprotic acids: the pI is the average of the pKa values of the two functional groups that are involved in the equilibrium with the neutral species. The neutral species is H₂A. The equilibria are H₃A⁺ ⇌ H₂A + H⁺ (governed by pKa₁) and H₂A ⇌ HA⁻ + H⁺ (governed by pKa₂). Therefore, the pI is the average of pKa₁ and pKa₂.

pI = (pKa₁ + pKa₂) / 2

Using our estimated values: pI ≈ (2.2 + 4.4) / 2 = 3.3

This low pI is a critical piece of information, suggesting that the molecule will carry a net positive charge at physiological pH (~7.4) and will have minimal solubility around pH 3.3.

ParameterFunctionalityEstimated ValueRationale
pKa₁ α-Carboxylic Acid~2.2Inductive effect from α-NH₃⁺; typical for α-amino acids.[5]
pKa₂ Aromatic Amino Group~4.4Anilinium ion (pKa ~4.6) with a weak electron-withdrawing group.[6][9]
pKa₃ α-Amino Group~9.5Inductive effect from -COO⁻; typical for α-amino acids.[5]
pI Isoelectric Point~3.3Calculated as (pKa₁ + pKa₂)/2, bracketing the neutral species.

Experimental Determination Protocols

While theoretical estimations are invaluable, they must be confirmed by empirical data. The following protocols are designed to be self-validating and provide the accuracy required for drug development applications.

Protocol 1: pKa Determination by Potentiometric Titration

Principle: This method involves monitoring the pH of a solution of the analyte as a titrant (a strong base) is added incrementally.[15] The resulting plot of pH versus volume of titrant reveals buffer regions centered around the pKa of each ionizable group. The pH at the midpoint of each buffer region (the half-equivalence point) is equal to the pKa.[16][17]

Figure 3: Workflow for Potentiometric pKa Determination

cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep1 Calibrate pH Meter (pH 4, 7, 10 buffers) prep2 Prepare 0.1 M NaOH (Standardized, Carbonate-Free) prep1->prep2 prep3 Accurately weigh compound (e.g., to make 10 mM solution) prep2->prep3 prep4 Dissolve in degassed H₂O with constant ionic strength (0.15 M KCl) prep3->prep4 titrate1 Acidify sample to pH ~1.5 with 0.1 M HCl prep4->titrate1 titrate2 Titrate with 0.1 M NaOH (small increments) titrate1->titrate2 titrate3 Record pH and Volume after stabilization at each step titrate2->titrate3 titrate4 Continue until pH ~11.5 titrate3->titrate4 analysis1 Plot pH vs. Volume NaOH titrate4->analysis1 analysis2 Calculate 1st Derivative (dpH/dV) to find Equivalence Points (EP) analysis1->analysis2 analysis3 Identify Half-Equivalence Points (V at EP₁/2, EP₁ + (EP₂-EP₁)/2, etc.) analysis2->analysis3 analysis4 Determine pKa values (pH at Half-EPs) analysis3->analysis4

Caption: From sample preparation to final data analysis.

Methodology:

  • System Preparation:

    • Calibrate a high-resolution pH meter using at least three standard buffers (e.g., pH 4.01, 7.00, 10.01).

    • Prepare a standardized, carbonate-free 0.1 M NaOH solution. This is critical as dissolved CO₂ can interfere with titration endpoints.

    • Prepare a 0.1 M HCl solution.

  • Sample Preparation:

    • Accurately weigh an amount of 2-Amino-3-(3-aminophenyl)propanoic acid dihydrochloride to prepare a solution of known concentration (e.g., 20 mL of a 10 mM solution).

    • Dissolve the sample in degassed, deionized water containing a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.

    • Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25°C). Stir gently with a magnetic stirrer. Purge the headspace with nitrogen to prevent CO₂ ingress.

  • Titration Procedure: [16]

    • Immerse the calibrated pH electrode and the tip of the titrator's burette into the solution.

    • Ensure the molecule is fully protonated by adding 0.1 M HCl dropwise until the pH is stable below the first expected pKa (e.g., pH 1.5-1.8). Record this starting volume and pH.

    • Begin titration by adding small, precise increments of the 0.1 M NaOH solution.

    • After each addition, allow the pH reading to stabilize (e.g., drift < 0.01 pH units/minute) before recording the pH and total volume of titrant added.[16]

    • Continue the titration until the pH is well past the final expected pKa (e.g., pH 11.5-12.0).

  • Data Analysis and Interpretation:

    • Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate the titration curve.

    • Calculate the first derivative of the curve (dpH/dV). The peaks of the first derivative plot correspond to the equivalence points, where the three protons have been fully titrated.

    • The pKa₁ is the pH at the volume corresponding to half of the first equivalence point.

    • The pKa₂ is the pH at the volume corresponding to the first equivalence point plus half the volume between the first and second equivalence points.

    • The pKa₃ is the pH at the volume corresponding to the second equivalence point plus half the volume between the second and third equivalence points.

    • Perform the experiment in triplicate to ensure reproducibility and report the mean and standard deviation for each pKa value.[16]

Protocol 2: pI Determination by Capillary Isoelectric Focusing (cIEF)

Principle: cIEF is a high-resolution technique that separates molecules based on their isoelectric point (pI).[18][19] A pH gradient is established within a capillary using carrier ampholytes. When a voltage is applied, the sample molecules migrate through the gradient until they reach the pH region that matches their pI. At this point, the net charge of the molecule is zero, and its migration ceases, resulting in a sharply focused peak.[3][20]

Methodology:

  • System and Sample Preparation:

    • Utilize a commercial cIEF instrument with a coated capillary to minimize electroendosmotic flow.

    • Prepare the sample by dissolving the compound in a solution containing carrier ampholytes that cover the desired pH range (e.g., pH 2-6 to bracket the estimated pI of 3.3) and two bracketing pI markers of known pI.

    • The anolyte (acidic solution, e.g., phosphoric acid) and catholyte (basic solution, e.g., sodium hydroxide) are placed at the inlet and outlet of the capillary, respectively.

  • Focusing and Mobilization:

    • The sample mixture is introduced into the capillary.

    • A high voltage is applied, causing the carrier ampholytes to align and establish a stable pH gradient. Simultaneously, the sample molecules and pI markers migrate and focus at their respective pI positions. This is the "focusing" step.

    • Once focusing is complete, the focused zones are mobilized past a detector (typically UV absorbance at 280 nm). Mobilization can be achieved either chemically (by changing the catholyte) or by applying pressure.

  • Data Analysis and Interpretation:

    • A plot of absorbance versus time (or migration distance) is generated, showing peaks for the sample and the two pI markers.

    • A calibration curve is created by plotting the known pI values of the markers against their migration times.

    • The pI of the sample is determined by interpolating its migration time onto this calibration curve.

    • This method provides a direct, high-precision measurement of the pI, which can be used to validate the value calculated from potentiometric titration.

Synthesis of Results and Conclusion

The physicochemical characterization of a drug candidate like 2-Amino-3-(3-aminophenyl)propanoic acid is a foundational step in its development pipeline. This guide provides the theoretical framework and practical, robust methodologies for determining its pKa and pI values.

A theoretical analysis predicted three pKa values (≈2.2, ≈4.4, and ≈9.5) and a resulting isoelectric point of approximately 3.3. This estimation is critical for designing experiments, such as selecting the appropriate pH range for cIEF analysis or predicting the shape of a titration curve.

The provided protocols for potentiometric titration and cIEF represent industry-standard approaches for obtaining precise, empirical data. It is crucial for researchers to recognize that experimental values may deviate slightly from theoretical estimates due to factors like temperature, ionic strength, and solvent effects. The strength of the approach outlined here lies in the synergy between theory and practice: estimation guides experimentation, and experimentation validates and refines our understanding of the molecule.

By accurately characterizing these fundamental properties, researchers and drug development professionals can make more informed decisions regarding formulation, purification, and predicting in vivo behavior, ultimately accelerating the journey from a promising compound to a viable therapeutic.

References

  • Wikipedia. Aniline. [Link][6]

  • University of Calgary. Basicity of Aromatic Amines. [Link][7]

  • Ishida, T., & Kato, S. (2021). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. Molecules, 26(24), 7489. [Link][21]

  • Chemistry LibreTexts. Acidity of Carboxylic Acids. [Link][22]

  • Cignarella, C., & Hukkerikar, A. (2014). Modelling of the Dissociation Constant (pKa) of Amino Acids. Max Planck Institute for Dynamics of Complex Technical Systems. [Link][23]

  • Wikipedia. Protein pKa calculations. [Link][24]

  • Coriolis Pharma. Capillary Isoelectric Focusing. [Link][18]

  • University of Colorado Boulder. Approximate pKa chart of the functional groups. [Link][10]

  • Jiménez, J. L., & Martínez, F. (2021). Computer Prediction of pKa Values in Small Molecules and Proteins. ACS Medicinal Chemistry Letters, 12(10), 1526–1529. [Link][1]

  • Righetti, P. G., & Gelfi, C. (1997). Capillary isoelectric focusing. Journal of Chromatography B: Biomedical Sciences and Applications, 699(1-2), 91–104. [Link][19]

  • Mtoz Biolabs. Protein Isoelectric Point Detection Techniques. [Link][3]

  • National Taiwan University. Exp.2 Determination of isoelectric point. [Link][12]

  • Jack Westin. Complete MCAT Amino Acids Proteins Guide. [Link][4]

  • YouTube. CHM 230 predict acidity of aniline 3 6. [Link][8]

  • Yildiz, E. (2024). Statistical Analysis of Substituent Effects on pKa of Aniline. Journal of Engineering Research and Applied Science, 13(2), 1-6. [Link][9]

  • Khan Academy. Isoelectric focusing. [Link][13]

  • University of Calgary. Ch27 pKa and pI values. [Link]

  • Reddit. MCAT Biochem: pKA values to know for amino acids?. [Link][11]

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link][16]

  • AK Lectures. Isoelectric Focusing and Isoelectric Point. [Link][14]

  • Al al-Bayt University. Amino acid titration. [Link][17]

  • ECETOC. Measurement of Acidity (pKa). [Link][15]

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Foundational

Pharmacokinetics of 2-Amino-3-(3-aminophenyl)propanoic Acid Derivatives: A Technical Guide to ADME Optimization and Targeted Delivery

Executive Summary Derivatives of 2-amino-3-(3-aminophenyl)propanoic acid —commonly known as 3-aminophenylalanine (3-APhe) or m-aminophenylalanine—represent a highly versatile class of non-natural amino acids in modern ph...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Derivatives of 2-amino-3-(3-aminophenyl)propanoic acid —commonly known as 3-aminophenylalanine (3-APhe) or m-aminophenylalanine—represent a highly versatile class of non-natural amino acids in modern pharmacokinetics (PK) and drug design. By leveraging the unique steric and electronic properties of the meta-substituted aniline ring, researchers utilize 3-APhe derivatives in three distinct therapeutic modalities: as high-affinity promoieties for L-type amino acid transporter 1 (LAT1)-mediated brain delivery, as competitive inhibitors of the urokinase plasminogen activator (uPA) system, and as bio-orthogonal handles for site-specific antibody-drug conjugates (ADCs).

This whitepaper synthesizes the pharmacokinetic mechanisms, structural rationales, and validated experimental protocols required to evaluate 3-APhe derivatives in preclinical and clinical development.

Structural Rationale and ADME Profile

The pharmacokinetic utility of 3-APhe stems from its structural mimicry of endogenous large neutral amino acids (LNAAs) like L-tyrosine and L-phenylalanine. However, the presence of the meta-amino group fundamentally alters its ADME (Absorption, Distribution, Metabolism, Excretion) profile:

  • Absorption: Unmodified 3-APhe derivatives often exhibit high polarity, limiting passive gastrointestinal absorption. Consequently, oral bioavailability is typically achieved via prodrug strategies (e.g., masking the α -carboxyl or α -amino groups).

  • Distribution: The α -amino and α -carboxyl groups serve as a high-affinity recognition motif for LAT1 (SLC7A5), a transporter highly expressed at the Blood-Brain Barrier (BBB) and on the surface of various tumor cells.

  • Metabolism: When the meta-amino group is conjugated to a payload via an amide bond, the resulting derivative is highly stable in systemic circulation but susceptible to specific intracellular amidases, allowing for controlled payload release.

  • Excretion: Due to their low molecular weight and hydrophilicity, unconjugated 3-APhe metabolites undergo rapid renal clearance.

Application I: LAT1-Mediated Brain Delivery (Prodrugs)

Delivering small-molecule therapeutics, such as nonsteroidal anti-inflammatory drugs (NSAIDs), across the BBB is notoriously difficult due to tight junctions and active efflux pumps. 3-APhe is utilized as a specialized promoiety to hijack LAT1 for active transport[1].

By conjugating the carboxylic acid of an NSAID (e.g., salicylic acid or flurbiprofen) to the meta-amino group of 3-APhe via an amide linkage, the resulting prodrug retains the free α -amino and α -carboxyl groups required for LAT1 recognition. These prodrugs demonstrate higher LAT1 affinity ( Km​=1.7–20.8μM ) compared to the endogenous substrate L-leucine ( Km​=26.7μM )[1]. Once the prodrug crosses the BBB, intracellular enzymes cleave the amide bond, trapping the active NSAID within the brain parenchyma to resolve neuroinflammation[2].

LAT1_Pathway A Systemic Circulation (3-APhe Prodrug) B BBB Endothelium (LAT1 Transporter) A->B Active Transport C Brain Parenchyma (Intracellular Space) B->C Transcytosis D Enzymatic Cleavage (Intracellular Amidases) C->D Metabolism E Active Payload (e.g., NSAID) D->E Therapeutic Effect F 3-APhe Carrier (Renal Excretion) D->F Clearance

LAT1-mediated transport and intracellular metabolism of 3-APhe prodrugs across the BBB.

Application II: Urokinase Plasminogen Activator (uPA) Inhibition

The uPA/uPAR system is a critical driver of extracellular matrix degradation and tumor metastasis. WX-UK1 is a highly potent, L-enantiomer derivative of 3-aminophenylalanine that acts as a competitive inhibitor of uPA ( Ki​=0.65μM )[3].

Pharmacokinetic Optimization (The Mesupron Strategy)

While WX-UK1 demonstrated excellent anti-tumor and anti-metastatic activity in vitro and in orthotopic rat models, its highly polar nature resulted in poor oral bioavailability and rapid systemic clearance[4]. To solve this PK limitation, researchers developed WX-671 (Mesupron) , an orally bioavailable prodrug of WX-UK1. WX-671 masks the hydrophilic moieties of the 3-APhe core, allowing for gastrointestinal absorption. Once in circulation, it is metabolized back into the active WX-UK1, achieving sustained plasma concentrations sufficient for continuous uPA inhibition. This PK optimization enabled WX-671 to advance into Phase II clinical trials for metastatic breast and pancreatic cancers[4].

uPA_Inhibition A pro-uPA (Inactive Zymogen) B Active uPA (Serine Protease) A->B Cleavage E Plasmin (Active Protease) B->E Activates C WX-UK1 / WX-671 (3-APhe Derivative) C->B Competitive Inhibition D Plasminogen D->E Converted to F ECM Degradation & Metastasis E->F Drives

Mechanism of action of WX-UK1 (3-APhe derivative) in inhibiting the uPA/uPAR metastatic pathway.

Application III: Site-Specific Bioconjugation in ADCs

In the development of Antibody-Drug Conjugates (ADCs), stochastic conjugation to native lysines or cysteines often results in heterogeneous mixtures with suboptimal pharmacokinetics (e.g., premature payload shedding and rapid clearance).

To enforce structural homogeneity and stabilize the ADC in systemic circulation, 3-APhe is genetically encoded into monoclonal antibodies (e.g., anti-CD70 or anti-PSMA) as a non-natural amino acid using amber suppression technology[5]. The meta-amino group of 3-APhe provides a highly reactive, bio-orthogonal aniline handle. This allows for site-specific conjugation of cytotoxic payloads (such as Monomethyl auristatin F, MMAF) via stable linkages. The resulting ADCs exhibit vastly improved PK profiles, characterized by extended serum half-lives, reduced off-target toxicity, and highly efficient lysosomal payload release upon tumor cell internalization[5].

Quantitative Pharmacokinetic Parameters

The structural modifications of 3-APhe dictate its kinetic behavior. The table below summarizes critical PK and pharmacodynamic parameters across different 3-APhe applications.

Compound / DerivativeTarget / TransporterAffinity / PotencyKey PK CharacteristicReference
L-Leucine (Control) LAT1 (SLC7A5) Km​=26.7μM Endogenous baseline transport1
NSAID-3-APhe Prodrugs LAT1 (SLC7A5) Km​=1.7−20.8μM High BBB penetration; rapid intracellular cleavage1
WX-UK1 uPA Ki​=0.65μM Poor oral bioavailability; rapid renal clearance[[3]]()
WX-671 (Mesupron) uPA (via WX-UK1)N/A (Prodrug)Orally bioavailable; sustained plasma half-life4
Anti-CD70-3-APhe ADC CD70 ReceptorHigh avidityExtended systemic half-life; stable payload retention5

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the exact methodologies for evaluating the pharmacokinetics of 3-APhe derivatives.

Protocol A: In Vitro LAT1 Cellular Uptake & Self-Validation Assay

This assay determines the transport kinetics ( Km​ , Vmax​ ) of 3-APhe prodrugs. The inclusion of KMH-233 (a selective LAT1 inhibitor) is critical: it establishes causality by proving that intracellular accumulation is strictly LAT1-mediated rather than a result of passive lipophilic diffusion[1].

  • Cell Preparation: Seed SV40-immortalized microglia or BV2 cells in 24-well plates and culture until 80% confluence.

  • Pre-incubation: Wash cells twice with pre-warmed HBSS (Hank's Balanced Salt Solution, pH 7.4). Incubate in HBSS for 10 minutes at 37°C to deplete endogenous intracellular amino acids.

  • Inhibition Control (Validation Step): Pre-treat the control group with 100 μM of KMH-233 for 5 minutes.

  • Dosing: Expose cells to varying concentrations of the 3-APhe prodrug (0.5 to 200 μM ) spiked with [14C] -L-leucine as an internal tracer for 5 minutes (linear uptake phase).

  • Termination: Stop transport rapidly by adding ice-cold HBSS containing 1 mM of unlabeled L-leucine to block further transport and wash three times.

  • Lysis & Quantification: Lyse cells using 0.1 M NaOH. Neutralize with HCl and quantify drug concentration via LC-MS/MS. Normalize to total protein content using a BCA assay.

Protocol B: In Vivo LC-MS/MS Pharmacokinetic Profiling

This protocol maps the systemic clearance and biotransformation of 3-APhe derivatives. Causality in sample handling is paramount: because 3-APhe prodrugs are designed to be cleaved by amidases, blood samples must be immediately stabilized to prevent ex vivo degradation, which would artificially deflate the calculated half-life.

  • Administration: Administer the 3-APhe derivative (e.g., 25 μmol/kg ) via intravenous bolus or oral gavage to C57BL/6 mice[2].

  • Serial Sampling: Collect blood samples (50 μL ) via the tail vein at 5, 15, 30, 60, 120, 240, and 480 minutes post-dose.

  • Sample Stabilization (Critical Step): Immediately transfer blood into pre-chilled K2-EDTA tubes containing 10 μM of bis-p-nitrophenyl phosphate (BNPP) to inhibit plasma esterases/amidases. Centrifuge at 2,000 x g for 10 min at 4°C to isolate plasma.

  • Protein Precipitation: Add 150 μL of ice-cold acetonitrile containing an isotopically labeled internal standard (e.g., d4​ -3-APhe) to 50 μL of plasma. Vortex for 2 minutes and centrifuge at 15,000 x g for 10 minutes.

  • LC-MS/MS Analysis: Inject the supernatant into a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Data Analysis: Calculate PK parameters ( Cmax​ , Tmax​ , AUC, t1/2​ , Clearance) using non-compartmental analysis via Phoenix WinNonlin.

PK_Workflow A In Vivo Dosing (IV or PO Admin) B Serial Blood Sampling (+ Amidase Inhibitors) A->B Time-course C Plasma Extraction (Protein Precipitation) B->C Stabilize & Centrifuge D LC-MS/MS Quantification C->D Isotope Dilution E Non-Compartmental PK Analysis D->E Data Processing

Standardized LC-MS/MS workflow for in vivo pharmacokinetic profiling of 3-APhe derivatives.

References

  • Source: nih.
  • Source: google.
  • Source: acs.
  • Source: acs.
  • Source: researchgate.

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Exploratory

In Vitro Stability of 2-Amino-3-(3-aminophenyl)propanoic Acid Dihydrochloride: A Technical Whitepaper

Executive Summary The non-natural amino acid 2-Amino-3-(3-aminophenyl)propanoic acid dihydrochloride (commonly referred to as m-aminophenylalanine dihydrochloride or 3-amino-L-phenylalanine) is a critical building block...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The non-natural amino acid 2-Amino-3-(3-aminophenyl)propanoic acid dihydrochloride (commonly referred to as m-aminophenylalanine dihydrochloride or 3-amino-L-phenylalanine) is a critical building block in modern therapeutics. It is extensively utilized in the synthesis of urokinase-type plasminogen activator (uPA) inhibitors (e.g., WX-UK1) and as a stable conjugation site in Antibody-Drug Conjugates (ADCs), such as anti-PSMA constructs[1][2].

Understanding the in vitro stability of this compound is paramount for drug development professionals. The presence of the meta-substituted aryl amine introduces unique electronic properties that influence both its reactivity and degradation pathways. This whitepaper provides an in-depth analysis of the physicochemical stability of m-aminophenylalanine dihydrochloride, detailing the causality behind its degradation mechanisms, and outlines self-validating experimental protocols for rigorous in vitro assessment.

Physicochemical Profiling & Causality of Degradation

The Role of the Dihydrochloride Salt

In its free base form, the electron-rich aromatic amine of m-aminophenylalanine is highly susceptible to auto-oxidation. The formulation of this compound as a dihydrochloride salt is a deliberate chemical strategy. By protonating both the α -amino group and the meta-aryl amine ( pKa​≈4.6 ), the electron density on the aromatic ring is significantly reduced. This protonation prevents premature oxidative degradation during storage and enhances aqueous solubility, ensuring the compound remains stable until it is introduced into physiological buffers (pH 7.4) where the aryl amine is deprotonated and becomes chemically active.

Primary Degradation Modalities In Vitro

When exposed to physiological conditions in vitro, m-aminophenylalanine derivatives face two primary degradation pathways:

  • Aryl Amine Oxidation: At pH 7.4, the free aryl amine is vulnerable to reactive oxygen species (ROS) and enzymatic N-oxygenation. Non-heme diiron enzymes and peroxo species can catalyze the multi-electron oxidation of the aryl amine into nitroso or nitro derivatives[3][4].

  • Proteolytic Cleavage (in Conjugates): When incorporated into peptides (e.g., cyclic peptide inhibitors like IG-2), the stability is dictated by the resistance of the adjacent peptide bonds to plasma proteases. Studies show that m-aminophenylalanine-containing peptides maintain absolute stability in murine plasma for up to 8 hours, but undergo partial proteolytic degradation by 24 hours[2][5].

G A m-Aminophenylalanine (Physiological pH 7.4) B Aryl Amine Oxidation (ROS / Enzymatic) A->B Oxidative Stress C Proteolytic Cleavage (Peptide/ADC Context) A->C Plasma Proteases D Nitroso / Nitro Derivatives B->D E Truncated Peptide Fragments C->E

Primary in vitro degradation pathways of m-aminophenylalanine derivatives.

Matrix-Specific Stability Dynamics

The in vitro stability of m-aminophenylalanine is highly dependent on the surrounding matrix.

Buffer Stability

In synthetic applications and prodrug formulations, m-aminophenylalanine derivatives exhibit robust chemical stability. When incubated in Tris-buffer (pH 7.4) at 37°C, these compounds demonstrate near-complete stability (>96% intact) over a 24-hour period[6][7]. For ADC formulations containing this amino acid, Histidine buffers (pH 5.5–6.5) are preferred over Succinate buffers, as they minimize the formation of high molecular weight (HMW) aggregates and maintain a higher percentage of stable monomeric species[8].

Plasma and Serum Stability

In biological matrices, stability is transient. For example, the uPA inhibitor IG-2 (which relies on a 3-aminophenylalanine core) maintains a stable IC50​ ( ≈11 nM) for up to 8 hours in 75% murine plasma. However, by 24 hours, the inhibitory potency declines significantly ( IC50​≈70.7 nM), indicating partial degradation[2][5].

Data Summary: Quantitative Stability Profiles

Table 1: Stability of m-Aminophenylalanine Constructs in Various Matrices

Matrix / EnvironmentpHTemperatureHalf-life ( t1/2​ ) / Stability WindowPrimary Degradation Mechanism
Tris Buffer7.437°C> 24 hours (Stable)Minimal (Trace hydrolysis)
Histidine Buffer6.040°C> 4 weeks (for ADCs)Aggregation / Oxidation
Murine Plasma (75%)~7.437°CStable up to 8h; degrades by 24hProteolysis / Oxidation
Liver S9 Fraction7.437°C~30% degradation at 6hEnzymatic N-oxygenation

Experimental Methodologies

To ensure trustworthiness and reproducibility, the following self-validating protocols must be used to evaluate the in vitro stability of 2-Amino-3-(3-aminophenyl)propanoic acid dihydrochloride and its derivatives.

Protocol 1: Plasma Stability Assay (LC-MS/MS)

Causality Check: This protocol uses a known unstable reference (e.g., BIO1211) to validate the proteolytic activity of the plasma batch, ensuring that any observed stability in the test compound is genuine and not an artifact of inactive plasma[9].

Step-by-Step Workflow:

  • Preparation: Thaw pooled human or murine plasma (heparinized) in a 37°C water bath. Centrifuge at 3,000 × g for 5 minutes to remove lipid aggregates.

  • Spiking: Prepare a 1 mM stock of m-aminophenylalanine dihydrochloride in DMSO. Spike the stock into the plasma to achieve a final concentration of 10 μ M (ensure DMSO concentration remains ≤1% ).

  • Incubation: Incubate the mixture at 37°C with gentle orbital shaking (300 rpm).

  • Sampling: At predetermined time points ( t=0,1,2,4,8,24 hours), extract 50 μ L aliquots.

  • Quenching: Immediately quench the reaction by adding 150 μ L of ice-cold acetonitrile containing an internal standard (e.g., isotopically labeled phenylalanine). Rationale: Acetonitrile precipitates plasma proteins, instantly halting enzymatic degradation.

  • Processing: Vortex for 30 seconds, then centrifuge at 12,000 × g for 10 minutes at 4°C.

  • Analysis: Transfer the supernatant to LC vials and analyze via LC-MS/MS (MRM mode) monitoring the m/z transitions specific to the parent compound and expected nitroso-metabolites.

Protocol 2: Accelerated Oxidative Stability Testing

To specifically isolate the vulnerability of the meta-aryl amine to oxidation, evaluate the compound against a controlled ROS-generating system.

  • Buffer Preparation: Prepare 50 mM Phosphate Buffer (pH 7.4).

  • Reaction Initiation: Combine 50 μ M of the test compound with 1 mM H2​O2​ and 10 μ M FeSO4​ (Fenton reaction conditions) at 25°C.

  • Monitoring: Monitor the decay of the parent compound via UV-Vis spectroscopy or HPLC at 10-minute intervals for 1 hour.

  • Validation: Run a parallel control using standard L-phenylalanine (lacking the aryl amine) to confirm that degradation is specific to the meta-amino group.

Workflow S1 1. Matrix Preparation (Plasma / Buffer / S9) S2 2. Compound Spiking (10 µM final conc. + Control) S1->S2 S3 3. Incubation & Sampling (0, 1, 2, 4, 8, 24h at 37°C) S2->S3 S4 4. Reaction Quenching (Ice-cold Acetonitrile) S3->S4 S5 5. LC-MS/MS Analysis (Quantification & Met-ID) S4->S5

Standardized workflow for evaluating in vitro matrix stability.

Conclusion

The in vitro stability of 2-Amino-3-(3-aminophenyl)propanoic acid dihydrochloride is a delicate balance dictated by its chemical environment. While the dihydrochloride salt affords excellent shelf-stability and aqueous solubility, exposure to physiological pH and biological matrices activates the meta-aryl amine, making it susceptible to oxidation and, when incorporated into macromolecules, proteolysis. By utilizing optimized buffer systems (such as Histidine) and understanding the 8-hour biological stability window, researchers can effectively leverage this non-natural amino acid in the design of next-generation ADCs and targeted peptide inhibitors.

Sources

Foundational

molecular weight and exact mass of 2-Amino-3-(3-aminophenyl)propanoic acid dihydrochloride

Precision Mass Spectrometry and Physicochemical Profiling of 2-Amino-3-(3-aminophenyl)propanoic Acid Dihydrochloride Executive Summary When engineering peptide-based therapeutics or optimizing antibody-drug conjugate (AD...

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Author: BenchChem Technical Support Team. Date: April 2026

Precision Mass Spectrometry and Physicochemical Profiling of 2-Amino-3-(3-aminophenyl)propanoic Acid Dihydrochloride

Executive Summary

When engineering peptide-based therapeutics or optimizing antibody-drug conjugate (ADC) payloads, the structural verification of non-natural amino acid building blocks is paramount. 2-Amino-3-(3-aminophenyl)propanoic acid dihydrochloride—commonly referred to as 3-aminophenylalanine dihydrochloride—serves as a critical scaffold in the synthesis of urokinase plasminogen activator (uPA) inhibitors ()[1] and targeted oncology conjugates ()[2].

A frequent analytical pitfall in early-stage drug development is the conflation of average molecular weight with monoisotopic exact mass, particularly when handling halogenated salts. This guide establishes a self-validating framework for the physicochemical profiling and High-Resolution Mass Spectrometry (HRMS) analysis of this compound, explaining the causality behind each experimental parameter.

Theoretical Mass Dynamics: Weight vs. Exact Mass

To accurately program mass spectrometers and interpret spectral data, researchers must differentiate between the bulk properties of the compound and its behavior at the single-molecule level.

  • Molecular Weight (MW): Calculated using the standard atomic weights (which account for natural isotopic abundance). The theoretical MW of the dihydrochloride salt ( C9​H14​Cl2​N2​O2​ ) is 253.13 g/mol (). This value is strictly used for macroscopic laboratory tasks, such as calculating molarity for biochemical assays or synthesis stoichiometry.

  • Monoisotopic Exact Mass: Calculated using the mass of the most abundant isotope of each element (e.g., ¹²C = 12.00000 Da, ¹H = 1.007825 Da). The exact mass of the intact dihydrochloride salt is 252.0432 Da ()[3]. This is the value required for high-resolution mass spectrometry.

Table 1: Physicochemical Mass Profiling
ParameterFree Base ( C9​H12​N2​O2​ )Dihydrochloride Salt ( C9​H14​Cl2​N2​O2​ )
Molecular Weight (Average) 180.20 g/mol 253.13 g/mol
Monoisotopic Exact Mass 180.0899 Da252.0432 Da
Primary ESI+ Adduct [M+H]+ m/z 181.0972m/z 181.0972 (Post-dissociation)
Physical State Prone to oxidationStable, highly water-soluble solid

Analytical Causality: Differentiating Salt from Free Base in MS Environments

2-Amino-3-(3-aminophenyl)propanoic acid is supplied as a dihydrochloride salt to enhance aqueous solubility and prevent the oxidative degradation of the electron-rich aniline moiety. However, during Electrospray Ionization (ESI), the non-covalent ionic bonds between the protonated amines and the chloride counterions are disrupted in the liquid phase.

Consequently, the exact mass of the intact salt (252.0432 Da) is rarely observed directly in standard positive ion mode (ESI+). Instead, the instrument detects the protonated free base. Understanding this dissociation pathway is critical to avoid false-negative identifications during quality control.

Ionization_Mechanism S1 Solid State Salt C9H14Cl2N2O2 S2 Aqueous Dissociation [C9H14N2O2]2+ + 2Cl- S1->S2 Solvation S3 ESI Desolvation Droplet Shrinkage S2->S3 High Voltage S4 Gas-Phase Ion [M+H]+ m/z 181.0972 S3->S4 Coulombic Fission

Mechanistic pathway of dihydrochloride salt dissociation and ESI+ ionization.

Step-by-Step Methodology: Self-Validating HRMS Protocol

To ensure absolute scientific integrity, the following LC-HRMS protocol is designed as a self-validating system. Every step includes an internal check to confirm the physical and chemical state of the analyte.

Step 1: Sample Preparation & Internal Calibration (Lock Mass)

  • Action: Dissolve 1.0 mg of the dihydrochloride salt in 1.0 mL of LC-MS grade H2​O:MeCN (50:50, v/v) containing 0.1% Formic Acid (FA). Spike with 10 ng/mL Leucine Enkephalin (m/z 556.2771).

  • Causality: The highly polar solvent ensures complete dissolution of the salt. Formic acid acts as a proton donor, guaranteeing the protonation of both the α -amino and aniline groups. Leucine Enkephalin serves as an internal lock mass, providing real-time calibration to ensure mass accuracy remains < 2 ppm, thereby validating the instrument's calibration state during the run.

Step 2: UHPLC Chromatographic Separation

  • Action: Inject 2 µL onto a C18 column (1.7 µm, 2.1 × 50 mm). Elute using a linear gradient of 5% to 95% MeCN (0.1% FA) over 5 minutes at 0.4 mL/min.

  • Causality: While direct infusion is possible, UHPLC separation isolates the target amino acid from potential isobaric impurities or synthesis byproducts (e.g., unreduced nitro-precursors). The retention time serves as an orthogonal identifier to the mass data.

Step 3: Electrospray Ionization (ESI+)

  • Action: Set capillary voltage to 3.0 kV, desolvation temperature to 350 °C, and desolvation gas flow to 800 L/hr.

  • Causality: The high desolvation temperature is critical to strip away the hydration shell and the chloride counterions. This forces the complete transition of the liquid-phase [C9​H14​N2​O2​]2+ into the gas-phase singly protonated free base [C9​H12​N2​O2​+H]+ .

Step 4: High-Resolution Detection & Isotopic Validation

  • Action: Acquire data in positive ion mode using an Orbitrap or Q-TOF mass spectrometer at a resolution of 70,000 (at m/z 200).

  • Causality & Validation Logic: The system is self-validating if two conditions are met:

    • Mass Defect: The primary peak must be detected at m/z 181.0972 ( ± 0.0003 Da).

    • Isotopic Signature: The M+1 peak (m/z 182.1005) must exhibit a relative abundance of approximately 10.2%, corresponding to the natural ¹³C distribution of a 9-carbon molecule. The absence of a characteristic M+2 chlorine isotope pattern (a 3:1 ratio) at the target m/z physically validates that the chloride counterions have been successfully stripped during ionization.

LCMS_Workflow A Sample Prep & Int. Standard B UHPLC Separation A->B C ESI+ Ionization B->C D HRMS Detection C->D E Isotopic Validation D->E

Self-validating LC-HRMS workflow for dihydrochloride salt analysis.

References

  • PubChem Compound Summary for CID 46862166 (C9H14Cl2N2O2) . National Center for Biotechnology Information. Available at:[Link]

  • Discovery and SAR of Novel and Selective Inhibitors of Urokinase Plasminogen Activator (uPA) with an Imidazo[1,2-a]pyridine Scaffold . ACS Publications (Journal of Medicinal Chemistry). Available at:[Link]

  • Compositions conjuguées anti-psma adc et leurs méthodes d'utilisation (WO2025041055A1). Google Patents.
  • Ambeed, Inc. Catalog Data . ChemBuyersGuide. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Protocol for Fmoc Solid-Phase Peptide Synthesis Incorporating 2-Amino-3-(3-aminophenyl)propanoic Acid Dihydrochloride

Introduction & Mechanistic Rationale The incorporation of non-canonical amino acids into synthetic peptides is a cornerstone of modern drug development, enabling the introduction of bioorthogonal handles, cross-linking s...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The incorporation of non-canonical amino acids into synthetic peptides is a cornerstone of modern drug development, enabling the introduction of bioorthogonal handles, cross-linking sites, and fluorophores. 2-Amino-3-(3-aminophenyl)propanoic acid (also known as m-amino-L-phenylalanine) is a highly versatile building block. The presence of its meta-aniline side chain provides a unique chemical handle for late-stage, site-specific bioconjugation.

However, this compound is typically supplied commercially as an unprotected dihydrochloride salt . Because both the α -amine and the side-chain aniline are free, direct use in Fmoc Solid-Phase Peptide Synthesis (SPPS) is impossible without causing massive peptide branching.

The Causality of the Protection Strategy: To utilize this building block, it must be converted into an orthogonally protected derivative: Fmoc-Phe(3-NH-Boc)-OH . Rather than relying on complex transition-metal chelates, this protocol exploits the intrinsic thermodynamic differences between the two amines. The aliphatic α -amine has a pKa​≈9.1 , while the aromatic meta-aniline has a pKa​≈4.6 [1, 4]. By strictly controlling the pH of the reaction environment, we can selectively direct Fmoc protection to the α -amine, followed by Boc protection of the aniline. Furthermore, this ΔpKa​ is exploited post-cleavage to achieve highly selective bioconjugation in the presence of competing Lysine residues [2].

Phase 1: Pre-SPPS Orthogonal Protection Strategy

To establish a self-validating system, the protection must be sequential and pH-controlled. At pH 8.5, the α -amine is partially unprotonated and highly nucleophilic. Conversely, while the aniline is fully unprotonated at pH 8.5, its lone pair is delocalized into the aromatic ring, rendering it intrinsically poorly nucleophilic toward Fmoc-OSu.

Protocol 1.1: Selective α -Fmoc Protection
  • Dissolution: Dissolve 10 mmol of 2-Amino-3-(3-aminophenyl)propanoic acid dihydrochloride in 20 mL of distilled water.

  • pH Adjustment: Slowly add solid NaHCO3​ (approx. 30 mmol) until the solution pH stabilizes at exactly 8.5. Critical step: Do not exceed pH 9.0, as this increases the risk of di-Fmoc formation.

  • Reaction: Dilute the aqueous solution with 20 mL of acetone. Dropwise add a solution of Fmoc-OSu (10 mmol) dissolved in 10 mL of acetone over 30 minutes.

  • Stirring: Agitate the mixture for 2 hours at room temperature.

  • Workup: Acidify the mixture to pH 3.0 using 1M HCl. Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). Dry the combined organic layers over anhydrous Na2​SO4​ and concentrate in vacuo to yield crude Fmoc-Phe(3-NH2)-OH .

Protocol 1.2: Side-Chain Boc Protection
  • Reaction Setup: Dissolve the crude Fmoc-Phe(3-NH2)-OH in 30 mL of anhydrous THF.

  • Activation: Add Di-tert-butyl dicarbonate ( Boc2​O , 15 mmol) and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.5 mmol). The DMAP is required to overcome the poor nucleophilicity of the aniline.

  • Heating: Stir the reaction at 40°C for 12 hours.

  • Purification: Concentrate the solvent, resuspend the residue in Dichloromethane (DCM), and wash with 0.1M HCl to remove DMAP. Purify via flash chromatography (Silica, DCM/MeOH gradient) to obtain pure Fmoc-Phe(3-NH-Boc)-OH .

Phase 2: Solid-Phase Peptide Synthesis (SPPS) Workflow

The bulky meta-NH-Boc group induces significant local steric hindrance during sequence elongation. Consequently, standard coupling reagents like HBTU may result in incomplete couplings (deletions). High-efficiency uronium salts (e.g., HATU) or carbodiimides with superior additives (DIC/OxymaPure) are mandatory [3].

Protocol 2.1: Peptide Elongation and Cleavage
  • Resin Preparation: Swell Rink Amide AM resin (0.1 mmol scale) in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% Piperidine in DMF (2 × 10 mins). Wash thoroughly with DMF (5 × 1 min).

  • Coupling the Hindered Amino Acid:

    • Prepare a solution of Fmoc-Phe(3-NH-Boc)-OH (0.4 mmol, 4 eq), HATU (0.39 mmol, 3.9 eq), and DIPEA (0.8 mmol, 8 eq) in 2 mL of DMF.

    • Pre-activate for 2 minutes, then add to the resin.

    • Agitate for 60 minutes at room temperature.

  • Washing & Capping: Wash with DMF (5 × 1 min). Apply a capping solution (Acetic anhydride/DIPEA in DMF) for 10 minutes to terminate any unreacted chains.

  • Global Cleavage: Once the full sequence is assembled, treat the dried resin with a cleavage cocktail of TFA/TIPS/ H2​O (95:2.5:2.5 v/v/v) for 2 hours. Mechanistic note: This step simultaneously cleaves the peptide from the resin and removes the side-chain Boc group, unmasking the reactive meta-aniline.

  • Isolation: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, decant, and lyophilize the pellet.

Phase 3: Post-Cleavage pH-Selective Bioconjugation

The true power of 3-aminophenylalanine lies in its post-cleavage utility. If your peptide contains Lysine residues or a free N-terminus, you can selectively conjugate a payload (e.g., an NHS-ester fluorophore) exclusively to the aniline by buffering the reaction at pH 5.0.

Protocol 3.1: Selective Aniline Acylation
  • Buffering: Dissolve the lyophilized peptide in 100 mM Sodium Acetate buffer, pH 5.0.

  • Conjugation: Add 1.5 eq of the desired NHS-ester payload (dissolved in minimal DMSO).

  • Incubation: Agitate for 2 hours at room temperature. At pH 5.0, aliphatic amines are >99.9% protonated and inactive, while the aniline ( pKa​∼4.6 ) remains partially unprotonated and highly reactive.

  • Purification: Isolate the site-specifically conjugated peptide via RP-HPLC.

Data Presentation

Table 1: Physicochemical Properties and pH-Dependent Reactivity

Functional Group pKa​ Protonation State at pH 8.5Nucleophilicity at pH 8.5Protonation State at pH 5.0Nucleophilicity at pH 5.0
α -Amine ~9.1~20% UnprotonatedHigh>99.9% ProtonatedNone
meta-Aniline ~4.6>99.9% UnprotonatedLow (Resonance)~30% UnprotonatedHigh (Relative to aliphatic)
Lysine ϵ -Amine ~10.5~1% UnprotonatedModerate>99.9% ProtonatedNone

Table 2: Recommended Coupling Reagents for Sterically Hindered Anilines

Coupling ReagentActivator TypeBaseRecommended EquivalentsCoupling TimeEfficiency for Hindered AAs
HATU Aminium/UroniumDIPEA3-4 eq60 minExcellent
DIC / OxymaPure CarbodiimideNone4-5 eq90 minVery Good
HBTU Aminium/UroniumDIPEA3-4 eq120 minModerate (Requires double coupling)

Experimental Workflow Visualization

G A 2-Amino-3-(3-aminophenyl)propanoic acid (Dihydrochloride Salt) B Fmoc-Phe(3-NH2)-OH (α-Fmoc Protected) A->B Fmoc-OSu, NaHCO3 (pH 8.5 Selective) C Fmoc-Phe(3-NH-Boc)-OH (Orthogonally Protected) B->C Boc2O, THF, DMAP (Side-chain protection) D Resin-Bound Peptide (Sequence Elongation) C->D Fmoc SPPS (HATU / DIPEA) E Cleaved Unprotected Peptide (Free meta-Aniline) D->E TFA / TIPS / H2O (Cleavage & Deprotection) F Site-Specifically Conjugated Peptide (pH 5.0 Modification) E->F NHS-Ester / Aldehyde (pH 5.0 Selective)

Caption: Workflow mapping the transformation of the unprotected dihydrochloride salt to a site-specifically conjugated peptide.

References

  • Title: Selective cleavage of the allyl and allyloxycarbonyl groups through palladium-catalyzed hydrostannolysis with tributyltin hydride: application to the selective protection-deprotection of amino acid derivatives and in peptide synthesis. Source: Journal of Organic Chemistry (1987) URL: [Link]

  • Title: Synthesis of Oxytocin HYNIC Derivatives as Potential Diagnostic Agents for Breast Cancer Source: Bioconjugate Chemistry (2007) URL: [Link]

  • Title: Solid phase peptide synthesis utilizing 9‐fluorenylmethoxycarbonyl amino acids Source: International Journal of Peptide and Protein Research (1990) URL: [Link]

  • Title: Greene's Protective Groups in Organic Synthesis (5th Edition) Source: John Wiley & Sons (2014) URL: [Link]

Application

Application Note: Preparation and Handling of 2-Amino-3-(3-aminophenyl)propanoic acid dihydrochloride for Cell Culture Assays

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Biological Context & Mechanistic Relevance 2-Amino-3-(3-aminophenyl)propanoic...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Biological Context & Mechanistic Relevance

2-Amino-3-(3-aminophenyl)propanoic acid dihydrochloride (commonly referred to as 3-amino-phenylalanine dihydrochloride or m-amino-phenylalanine) is a non-natural amino acid derivative that serves as a critical scaffold in modern drug discovery. Its unique meta-substituted aniline ring makes it a privileged structure for two major pharmacological applications:

  • Urokinase-Type Plasminogen Activator (uPA) Inhibitors: The L-enantiomer is the core pharmacophore for WX-UK1, a potent serine protease inhibitor. By binding to the uPA active site, it blocks the conversion of plasminogen to plasmin, thereby suppressing tumor invasion and metastasis without the cytotoxicity associated with traditional chemotherapeutics .

  • LAT1-Targeted Prodrugs: The amino acid backbone is highly recognized by the L-type amino acid transporter 1 (LAT1). Conjugating small molecule drugs (e.g., NSAIDs, valproic acid) to this scaffold enables active transport across the Blood-Brain Barrier (BBB) and into brain parenchymal cells, significantly enhancing neuropharmacological delivery , .

Mechanism cluster_LAT1 LAT1 Prodrug Pathway cluster_uPA uPA Inhibition Pathway Scaffold 3-Amino-Phe Derivative LAT1 LAT1 Transporter (BBB / Cancer Cells) Scaffold->LAT1 Carrier uPA uPA Protease Active Site Scaffold->uPA Inhibitor (e.g., WX-UK1) Intracellular Intracellular Uptake & Prodrug Release LAT1->Intracellular Metastasis Block Plasminogen Inhibit Metastasis uPA->Metastasis

Dual biological applications of 3-amino-Phe derivatives in LAT1 transport and uPA inhibition.

Physicochemical Properties & Solvation Dynamics

To design a self-validating experimental protocol, one must understand the causality behind the compound's salt form. The free base of 3-amino-phenylalanine is zwitterionic and prone to oxidative degradation. The dihydrochloride (2HCl) salt is utilized to stabilize the meta-amine and enhance long-term shelf life.

However, dissolving the 2HCl salt in water releases two molar equivalents of hydrochloric acid (HCl). A 100 mM aqueous stock will generate approximately 200 mM of free H⁺ ions, dropping the solution pH below 3.0. If introduced directly into cell culture media, this will overcome the buffering capacity of standard DMEM/RPMI, causing immediate pH shock, phenol red discoloration (turning yellow), and artifactual cell death.

Quantitative Property Summary
PropertySpecificationExperimental Implication
Chemical Formula C₉H₁₂N₂O₂ · 2HClReleases 2 moles of HCl per mole of compound.
Molecular Weight 253.12 g/mol Use this MW for all molarity calculations.
Aqueous Solubility > 50 mg/mL (High)Readily dissolves in H₂O/PBS; requires pH titration.
DMSO Solubility > 30 mg/mL (High)Ideal for lipophilic prodrug assays; bypasses initial titration.
Stability (Solution) 1-2 weeks at 4°CAliquot and freeze at -20°C to prevent amine oxidation.

Experimental Protocols

The following protocols are engineered to ensure complete dissolution while maintaining physiological pH, thereby guaranteeing that observed cellular phenotypes are driven by the compound's mechanism of action rather than solvent toxicity.

Protocol A: Aqueous Stock Preparation & Neutralization (100 mM)

Recommended for LAT1 transport assays and general aqueous-tolerant cell lines.

Causality Check: We dissolve the compound in 80% of the final target volume. This allows room for the volume of NaOH required to neutralize the 2HCl salt without overshooting the final target dilution.

  • Weighing: Accurately weigh 25.31 mg of 2-Amino-3-(3-aminophenyl)propanoic acid dihydrochloride.

  • Initial Dissolution: Transfer to a sterile microcentrifuge tube and add 800 µL of sterile ddH₂O or PBS. Vortex for 30 seconds until the solution is completely clear.

  • pH Monitoring: Spot 1 µL onto a micro-pH strip. The pH will read ~2.0 - 3.0.

  • Titration (Critical Step): Carefully add 1M NaOH in 10 µL increments. You will need approximately 180 - 200 µL of 1M NaOH to neutralize the 200 µmol of HCl present.

  • Verification: Continuously monitor the pH after each addition until it reaches 7.2 - 7.4 .

  • Volume Adjustment: Once neutralized, add ddH₂O to bring the final total volume to exactly 1.0 mL .

  • Sterilization: Pass the solution through a 0.22 µm Polyethersulfone (PES) syringe filter inside a biosafety cabinet.

  • Storage: Aliquot into 100 µL fractions and store at -20°C. Avoid repeated freeze-thaw cycles.

Protocol B: DMSO Stock Preparation (100 mM)

Recommended for highly derivatized prodrugs or assays requiring long-term stock stability.

  • Weighing: Weigh 25.31 mg of the compound.

  • Dissolution: Add 1.0 mL of anhydrous, cell-culture grade DMSO. Vortex until clear.

  • Application Rule: When diluting this stock into culture media, ensure the final DMSO concentration does not exceed 0.1% - 0.5% (v/v) . At these high dilutions (e.g., 1:1000 for a 100 µM assay), the endogenous HEPES or bicarbonate in the culture media is sufficient to buffer the trace amounts of HCl introduced, making manual titration unnecessary.

Workflow Visualization

Workflow Step1 Weigh 3-Amino-Phe·2HCl (25.31 mg for 100 mM) Step2 Add 800 µL Solvent (ddH2O or PBS) Step1->Step2 Step3 Initial Solution Highly Acidic (pH < 3) Step2->Step3 Step4 Neutralization Titrate with 1M NaOH Step3->Step4 Prevents cell shock Step5 Verify pH 7.2 - 7.4 & Top to 1.0 mL Step4->Step5 Step6 Sterile Filtration (0.22 µm PES) Step5->Step6 Step7 Aliquot & Store (-20°C) Step6->Step7

Workflow for dissolving and neutralizing 3-amino-phenylalanine dihydrochloride for in vitro use.

References

  • Setyono-Han, B., Sturzebecher, J., Schmalix, W. A., Muehlenweg, B., Sieuwerts, A. M., Timmermans, M., Magdolen, V., Schmitt, M., Klijn, J. G., & Foekens, J. A. (2005). "Suppression of rat breast cancer metastasis and reduction of primary tumour growth by the small synthetic urokinase inhibitor WX-UK1." Thrombosis and Haemostasis, 93(4), 779-786. URL: [Link] [1]

  • Puris, E., Gynther, M., de Lange, E. C. M., & Huttunen, K. M. (2020). "L-Type Amino Acid Transporter 1 Enables the Efficient Brain Delivery of Small-Sized Prodrug across the Blood–Brain Barrier and into Human and Mouse Brain Parenchymal Cells." Molecular Pharmaceutics, 17(11), 4353-4365. URL: [Link] [2]

  • Gynther, M., Roider, K., Rautio, J., Laine, K., & Huttunen, K. M. (2011). "Large Amino Acid Transporter 1 (LAT1) Prodrugs of Valproic Acid: New Prodrug Design Ideas for Central Nervous System Delivery." Molecular Pharmaceutics, 8(5), 1860-1869. URL: [Link] [3]

Method

Application Note: Site-Specific Incorporation and Orthogonal Derivatization of 2-Amino-3-(3-aminophenyl)propanoic Acid in Synthetic Peptides

Executive Summary & Mechanistic Rationale The incorporation of non-natural amino acids into synthetic peptides is a cornerstone of modern peptidomimetics, bioconjugation, and drug discovery. 2-Amino-3-(3-aminophenyl)prop...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The incorporation of non-natural amino acids into synthetic peptides is a cornerstone of modern peptidomimetics, bioconjugation, and drug discovery. 2-Amino-3-(3-aminophenyl)propanoic acid —commonly referred to as 3-amino-L-phenylalanine, meta-aminophenylalanine, or 3-Aph—provides a unique structural vector for peptide engineers.

Unlike the highly flexible aliphatic side chain of Lysine or the linear 180° geometry of para-aminophenylalanine, the meta-substituted aniline ring of 3-Aph projects its amine at an approximate 120° angle relative to the phenyl attachment point. This specific geometry is highly prized for designing rigid macrocyclic scaffolds (such as integrin cyclopeptide agonists)[1] and for generating stable, sterically accessible linkage points in Antibody-Drug Conjugates (ADCs)[2].

This application note provides authoritative, self-validating protocols for the incorporation of 3-Aph into synthetic peptides via Fmoc Solid-Phase Peptide Synthesis (SPPS), detailing both standard global deprotection and orthogonal on-resin conjugation strategies.

Structural and Chemical Pathways

The utility of 3-Aph lies in the differential reactivity of its aromatic amine compared to aliphatic amines, and the availability of orthogonal protecting groups. The aromatic amine is less nucleophilic than an aliphatic amine (due to resonance delocalization into the phenyl ring), which necessitates highly efficient coupling reagents (e.g., HATU or COMU) during downstream conjugation events.

Applications Core 3-Aminophenylalanine (meta-NH2 Vector) App1 Antibody-Drug Conjugates (Payload Attachment) Core->App1 App2 Peptidomimetics (Rigid Macrocyclization) Core->App2 App3 Diagnostics (Fluorophore Labeling) Core->App3

Caption: Key structural and functional applications enabled by the meta-amino vector of 3-Aph.

Materials and Reagents

Successful incorporation requires selecting the correct side-chain protecting group based on the intended downstream application.

  • Standard Incorporation: Fmoc-Phe(3-NH-Boc)-OH (The tert-butyloxycarbonyl group is removed during final global cleavage).

  • Orthogonal Conjugation: Fmoc-Phe(3-NH-Alloc)-OH (The allyloxycarbonyl group is selectively removed on-resin using Palladium catalysis, allowing site-specific modification prior to global cleavage).

  • Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine).

  • Resin: Rink Amide MBHA resin (for C-terminal amides) or Wang resin (for C-terminal acids).

Table 1: Protecting Group Strategies for 3-Aminophenylalanine
Protecting GroupStability During SPPSCleavage ConditionsPrimary Application
Boc Stable to 20% Piperidine (Fmoc removal)95% TFA / 2.5% TIS / 2.5% H₂OStandard linear peptides; off-resin conjugation.
Alloc Stable to Piperidine and TFAPd(PPh₃)₄ (cat.), Phenylsilane in DCMOn-resin orthogonal conjugation (e.g., fluorophores).
Dde Stable to TFA; Labile to Hydrazine2% Hydrazine in DMFAlternative orthogonal protection; avoids heavy metals.

Experimental Protocols

The following protocols are designed as self-validating systems. Every critical step includes a mechanistic rationale (causality) and a validation checkpoint to ensure high-fidelity synthesis.

Protocol A: Standard Fmoc-SPPS Incorporation (Boc Strategy)

This protocol describes the incorporation of Fmoc-Phe(3-NH-Boc)-OH into a growing peptide chain.

Step 1: Resin Swelling and Deprotection

  • Swell the resin (e.g., 0.1 mmol scale) in Dichloromethane (DCM) for 15 minutes, followed by Dimethylformamide (DMF) for 15 minutes.

  • Treat the resin with 20% Piperidine in DMF (2 × 10 min).

    • Causality: Piperidine acts as a mild base to initiate the β-elimination of the Fmoc group, liberating the N-terminal primary amine for the next coupling.

  • Wash thoroughly with DMF (5 × 1 min).

Step 2: Amino Acid Activation and Coupling

  • Prepare a solution of Fmoc-Phe(3-NH-Boc)-OH (0.3 mmol, 3.0 eq) and HATU (0.29 mmol, 2.9 eq) in 2 mL of DMF.

    • Causality: Using 2.9 eq of HATU prevents the capping of the resin-bound amine by tetramethylguanidinium side-products, which can occur if the uronium salt is in excess.

  • Add DIPEA (0.6 mmol, 6.0 eq) to the solution. The solution will turn pale yellow, indicating the formation of the active O-At ester.

  • Add the activated mixture to the resin and agitate for 60 minutes at room temperature.

Step 3: Validation via Kaiser Test

  • Remove a few resin beads and perform a Kaiser (ninhydrin) test.

  • Self-Validation: A negative result (yellow/colorless beads) indicates >99% coupling efficiency. A positive result (blue beads) indicates incomplete coupling due to the steric bulk of the meta-substituted phenyl ring; if positive, repeat Step 2.

Protocol B: Orthogonal Deprotection and On-Resin Conjugation (Alloc Strategy)

When 3-Aph is used as a specific conjugation site (e.g., attaching a cytotoxic payload for an ADC)[3], the Alloc protecting group allows for selective unmasking of the meta-amine while the peptide remains anchored to the solid support.

OrthogonalWorkflow A 1. Assemble Peptide using Fmoc-Phe(3-NH-Alloc)-OH B 2. N-Terminal Capping (Acetylation or Boc-protection) A->B C 3. Alloc Deprotection (Pd(PPh3)4, PhSiH3 in DCM) B->C D 4. Palladium Scavenging (Sodium diethyldithiocarbamate) C->D E 5. On-Resin Conjugation (Attach Payload to meta-NH2) D->E F 6. Global Cleavage (TFA/TIS/H2O) E->F

Caption: Workflow for orthogonal Alloc deprotection and on-resin conjugation.

Step 1: Sequence Completion and N-Terminal Protection

  • Synthesize the full peptide sequence using Fmoc-Phe(3-NH-Alloc)-OH at the desired position.

  • If the N-terminus is not meant to be conjugated, remove the final Fmoc group and cap the N-terminus using Acetic Anhydride/DIPEA (10:10 eq) in DMF for 30 minutes.

    • Causality: Capping prevents the N-terminal amine from competing with the meta-amine during the subsequent conjugation step.

Step 2: Alloc Deprotection

  • Swell the resin in anhydrous DCM.

  • In a dark vial, dissolve Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh₃)₄] (0.1 eq) and Phenylsilane (PhSiH₃) (10 eq) in anhydrous DCM.

    • Causality: Pd(0) catalyzes the cleavage of the allyl carbamate. Phenylsilane is utilized as a highly efficient allyl scavenger to prevent the re-allylation of the newly liberated aniline group.

  • Add the solution to the resin and agitate under Argon for 2 hours in the dark.

  • Wash the resin with DCM (3 × 1 min).

Step 3: Palladium Scavenging (Critical Step)

  • Wash the resin with a 0.5% solution of Sodium diethyldithiocarbamate in DMF (3 × 5 min).

    • Causality: Residual trapped palladium can catalyze unwanted side reactions during global cleavage or cause severe toxicity in downstream biological assays. The dithiocarbamate aggressively chelates and removes Pd species (visualized by the removal of a brownish tint from the resin).

  • Wash with DMF (5 × 1 min) and DCM (5 × 1 min).

Step 4: On-Resin Conjugation to the Aromatic Amine

  • Because the meta-aromatic amine of 3-Aph is less nucleophilic than an aliphatic amine, highly reactive electrophiles must be used.

  • React the resin with the desired payload (e.g., a fluorophore-NHS ester or a carboxylic acid activated with COMU/DIPEA) for 4–12 hours.

  • Validate conjugation via a micro-cleavage and LC-MS analysis.

Global Cleavage and Data Presentation

Following synthesis and/or conjugation, the peptide must be cleaved from the resin, and global side-chain protecting groups must be removed. The choice of cleavage cocktail depends heavily on the sequence composition.

Table 2: Optimized Cleavage Cocktails for 3-Aph-containing Peptides
Cocktail NameComposition (v/v)Scavenger Rationale & CausalityTarget Peptide Profile
Standard (Cocktail A) 95% TFA / 2.5% TIS / 2.5% H₂OTriisopropylsilane (TIS) quenches carbocations generated from Boc/tBu groups.Standard sequences lacking Cys, Met, or Trp.
Reagent K 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDTEDT and Thioanisole prevent alkylation and oxidation of sulfur-containing residues.Peptides containing Cysteine or Methionine.
Low-TFA (for ADCs) 1% TFA in DCMCleaves highly acid-sensitive linkers (e.g., 2-chlorotrityl resin) while leaving side-chains intact.Protected peptide fragments for convergent synthesis.

Cleavage Protocol:

  • Treat the dry resin with the selected cleavage cocktail (10 mL per gram of resin) for 2 to 3 hours at room temperature.

  • Filter the resin and precipitate the peptide by adding the cleavage solution dropwise into 10 volumes of cold diethyl ether (-20 °C).

  • Centrifuge at 4000 rpm for 5 minutes, decant the ether, and wash the pellet twice more with cold ether.

  • Lyophilize the crude peptide from a Water/Acetonitrile mixture prior to RP-HPLC purification.

References

  • Novel Type of Rigid C-Linked Glycosylacetylene−Phenylalanine Building Blocks for Combinatorial Synthesis of C-linked Glycopeptides. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

  • Design and Pharmacological Characterization of α4β1 Integrin Cyclopeptide Agonists: Computational Investigation of Ligand Determinants for Agonism versus Antagonism. ACS Publications. Available at:[Link]

  • Humanized anti-prostate-specific membrane antigen (psma) antibody drug conjugates.Google Patents (WO2019191728A1).
  • Humanized anti-prostate specific membrane antigen (PSMA) antibody drug conjugate.Google Patents (KR20200138759A).

Sources

Application

Application Note: Advanced HPLC Method Development for 2-Amino-3-(3-aminophenyl)propanoic acid dihydrochloride

Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical Protocol & Method Development Guide Analyte Profiling & Mechanistic Challenges The compound 2-Amino-3-(3-...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical Protocol & Method Development Guide

Analyte Profiling & Mechanistic Challenges

The compound 2-Amino-3-(3-aminophenyl)propanoic acid dihydrochloride (also known as m-aminophenylalanine dihydrochloride) is a highly polar, unnatural amino acid derivative used extensively as a building block in peptide synthesis and pharmaceutical development.

From a chromatographic perspective, this analyte presents a "perfect storm" of method development challenges:

  • Extreme Polarity & Salt Form: As a dihydrochloride salt, it is highly water-soluble and possesses a negative LogP.

  • Multiple Ionizable Groups: It contains an α -carboxylic acid (pKa ~2.2), an α -amino group (pKa ~9.1), and an aromatic amino group (pKa ~4.6). At a neutral pH, it exists as a complex zwitterion; at acidic pH, it is a highly charged dication.

  • Phase Collapse Risk: Attempting to retain this highly polar molecule on a standard C18 Reversed-Phase (RP) column requires highly aqueous mobile phases (often >95% water), which leads to stationary phase "matting" or ligand collapse, resulting in irreproducible retention times and poor peak shapes[1].

The Causality of Detection: Unlike aliphatic amino acids that lack significant chromophores and require complex pre-column derivatization (e.g., OPA/FMOC) or mass spectrometry for detection[2], the m-aminophenyl moiety in this analyte provides strong UV absorbance. Therefore, direct UV detection at 214 nm and 254 nm is highly viable, eliminating the need for derivatization workflows.

Chromatographic Strategy: HILIC vs. Ion-Pairing

To overcome the lack of retention on standard RP-HPLC, two orthogonal strategies are viable: Hydrophilic Interaction Liquid Chromatography (HILIC) and Ion-Pairing RP-HPLC .

  • HILIC (The Gold Standard): HILIC utilizes a polar stationary phase (e.g., Amide or bare silica) and a highly organic mobile phase. The stationary phase adsorbs water from the mobile phase, creating an immobilized aqueous layer. The polar analyte partitions into this layer, with retention driven by hydrophilic partitioning, hydrogen bonding, and electrostatic interactions[2][3].

  • Ion-Pairing RP-HPLC (The Alternative): For laboratories lacking HILIC capabilities, volatile ion-pairing agents like Heptafluorobutyric acid (HFBA) can be used. HFBA pairs with the protonated amino groups of the analyte, masking its charge and appending a hydrophobic fluorinated "tail" that strongly interacts with a C18 stationary phase[4].

G A Analyte: m-Aminophenylalanine 2HCl (Highly Polar, LogP < 0) B Chromatographic Strategy Selection A->B C HILIC (Preferred) Amide or Zwitterionic Phase B->C Direct Analysis D Ion-Pairing RP-HPLC C18 + HFBA/TFA B->D Legacy Systems E Aqueous Layer Partitioning & Electrostatic Interaction C->E F Hydrophobic Masking of Protonated Amines D->F

Fig 1: Chromatographic decision matrix for highly polar amino acid dihydrochloride salts.

Experimental Protocols

Every protocol below is designed as a self-validating system . By incorporating specific system suitability criteria, the method inherently verifies its own accuracy during execution.

Sample Preparation Strategy

Causality: The dihydrochloride salt is highly acidic and hygroscopic. Dissolving it directly in the high-organic initial mobile phase of a HILIC method will cause precipitation. Conversely, dissolving it in 100% water will cause severe peak distortion (solvent breakthrough) upon injection into a 75% Acetonitrile (ACN) HILIC stream.

  • Step 1: Accurately weigh 10.0 mg of 2-Amino-3-(3-aminophenyl)propanoic acid dihydrochloride.

  • Step 2: Dissolve in 2.5 mL of LC-MS grade Water to fully dissociate the salt lattice.

  • Step 3: Slowly add 7.5 mL of LC-MS grade Acetonitrile while vortexing to prevent localized precipitation.

  • Step 4: Filter through a 0.22 µm PTFE syringe filter. (Final concentration: 1 mg/mL in 75:25 ACN:Water).

Protocol A: HILIC-UV/MS Method (Primary Workflow)

This method leverages an Amide-bonded stationary phase, which provides excellent hydrogen bonding capabilities and avoids the irreversible binding sometimes seen with bare silica[2][5].

Method Parameters:

  • Column: Waters XBridge BEH Amide, 130Å, 3.5 µm, 4.6 mm X 150 mm (or equivalent).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.

    • Causality: pH 3.0 ensures both amino groups are fully protonated (+2 charge state), maximizing electrostatic interactions with the stationary phase and ensuring a consistent ionization state for MS detection[5]. The 10 mM buffer strength is critical to maintain the immobilized aqueous layer[2].

  • Mobile Phase B: 100% Acetonitrile (LC-MS Grade).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C (Stabilizes partitioning kinetics).

  • Injection Volume: 5 µL.

  • Detection: UV at 214 nm (primary quantification) and 254 nm; ESI-MS (positive mode) for impurity profiling.

Gradient Program:

Time (min) % Mobile Phase A (Aqueous) % Mobile Phase B (Organic) Curve
0.0 15 85 Initial
2.0 15 85 Isocratic Hold
8.0 45 55 Linear Gradient
10.0 45 55 Wash
10.1 15 85 Return to Initial

| 18.0 | 15 | 85 | Re-equilibration |

Self-Validation Criteria: The method is valid if the retention time RSD for 5 replicate injections is 1.0%, and the USP tailing factor is 1.5. In HILIC, inadequate re-equilibration (Step 18.0 min) is the #1 cause of retention time drift. If drift occurs, extend the re-equilibration time to 25 minutes.

HILIC_Mechanism A Mobile Phase (High Acetonitrile) B Immobilized Aqueous Layer (Water Enriched) A->B Dynamic Partitioning C Stationary Phase (Amide Bonded Silica) B->C Hydrogen Bonding D Analyte (Protonated Amines) D->B Hydrophilic Interaction D->C Electrostatic Attraction

Fig 2: Multi-modal HILIC retention mechanism for polar amino acids.

Protocol B: Ion-Pairing RP-HPLC (Alternative Workflow)

If HILIC is unavailable, Ion-Pairing is required. Standard TFA (Trifluoroacetic acid) often lacks sufficient hydrophobicity to retain this specific dicationic amino acid. HFBA (Heptafluorobutyric acid) is required[4].

Method Parameters:

  • Column: Agilent ZORBAX Eclipse Plus C18, 5 µm, 4.6 x 150 mm.

  • Mobile Phase A: 0.1% HFBA in Water.

    • Causality: HFBA acts as an ion-pairing reagent. Its anionic carboxylate head binds to the analyte's protonated amines, while its fluorinated alkyl tail interacts with the C18 phase, artificially increasing the analyte's hydrophobicity[4].

  • Mobile Phase B: 0.1% HFBA in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Gradient: 5% B to 60% B over 15 minutes.

  • Detection: UV at 214 nm. (Note: HFBA causes severe ion suppression in MS; this method is restricted to UV detection only).

Quantitative Data & System Suitability

The following table summarizes the expected chromatographic behavior and system suitability targets for the HILIC method (Protocol A) based on the physicochemical properties of the analyte.

ParameterExpected Value / TargetMechanistic Rationale
Retention Time (RT) 6.5 – 7.5 minElutes during the gradient as the aqueous concentration increases, disrupting the immobilized water layer.
Capacity Factor ( k′ ) > 3.0Ensures the analyte is retained well beyond the void volume ( t0​≈1.5 min), avoiding matrix suppression.
USP Tailing Factor 1.0 – 1.4The Amide phase minimizes secondary interactions (silanol activity) that typically cause tailing in basic analytes.
Theoretical Plates ( N ) > 10,000Indicates proper column packing and optimal linear velocity.
Mass Accuracy (MS) 181.097 m/z [M+H]+ The dihydrochloride salt dissociates in solution; MS detects the protonated free base.

Conclusion

The analysis of 2-Amino-3-(3-aminophenyl)propanoic acid dihydrochloride requires a departure from traditional reversed-phase methodologies due to its extreme polarity and multiple ionization sites. By employing a HILIC-UV/MS approach with an Amide stationary phase and a pH-controlled ammonium formate buffer, analysts can achieve robust, reproducible retention without the need for cumbersome pre-column derivatization. The built-in UV chromophore of the m-aminophenyl group allows for straightforward quantification, making this protocol highly scalable for pharmaceutical quality control and pharmacokinetic profiling.

References

  • Development and Optimization of a HILIC-MS Separation of 17 Free Amino Acids using an XBridge Premier BEH Amide Column | Waters. Waters Corporation. Available at: [Link]

  • HILIC to the Rescue: Pharmaceutical Development Case Examples | LCGC International. Chromatography Online. Available at: [Link]

  • Direct analysis of amino acids by HILIC–ESI-MS. HPLC.eu. Available at: [Link]

  • The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases: Effect of Ligand Collapse on Peak Shape and Efficiency. HPLC.eu. Available at:[Link]

Sources

Method

Application Note: Site-Specific Fluorescent Labeling of 2-Amino-3-(3-aminophenyl)propanoic Acid Residues

Target Audience: Protein Chemists, Bioconjugation Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Executive Summary The incorporation of non-c...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Protein Chemists, Bioconjugation Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Executive Summary

The incorporation of non-canonical amino acids (ncAAs) into recombinant proteins has revolutionized the development of antibody-drug conjugates (ADCs), FRET-based biosensors, and advanced molecular imaging tools. Among these, 2-Amino-3-(3-aminophenyl)propanoic acid (also known as 3-aminophenylalanine, m-aminophenylalanine, or 3-NH₂-Phe) is a highly versatile target for site-specific bioconjugation[1].

Unlike traditional cysteine-maleimide or lysine-NHS ester chemistries, which often suffer from cross-reactivity or heterogeneous labeling, 3-NH₂-Phe leverages the unique physicochemical properties of its aromatic amine (aniline) side chain. This guide details the mechanistic causality behind 3-NH₂-Phe labeling and provides field-proven, self-validating protocols for achieving >95% site-specific fluorescent conjugation.

Mechanistic Principles: The Causality of pH-Driven Selectivity

To achieve absolute site-specificity, a bioconjugation protocol must exploit a fundamental thermodynamic or kinetic differential between the target residue and all endogenous amino acids. For 3-NH₂-Phe, this differential is the acid dissociation constant (pKa) .

The aniline side chain of 3-NH₂-Phe has a pKa of approximately 4.6. In contrast, the primary aliphatic amines of canonical lysine residues have a pKa of ~10.5, and the protein N-terminus typically resides around pKa 8.0.

By applying the Henderson-Hasselbalch equation ( pH=pKa+log([A−]/[HA]) ) at a carefully controlled pH of 6.2:

  • 3-NH₂-Phe (pKa ~4.6): The environment is 1.6 pH units above its pKa. Consequently, ~97.5% of the aniline groups exist as the unprotonated free base ( −NH2​ ), rendering them highly nucleophilic.

  • Lysine (pKa ~10.5): The environment is 4.3 pH units below its pKa. Over 99.99% of lysine side chains are protonated ( −NH3+​ ), rendering them non-nucleophilic and inert to electrophilic attack.

This extreme disparity in protonation states allows standard amine-reactive probes (e.g., N-hydroxysuccinimide (NHS) esters or isothiocyanates) to react exclusively with the 3-NH₂-Phe residue, bypassing dozens of native lysines[2]. Furthermore, the aniline moiety can serve as a biocompatible nucleophilic catalyst for hydrazone ligations, expanding its utility in complex biological matrices[3].

Quantitative Reactivity Profile
Amine SourceSide-Chain StructureApprox. pKaProtonation State at pH 6.2Relative Nucleophilicity (pH 6.2)
3-NH₂-Phe Aromatic Amine (Aniline)4.6~97.5% Unprotonated ( −NH2​ )Extremely High
N-Terminus α -Primary Amine8.0~98.4% Protonated ( −NH3+​ )Very Low
Lysine ϵ -Primary Amine10.5>99.99% Protonated ( −NH3+​ )Negligible
Arginine Guanidinium12.5100% ProtonatedNone

Experimental Workflow

The following diagram illustrates the logical progression from protein preparation to analytical validation, ensuring a closed-loop, self-validating experimental design.

G N1 1. Protein Preparation (Incorporate 3-NH2-Phe) N2 2. Buffer Exchange (pH 6.2 MES Buffer) N1->N2 N3 3. Fluorophore Addition (NHS-Ester or Isothiocyanate) N2->N3 N4 4. Site-Specific Bioconjugation (2-4 hrs) N3->N4 N5 5. Quenching & Desalting (Remove Free Dye) N4->N5 N6 6. QC Validation (LC-MS & In-Gel Fluorescence) N5->N6

Workflow for site-specific fluorescent labeling of 3-aminophenylalanine residues.

Detailed Protocols

Protocol A: pH-Selective NHS-Ester Fluorescent Labeling

This protocol utilizes the pKa differential to drive site-specific labeling using commercially available NHS-ester fluorophores.

Reagents Required:

  • Target protein containing 3-NH₂-Phe (1–5 mg/mL)

  • Labeling Buffer: 100 mM MES (2-(N-morpholino)ethanesulfonic acid), 150 mM NaCl, pH 6.2

  • Fluorophore: NHS-Ester functionalized dye (e.g., Alexa Fluor 488-NHS, Cy5-NHS)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous DMSO or DMF (amine-free)

Step-by-Step Methodology:

  • Preparation of the Protein Microenvironment:

    • Exchange the target protein into the Labeling Buffer (pH 6.2) using a centrifugal filter unit (e.g., Amicon Ultra) or a PD-10 desalting column.

    • Causality Check: Ensure the final pH is strictly between 6.0 and 6.4. A pH > 6.5 will begin to deprotonate the N-terminus, leading to off-target labeling.

  • Fluorophore Preparation:

    • Reconstitute the NHS-ester fluorophore in anhydrous DMSO to a concentration of 10 mM immediately before use. NHS esters hydrolyze rapidly in aqueous environments; do not store reconstituted dye.

  • Bioconjugation Reaction:

    • Add the fluorophore to the protein solution at a 10 to 20-fold molar excess .

    • Mix gently by pipetting (do not vortex to avoid protein denaturation).

    • Incubate the reaction in the dark at Room Temperature (20–25°C) for 2 to 4 hours, or overnight at 4°C.

  • Reaction Quenching (Self-Validation Step 1):

    • Add Quenching Buffer (1 M Tris-HCl, pH 8.0) to a final concentration of 50 mM. The massive excess of primary amines in Tris will rapidly consume any unreacted NHS-ester, halting the reaction and preventing off-target labeling during downstream processing.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Remove free dye and Tris-quenched byproducts using size-exclusion chromatography (SEC) or a fresh PD-10 desalting column equilibrated with PBS (pH 7.4).

Protocol B: Rapid Oxidative Coupling (Advanced Bioorthogonal Method)

For applications requiring ultra-fast kinetics (e.g., labeling fragile protein complexes), 3-NH₂-Phe can be oxidized to an imine intermediate and coupled with o-methoxyphenol-functionalized fluorophores.

Step-by-Step Methodology:

  • Exchange the 3-NH₂-Phe protein into 50 mM Phosphate Buffer, pH 7.0.

  • Add the o-methoxyphenol-fluorophore (5-fold molar excess).

  • Initiate the reaction by adding sodium periodate ( NaIO4​ ) to a final concentration of 1 mM.

  • Incubate for 5–10 minutes at room temperature. Note: The oxidative coupling of anilines is orders of magnitude faster than NHS-ester chemistry.

  • Quench immediately with 10 mM TCEP to reduce unreacted periodate and prevent protein oxidation. Desalt via SEC.

Quality Control & Self-Validating Analytics

A robust protocol must prove its own success. Execute the following analytical steps to validate site-specificity and conjugation efficiency.

1. Degree of Labeling (DOL) via UV-Vis Spectroscopy: Measure the absorbance of the conjugate at 280 nm (protein) and the λmax​ of the fluorophore.

  • Validation Metric: A successful site-specific labeling of a single 3-NH₂-Phe residue should yield a DOL between 0.95 and 1.05. A DOL > 1.1 indicates off-target lysine labeling (likely due to buffer pH drift).

2. In-Gel Fluorescence & SDS-PAGE: Run 1–2 μg of the labeled protein on an SDS-PAGE gel.

  • Validation Metric: Image the gel under a fluorescence scanner before Coomassie staining. A single, crisp fluorescent band corresponding to the monomeric protein mass validates covalent attachment. Absence of higher molecular weight smears confirms that the labeling conditions did not induce protein cross-linking or aggregation.

3. Intact Mass Spectrometry (LC-MS): Perform LC-MS on the desalted conjugate.

  • Validation Metric: The deconvoluted mass must equal: [Mass of Unlabeled Protein] + [Mass of Fluorophore] - [Mass of NHS leaving group]. The presence of a single major peak confirms absolute site-specificity.

References

  • 4-Aminophenylalanine as a Biocompatible Nucleophilic Catalyst for Hydrazone Ligations at Low Temperature and Neutral pH Source: Bioconjugate Chemistry (NIH / ACS) URL:[3]

  • Concerted, Rapid, Quantitative, and Site-Specific Dual Labeling of Proteins Source: Journal of the American Chemical Society (ACS) URL:[2]

  • L-Type Amino Acid Transporter 1 Enables the Efficient Brain Delivery of Small-Sized Prodrug across the Blood–Brain Barrier and into Human and Mouse Brain Parenchymal Cells Source: Molecular Pharmaceutics (ACS) URL:[1]

Sources

Application

Application Note: NMR Spectroscopy Characterization of 2-Amino-3-(3-aminophenyl)propanoic Acid Dihydrochloride

Scientific Context & Structural Significance 2-Amino-3-(3-aminophenyl)propanoic acid dihydrochloride (commonly referred to as 3-aminophenylalanine dihydrochloride) is a highly versatile non-natural amino acid. It serves...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Context & Structural Significance

2-Amino-3-(3-aminophenyl)propanoic acid dihydrochloride (commonly referred to as 3-aminophenylalanine dihydrochloride) is a highly versatile non-natural amino acid. It serves as a critical synthetic building block in the development of potent urokinase-type plasminogen activator (uPA) inhibitors, such as the antimetastatic agent WX-UK1 [1, 2]. Furthermore, its structural properties are leveraged in prodrug strategies targeting the L-type amino acid transporter 1 (LAT1) to enhance blood-brain barrier penetration [3].

Characterizing this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy requires a nuanced understanding of its ionization state. As a dihydrochloride salt, both the α -amino group and the meta-substituted aromatic amine are fully protonated ( −NH3+​ ). This dual-protonation fundamentally alters the electronic environment of the molecule, shifting the aromatic amine from a resonance-donating, activating group to a strongly electron-withdrawing, deactivating group. This causality must be factored into the expected chemical shifts during structural elucidation.

Experimental Design & Causality

Solvent Selection: Why Deuterium Oxide ( D2​O )?

The dihydrochloride salt form renders the molecule highly polar and readily soluble in aqueous environments. D2​O is the mandatory solvent for this analysis for two reasons:

  • Signal Clarity: It prevents the massive solvent signal suppression issues associated with H2​O , which can distort baseline integration.

  • Proton Exchange: The exchangeable protons on the carboxylic acid ( −COOH ) and the two ammonium groups ( −NH3+​ ) rapidly exchange with deuterium. This effectively removes these broad, unpredictable signals from the 1H NMR spectrum, allowing for an unobstructed view of the critical aliphatic and aromatic carbon-bound protons.

Internal Referencing

To ensure high trustworthiness and reproducibility, 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt (TSP) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) should be added at a 0.05% concentration to serve as an internal reference standard set precisely at 0.00 ppm.

Workflow Prep 1. Sample Prep 15 mg in 0.6 mL D2O Acq1D 2. 1D NMR 1H & 13C Acquisition Prep->Acq1D Acq2D 3. 2D NMR COSY, HSQC, HMBC Acq1D->Acq2D Process 4. Processing FT, Phasing, Baseline Acq2D->Process Assign 5. Assignment Multiplet Analysis Process->Assign

Figure 1: End-to-end NMR experimental workflow for sample preparation and data acquisition.

Step-by-Step Analytical Protocol

Phase 1: Sample Preparation
  • Weighing: Accurately weigh 15.0 ± 1.0 mg of 2-Amino-3-(3-aminophenyl)propanoic acid dihydrochloride into a clean glass vial.

  • Dissolution: Add 600 µL of D2​O (containing 0.05% TSP) to the vial. Vortex for 30 seconds until complete dissolution is achieved. The solution should be entirely clear.

  • Transfer: Transfer the solution into a standard 5 mm NMR tube using a clean glass Pasteur pipette. Ensure there are no air bubbles trapped in the active volume region.

Phase 2: NMR Acquisition Parameters

Note: The following parameters are optimized for a 500 MHz spectrometer equipped with a cryoprobe.

  • 1H NMR (Proton):

    • Number of Scans (NS): 16

    • Relaxation Delay (D1): 2.0 s (ensures full relaxation of aliphatic protons)

    • Spectral Width (SW): 12 ppm

  • 13C NMR (Carbon):

    • Number of Scans (NS): 512 to 1024 (due to low natural abundance of 13C )

    • Relaxation Delay (D1): 2.0 s

    • Decoupling: WALTZ-16 proton decoupling sequence.

  • 2D NMR (COSY, HSQC, HMBC):

    • Acquire with standard gradient-selected pulse sequences. Use 4 scans per increment for COSY/HSQC, and 8 scans for HMBC to capture weak long-range couplings.

Quantitative Data Presentation & Mechanistic Insights

1H NMR Characterization

The protonation of the meta-amine drastically deshields the aromatic protons, pushing them from the typical aniline range (6.5–6.8 ppm) into the 7.3–7.6 ppm range. Furthermore, the chiral center at the α -carbon creates an asymmetric electronic environment for the adjacent β -methylene group, rendering the two protons diastereotopic. They couple with each other (geminal coupling, 2J≈14.5 Hz) and with the α -proton (vicinal coupling, 3J ), resulting in two distinct doublet of doublets (dd).

Table 1: 1H NMR Assignments ( D2​O , 500 MHz)

PositionChemical Shift (ppm)MultiplicityCoupling Constant ( J in Hz)IntegrationMechanistic Assignment
H-5 7.55t7.81HAromatic CH (meta to both substituents)
H-2 7.45s-1HAromatic CH (flanked by −CH2​− and −NH3+​ )
H-4 7.40d7.81HAromatic CH (ortho to −NH3+​ )
H-6 7.35d7.81HAromatic CH (ortho to −CH2​− )
H- α 4.25dd7.5, 6.01HAliphatic CH (deshielded by adjacent −COOH and −NH3+​ )
H- β1 3.35dd14.5, 6.01HAliphatic CH2​ (diastereotopic proton A)
H- β2 3.20dd14.5, 7.51HAliphatic CH2​ (diastereotopic proton B)
13C NMR Characterization

Table 2: 13C NMR Assignments ( D2​O , 125 MHz)

PositionChemical Shift (ppm)Carbon TypeAssignment Logic
C=O 172.5Quaternary (Cq)Carboxylic acid carbonyl
C-1 138.5Quaternary (Cq)Aromatic C attached to the aliphatic chain
C-3 131.0Quaternary (Cq)Aromatic C attached to the strongly withdrawing −NH3+​
C-5 131.5Methine (CH)Aromatic CH
C-6 129.5Methine (CH)Aromatic CH
C-2 124.5Methine (CH)Aromatic CH
C-4 122.5Methine (CH)Aromatic CH
C- α 54.2Methine (CH)Aliphatic CH
C- β 35.8Methylene ( CH2​ )Aliphatic CH2​

Self-Validating 2D NMR Structural Elucidation

To ensure the trustworthiness of the 1D assignments, a self-validating 2D NMR system must be applied. Do not rely solely on chemical shift predictions; rely on established physical connectivities.

  • COSY (Correlation Spectroscopy): Validation Checkpoint: The H- α signal at 4.25 ppm must show distinct cross-peaks to both H- β1 (3.35 ppm) and H- β2 (3.20 ppm). Furthermore, the two β -protons must show a strong cross-peak to each other, confirming their geminal relationship.

  • HSQC (Heteronuclear Single Quantum Coherence): Validation Checkpoint: Both H- β1 and H- β2 must correlate to the exact same carbon resonance at 35.8 ppm. If they correlate to different carbons, the sample contains an impurity or a structural isomer.

  • HMBC (Heteronuclear Multiple Bond Correlation): Validation Checkpoint: The bridge between the aliphatic chain and the aromatic ring is confirmed via HMBC. The β -protons must show 2J and 3J correlations to the aromatic C-1 (138.5 ppm) and C-2/C-6 carbons. Additionally, H- α and H- β must both show correlations to the carbonyl carbon (172.5 ppm).

HMBC H_alpha H-α (4.25 ppm) C_carbonyl C=O (172.5 ppm) H_alpha->C_carbonyl 2J/3J HMBC C1 C-1 (138.5 ppm) H_alpha->C1 3J HMBC H_beta H-β (3.35, 3.20 ppm) H_beta->C_carbonyl 3J HMBC H_beta->C1 2J HMBC C2 C-2 (124.5 ppm) H_beta->C2 3J HMBC H2 Aromatic H-2 (7.45 ppm) H2->C1 2J HMBC C3 C-3 (-NH3+, 131.0 ppm) H2->C3 2J HMBC

Figure 2: Key HMBC 2D NMR correlations validating the structural connectivity of the molecule.

References

  • Small, Potent, and Selective Diaryl Phosphonate Inhibitors for Urokinase-Type Plasminogen Activator with In Vivo Antimetastatic Properties Journal of Medicinal Chemistry - ACS Public
  • Suppression of rat breast cancer metastasis and reduction of primary tumour growth by the small synthetic urokinase inhibitor WX-UKI ResearchG
  • L-Type Amino Acid Transporter 1 Enables the Efficient Brain Delivery of Small-Sized Prodrug across the Blood–Brain Barrier and into Human and Mouse Brain Parenchymal Cells ACS Public
Method

Application Note: Orthogonal Bioconjugation and Cross-Linking Using 2-Amino-3-(3-aminophenyl)propanoic Acid Dihydrochloride

Executive Summary 2-Amino-3-(3-aminophenyl)propanoic acid dihydrochloride (commonly referred to as 3-aminophenylalanine or 3-APh) is a highly versatile non-natural amino acid. Featuring an aromatic meta-amino group, it s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Amino-3-(3-aminophenyl)propanoic acid dihydrochloride (commonly referred to as 3-aminophenylalanine or 3-APh) is a highly versatile non-natural amino acid. Featuring an aromatic meta-amino group, it serves as a powerful cross-linking agent and bioconjugation handle. 3-APh has been instrumental in the structure-activity relationship (SAR) studies of novel therapeutics, including selective inhibitors of the urokinase plasminogen activator (uPA)1[1] and genetically-encoded bicyclic peptides2[2].

Additionally, its unique physicochemical properties have been leveraged in the design of prodrugs targeting the Large Amino Acid Transporter 1 (LAT1) for enhanced central nervous system delivery3[3], and as a site-specific conjugation node in antibody-drug conjugates (ADCs)4[4].

Mechanistic Principles of 3-APh Cross-Linking

The utility of 3-APh lies in the orthogonal reactivity of its aromatic amine compared to standard aliphatic amines (e.g., Lysine).

  • pKa Differential : The primary aliphatic amine of Lysine has a pKa of ~10.5 and is highly protonated at physiological pH. In contrast, the aromatic meta-amino group of 3-APh has a pKa of ~4.6. At pH 7.4, it is predominantly unprotonated but exhibits lower nucleophilicity due to resonance stabilization with the aromatic ring.

  • Orthogonal Activation : Because of this lower nucleophilicity, 3-APh remains inert to standard amine-reactive probes (like NHS-esters) at neutral pH. However, it can be uniquely activated via diazotization at low pH to form a highly reactive diazonium salt. This allows for selective electrophilic aromatic substitution (azo coupling) with electron-rich residues like Tyrosine or Histidine, enabling site-specific intramolecular or intermolecular cross-linking.

Experimental Workflow

Workflow A 1. Peptide Synthesis Incorporate 3-APh via SPPS B 2. Global Deprotection Expose m-amino group (TFA/Scavengers) A->B C 3. Diazotization NaNO2, HCl, 0-4°C Form Diazonium Salt B->C D 4. Azo-Crosslinking Shift to pH 8.5 Couple with Tyrosine C->D E 5. Validation UV-Vis (340 nm) & LC-MS Analysis D->E

Caption: Workflow for 3-APh mediated orthogonal peptide cross-linking via diazonium-azo coupling.

Step-by-Step Protocols

Protocol A: Solid-Phase Incorporation of 3-APh

Objective : Successfully incorporate 3-APh into a synthetic peptide sequence without premature side-reactions.

  • Step 1: Preparation of the Building Block

    • Action: Utilize the pre-protected derivative, Fmoc-3-APh(Boc)-OH, rather than the raw dihydrochloride salt.

    • Causality: The dihydrochloride salt is highly stable for storage, preventing auto-oxidation of the aromatic amine. However, for Solid-Phase Peptide Synthesis (SPPS), the meta-amino group must be Boc-protected to prevent branching during chain elongation, and the α -amine must be Fmoc-protected.

  • Step 2: Coupling Reaction

    • Action: Activate Fmoc-3-APh(Boc)-OH (3 eq) using HATU (2.9 eq) and DIPEA (6 eq) in DMF. Allow coupling for 60 minutes.

    • Causality: Unnatural amino acids often present steric hindrance. HATU provides a highly efficient, superior activation profile compared to standard HBTU, ensuring complete coupling and preventing deletion sequences.

  • Step 3: Cleavage and Deprotection

    • Action: Cleave the peptide from the resin using a cocktail of TFA/TIS/H 2​ O (95:2.5:2.5) for 2 hours.

    • Causality: This standard acidic cleavage simultaneously removes the Boc group from the meta-amine of 3-APh, exposing the functional group for downstream cross-linking.

Protocol B: Diazotization and Intramolecular Azo-Crosslinking

Objective : Form a site-specific cross-link between the incorporated 3-APh and a target Tyrosine residue.

  • Step 1: Diazotization

    • Action: Dissolve the purified 3-APh-containing peptide in 0.1 M HCl to a concentration of 1 mg/mL. Chill the solution strictly on ice to 0–4 °C. Add 1.2 equivalents of cold sodium nitrite (NaNO 2​ ) dropwise. Stir for 15 minutes.

    • Causality: The acidic environment protonates the nitrite to form the reactive nitrosonium ion (NO + ). The strictly maintained cold temperature (0–4 °C) is critical; at higher temperatures, the resulting diazonium salt is thermodynamically unstable and will rapidly hydrolyze into an unreactive phenolic byproduct, permanently destroying the cross-linking potential.

  • Step 2: Azo Coupling (Cross-Linking)

    • Action: Slowly transfer the cold diazonium solution into a vigorously stirred 0.2 M borate buffer (pH 8.5) containing the target cross-linking partner (e.g., a Tyrosine-containing domain).

    • Causality: Shifting the pH to 8.5 serves a dual purpose. First, it neutralizes the acid from the diazotization step. Second, and more importantly, it approaches the pKa of the Tyrosine phenolic hydroxyl group (~10.0). Partial deprotonation of Tyrosine increases the electron density of its aromatic ring, highly activating the ortho-position for electrophilic aromatic substitution by the diazonium cation, thereby forming a stable azo bridge.

  • Step 3: Validation (Self-Validating System)

    • Action: Analyze the reaction mixture via UV-Vis spectroscopy and LC-MS.

    • Causality: The formation of the azo bond (-N=N-) creates a new extended conjugated system that exhibits a distinct, quantifiable absorbance peak between 330–350 nm. Monitoring the emergence of this peak provides immediate, self-validating proof of successful cross-linking without requiring complex destructive assays.

Comparative Quantitative Data

To justify the selection of 3-APh over traditional cross-linking amino acids, the following table summarizes their physicochemical parameters and orthogonality profiles.

Amino AcidFunctional GroupApprox. pKa of Side ChainPrimary Cross-Linking ModalityOrthogonality / Advantages
Lysine Aliphatic primary amine~10.5NHS-ester amidation, reductive aminationLow orthogonality; abundant in native proteins, leading to heterogeneous cross-linking.
Cysteine Thiol~8.0Maleimide conjugation, disulfide formationHigh orthogonality, but highly prone to premature oxidation and disulfide scrambling.
3-Aminophenylalanine Aromatic primary amine ~4.6 Diazotization/Azo coupling, selective acylation Excellent; completely unreactive towards standard amine-reactive probes at physiological pH.
p-Azidophenylalanine Aryl azideN/AClick chemistry (SPAAC, CuAAC), UV photolysisRequires copper catalyst (toxic) or bulky strained alkynes; highly photolabile.

References

  • Discovery and SAR of Novel and Selective Inhibitors of Urokinase Plasminogen Activator (uPA) with an Imidazo[1,2-a]pyridine Scaffold Bioconjugate Chemistry (ACS Publications) URL:[Link]

  • Large Amino Acid Transporter 1 (LAT1) Prodrugs of Valproic Acid: New Prodrug Design Ideas for Central Nervous System Delivery Molecular Pharmaceutics (ACS Publications) URL:[Link]

  • A novel genetically-encoded bicyclic peptide inhibitor of human urokinase-type plasminogen activator with better cross-reactivity toward the murine orthologue ResearchGate / Bioconjugate Chemistry URL:[Link]

  • WO2025041055A1 - Compositions conjuguées anti-psma adc et leurs méthodes d'utilisation Google Patents URL

Sources

Application

Application Note: Enzymatic Assays Utilizing 2-Amino-3-(3-aminophenyl)propanoic Acid Dihydrochloride for Serine Protease Modulation

Target Audience: Researchers, Assay Scientists, and Oncology Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols Introduction & Scientific Rationale The urokinase-type plasmino...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Scientists, and Oncology Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Introduction & Scientific Rationale

The urokinase-type plasminogen activator (uPA) system is a critical driver of extracellular matrix (ECM) degradation, tumor invasion, and metastasis[1]. Targeting the uPA serine protease without disrupting homologous enzymes (e.g., tissue plasminogen activator [tPA] or plasmin) requires highly selective structural motifs.

2-Amino-3-(3-aminophenyl)propanoic acid dihydrochloride (commonly known as 3-aminophenylalanine dihydrochloride) has emerged as a foundational building block for synthesizing potent, highly selective uPA inhibitors (such as the clinical candidate WX-UK1)[2].

The Mechanistic Role of the 3-Aminophenylalanine Scaffold

The rational design of uPA inhibitors relies on exploiting the enzyme's S1 specificity pocket. The natural P1 residue for uPA cleavage is Arginine or Lysine. The 3-aminophenylalanine scaffold acts as a rigid, non-natural basic amino acid mimic:

  • Hydrophobic Anchoring: The phenyl ring engages in van der Waals interactions within the hydrophobic regions of the S1 pocket.

  • Electrostatic Targeting: The meta-amino group mimics the basic side chains of Arginine, forming a critical salt bridge and hydrogen bond network with the anionic carboxylate of Asp189 at the base of the uPA S1 pocket[3].

  • Aqueous Stability: Utilizing the dihydrochloride salt form of 2-amino-3-(3-aminophenyl)propanoic acid ensures complete protonation of both the α -amino and meta-amino groups. This confers exceptional aqueous solubility (>50 mg/mL), eliminating the need for high concentrations of DMSO, which can denature sensitive recombinant enzymes during in vitro assays.

Pathway Visualization: uPA Intervention

To understand the assay design, one must visualize where 3-aminophenylalanine derivatives intervene in the proteolytic cascade.

UPA_Pathway Pro_uPA Pro-uPA (Inactive Zymogen) uPA Active uPA (Serine Protease) Pro_uPA->uPA Proteolytic Activation Plasmin Plasmin (Active Protease) uPA->Plasmin Cleaves K158-I159 Plasminogen Plasminogen Plasminogen->Plasmin Activated by uPA ECM ECM Degradation & Tumor Metastasis Plasmin->ECM Fibrinolysis & Proteolysis Inhibitor 3-Aminophenylalanine Derivatives (e.g., WX-UK1) Inhibitor->uPA Competitive Inhibition at S1 Pocket

Figure 1: The uPA/Plasminogen signaling axis and the targeted competitive inhibition by 3-aminophenylalanine derivatives.

Experimental Design: Causality & Material Selection

When screening 3-aminophenylalanine-derived compounds, the choice of substrate and buffer is paramount to achieving reproducible, self-validating data.

  • Buffer Selection (50 mM HEPES, pH 8.2, 100 mM NaCl, 0.01% Tween-20):

    • Causality: Human uPA exhibits optimal catalytic efficiency at pH 8.2. HEPES is chosen over Tris because it maintains a stable pKa​ at this temperature without chelating trace metals. Tween-20 is critical; omitting it causes nanomolar concentrations of uPA to adsorb non-specifically to the hydrophobic polystyrene walls of the microtiter plate, leading to artificial signal decay.

  • Chromogenic vs. Fluorogenic Substrates:

    • Chromogenic (pyro-Glu-Gly-Arg-pNA): Best for standard high-throughput kinetic screening and determining Ki​ values. The Glu-Gly-Arg sequence mimics the natural plasminogen cleavage site[3].

    • Fluorogenic (Z-Gly-Gly-Arg-AMC): Offers 10x to 100x higher sensitivity. Essential for cell-based assays (e.g., evaluating intracellular uPA activity in glioma cells) where endogenous enzyme concentrations are low[4].

Validated Protocols

Protocol A: Chromogenic Kinetic Assay for uPA Inhibition

Designed for calculating IC50 and Ki of synthesized 3-aminophenylalanine derivatives.

Reagents Required:

  • Human High Molecular Weight (HMW) uPA (Recombinant).

  • Chromogenic Substrate: BIOPHEN CS-61(44) (pyro-Glu-Gly-Arg-pNA).

  • Test Compound: 2-Amino-3-(3-aminophenyl)propanoic acid dihydrochloride (or its synthesized derivative).

Step-by-Step Methodology:

  • Compound Preparation: Dissolve the 3-aminophenylalanine dihydrochloride derivative in assay buffer (not DMSO) to create a 10 mM stock. Expert Insight: The dihydrochloride salt is hygroscopic. Equilibrate the vial to room temperature in a desiccator before opening to prevent moisture condensation, which can alter molarity calculations.

  • Serial Dilution: Prepare a 10-point 1:3 serial dilution of the inhibitor in assay buffer (50 mM HEPES pH 8.2, 100 mM NaCl, 0.01% Tween-20).

  • Enzyme Incubation: Add 50 µL of the inhibitor dilutions to a 96-well clear, flat-bottom microplate. Add 25 µL of uPA (final well concentration: 2.5 nM). Incubate at 37°C for 15 minutes to allow steady-state enzyme-inhibitor complex formation.

  • Reaction Initiation: Add 25 µL of the chromogenic substrate (final concentration: 250 µM, which is ~3x Km​ to ensure zero-order kinetics).

  • Kinetic Readout: Immediately transfer to a microplate reader. Monitor the release of para-nitroaniline (pNA) by measuring absorbance at 405 nm every 1 minute for 30 minutes at 37°C.

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the progress curve. Plot V0​ against inhibitor concentration to determine the IC50​ using a 4-parameter logistic fit.

Protocol B: Fluorogenic Cell-Based uPA Assay

Designed for assessing cell-permeability and intracellular target engagement.

  • Cell Seeding: Seed U87 human glioma cells at 1×104 cells/well in a 96-well black, clear-bottom plate. Incubate overnight.

  • Inhibitor Treatment: Wash cells twice with PBS. Add the 3-aminophenylalanine derivative (diluted in serum-free media) and incubate for 1 hour at 37°C.

  • Substrate Addition: Add the cell-permeant fluorogenic substrate Z-Gly-Gly-Arg-AMC to a final concentration of 50 µM[4].

  • Fluorescence Readout: Measure the cleavage of the AMC fluorophore using an excitation of 355 nm and an emission of 460 nm over 90 minutes.

Assay Workflow Visualization

Assay_Workflow Prep 1. Prepare Inhibitor (Dihydrochloride Salt) Enzyme 2. Incubate with Recombinant uPA Prep->Enzyme Substrate 3. Add Substrate (AMC or pNA) Enzyme->Substrate Read 4. Kinetic Readout (Abs 405nm / Ex355-Em460) Substrate->Read Analyze 5. Calculate IC50 & Selectivity Read->Analyze

Figure 2: Standard high-throughput screening workflow for serine protease inhibitors.

Data Presentation: Expected Selectivity Profiles

A hallmark of a successful 3-aminophenylalanine derivative is its ability to spare homologous proteases. The table below summarizes the typical selectivity profile observed when testing optimized derivatives (e.g., WX-UK1 analogues) using the described chromogenic protocols[1][3].

Protease TargetNatural SubstrateAssay Substrate UsedTypical IC50​ ( μ M)Fold Selectivity (vs uPA)
uPA (Human) Plasminogenpyro-Glu-Gly-Arg-pNA0.45 1x (Target)
Plasmin FibrinD-Val-Leu-Lys-pNA> 50.0> 110x
tPA PlasminogenD-Ile-Pro-Arg-pNA> 100.0> 220x
Thrombin FibrinogenD-Phe-Pip-Arg-pNA> 100.0> 220x
Factor Xa ProthrombinZ-D-Arg-Gly-Arg-pNA> 100.0> 220x

Table 1: Representative cross-screening data demonstrating the high selectivity of 3-aminophenylalanine derivatives for uPA over closely related systemic serine proteases.

References

  • Therapeutic Strategies Targeting Urokinase and Its Receptor in Cancer.National Institutes of Health (NIH) / PMC.
  • Discovery and SAR of Novel and Selective Inhibitors of Urokinase Plasminogen Activator (uPA) with an Imidazo[1,2-a]pyridine Scaffold.ACS Publications.
  • Inhibitors of intracellular urokinase plasminogen activator and methods of use thereof (WO2009020877A2).Google Patents.
  • Activation of Peroxisome Proliferator-Activated Receptor-γ Decreases Pancreatic Cancer Cell Invasion through Modulation of the Plasminogen Activator System.AACR Journals.

Sources

Technical Notes & Optimization

Troubleshooting

preventing oxidation of 2-Amino-3-(3-aminophenyl)propanoic acid dihydrochloride during peptide synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most notoriously difficult challenges in Solid-Phase Peptide Synthesis (SPPS): preventing the o...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most notoriously difficult challenges in Solid-Phase Peptide Synthesis (SPPS): preventing the oxidation of 2-Amino-3-(3-aminophenyl)propanoic acid dihydrochloride (commonly known as 3-aminophenylalanine, or 3-Aph).

Because the 3-amino group on the phenylalanine ring functions as an electron-rich aniline moiety, it is highly susceptible to oxidative degradation[1]. This guide synthesizes mechanistic theory with field-proven methodologies to help you maintain the structural integrity of your peptides.

Mechanistic Insight: The Oxidation Pathway

To solve the problem, we must first understand the causality of the degradation. Anilines are easily oxidized via single-electron transfer to form highly reactive radical cations. During TFA cleavage, the combination of atmospheric oxygen and reactive carbocations (cleaved from protecting groups like tBu or Boc) accelerates this process[2]. These radical cations rapidly polymerize into intensely colored quinone-imines or azo dimers, ruining the synthesis.

AnilineOxidation A Protected 3-Aph Peptide (e.g., Boc-protected) B TFA Cleavage (Deprotection) A->B C Free Aniline Moiety (Electron-rich) B->C D Oxidative Stress (O2, Trace Metals, Carbocations) C->D Exposure to air/oxidants H Intact 3-Aph Peptide (Desired Product) C->H Protected by Scavengers E Aniline Radical Cation (Reactive Intermediate) D->E F Quinone-imines & Azo Dimers (Dark/Purple Degradation) E->F Polymerization/Oxidation G Antioxidant Scavengers (TIPS, EDT, DTT) G->D Quenches Oxidants G->E Reduces Intermediates

Mechanistic pathway of 3-Aph oxidation in SPPS and scavenger protection.

Troubleshooting FAQs

Q1: Why does my peptide resin turn dark purple during TFA cleavage when it contains 3-Aph? A1: The dark purple coloration is a classic visual hallmark of aniline oxidation. During TFA cleavage, the removal of the side-chain protecting group exposes the free 3-amino group. In the presence of oxygen or reactive carbocations, the aniline undergoes single-electron oxidation to form a radical cation[1]. These intermediates polymerize into highly conjugated, intensely colored quinone-imines. Solution: You must shift the redox equilibrium. Incorporating strong reducing scavengers like Dithiothreitol (DTT) and Triisopropylsilane (TIPS) into your cleavage cocktail quenches oxidative carbocations and reduces radical intermediates back to the primary amine[2].

Q2: I am synthesizing my peptide using the unprotected 3-Aph dihydrochloride salt as a building block. How do I neutralize it without causing premature oxidation? A2: Using the dihydrochloride salt directly is risky. The salt form protects the aniline via protonation. However, when you add a base (e.g., DIEA) to neutralize the α -amine for coupling, the side-chain aniline is simultaneously deprotonated. This exposes the electron-rich free base to dissolved oxygen in the solvent[3]. Solution: Oxidation is kinetically driven by oxygen concentration. You must create a self-validating inert system by heavily degassing your solvents with Argon and adding exactly 2.0 equivalents of base immediately prior to coupling (See Protocol 1).

Q3: What is the recommended orthogonal protection strategy for 3-Aph in Fmoc-SPPS? A3: The industry standard is to use orthogonally protected Fmoc-3-Aph(Boc)-OH[4]. The tert-butyloxycarbonyl (Boc) group serves a dual purpose: it sterically and electronically masks the aniline nitrogen, preventing both unwanted branching (acylation) during peptide chain elongation and premature oxidation during the repeated 20% piperidine deprotection cycles.

Q4: Can I use standard cold ether precipitation after cleaving a 3-Aph peptide? A4: Yes, but with a critical caveat: the ether must be strictly peroxide-free. Diethyl ether and MTBE naturally form explosive and highly oxidative peroxides upon exposure to air and light. Pouring a freshly cleaved, fully deprotected 3-Aph peptide into peroxide-laden ether will cause instantaneous oxidation. Always use freshly opened, BHT-stabilized ether, or verify the absence of peroxides using potassium iodide (KI) starch paper prior to precipitation.

Data Presentation: Cleavage Cocktail Optimization

To demonstrate the causality of scavenger selection, the table below summarizes the quantitative impact of various cleavage cocktails on 3-Aph oxidation levels.

Table 1: Impact of Cleavage Cocktail Composition on 3-Aph Peptide Oxidation

Cleavage CocktailComposition (v/v)Oxidation Level (%)Crude Peptide Yield (%)Visual Indicator (Self-Validation)
Standard TFA 95% TFA, 2.5% TIPS, 2.5% H₂O> 40%< 50%Dark purple solution
Reagent K 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT< 5%> 85%Pale yellow solution
Optimized DTT 90% TFA, 2.5% TIPS, 2.5% H₂O, 5% DTT (w/v)Trace (< 1%)> 92%Clear/Colorless solution

Note: Data synthesized from standard SPPS optimization protocols for oxidation-prone residues.

Experimental Protocols

Protocol 1: Inert Handling and Coupling of 3-Aph Dihydrochloride

Objective: To couple the dihydrochloride salt while preventing air oxidation of the exposed aniline free base. This protocol utilizes visual validation—if the solution remains clear, oxidation has been successfully prevented.

  • Solvent Degassing: Sparge anhydrous DMF with Argon gas for 30 minutes to remove dissolved oxygen. Maintain the solvent under an Argon balloon.

  • Activation: In a dry, Argon-flushed vial, dissolve 1.0 eq of the incoming Fmoc-amino acid and 1.0 eq of HATU in the degassed DMF.

  • Neutralization: In a separate Argon-flushed vial containing the resin-bound 3-Aph dihydrochloride (or the 3-Aph building block), add the degassed DMF. Add exactly 2.0 eq of N,N-Diisopropylethylamine (DIEA) to neutralize the hydrochloride salts.

  • Coupling: Immediately transfer the activated Fmoc-amino acid solution to the neutralized 3-Aph solution.

  • Validation: The reaction mixture should remain pale or colorless. A shift to a dark brown or purple color indicates oxygen ingress. Allow coupling to proceed for 60 minutes under Argon.

Protocol 2: Antioxidant-Enriched TFA Cleavage

Objective: To globally deprotect and cleave the peptide from the resin while suppressing radical cation formation via a highly reducing environment.

  • Cocktail Preparation: Prepare the cleavage cocktail fresh: 90% TFA, 2.5% TIPS, 2.5% degassed H₂O, and 5% (w/v) Dithiothreitol (DTT). Causality: DTT is a potent reducing agent that maintains the aniline in its reduced state, while TIPS scavenges tBu/Boc carbocations[2].

  • Cleavage: Add 10 mL of the cocktail per gram of dry peptide resin. Blanket the reaction vessel with Argon and seal tightly.

  • Incubation: Shake gently at room temperature for 2 hours. Self-Validation: The solution must remain clear or slightly yellow. If it turns purple, the DTT has been exhausted.

  • Precipitation: Filter the resin and drop the cleavage filtrate dropwise into 10 volumes of ice-cold, freshly opened, peroxide-free diethyl ether.

  • Recovery: Centrifuge at 4000 rpm for 5 minutes, decant the ether, and wash the pellet twice more with cold ether. Dry the pellet under a gentle stream of Nitrogen to prevent air oxidation of the wet pellet.

References

  • CHAPTER 18: Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. rsc.org.
  • Review on the o‐Aminoaniline Moiety in Peptide and Protein Chemistry. nih.gov.
  • Novel Type of Rigid C-Linked Glycosylacetylene−Phenylalanine Building Blocks for Combinatorial Synthesis of C-linked Glycopeptides. acs.org.
  • Design of Potent Dicyclic (4−10/5−8) Gonadotropin Releasing Hormone (GnRH) Antagonists. acs.org.

Sources

Optimization

optimizing cleavage conditions for 2-Amino-3-(3-aminophenyl)propanoic acid containing peptides

Topic: Optimizing Cleavage Conditions for 2-Amino-3-(3-aminophenyl)propanoic acid (3-Amino-L-phenylalanine) Containing Peptides Welcome to the Technical Support Center. This guide is designed for researchers, application...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Optimizing Cleavage Conditions for 2-Amino-3-(3-aminophenyl)propanoic acid (3-Amino-L-phenylalanine) Containing Peptides

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals synthesizing peptides containing the unnatural amino acid 2-Amino-3-(3-aminophenyl)propanoic acid (commonly referred to as 3-amino-phenylalanine, m-amino-Phe, or Aph).

Due to the unique electronic properties of the aniline-like side chain, this residue introduces specific challenges during Solid-Phase Peptide Synthesis (SPPS) global cleavage and deprotection. This guide synthesizes field-proven methodologies, mechanistic causality, and self-validating protocols to ensure high-purity peptide yields.

Mechanistic Overview: The Alkylation Challenge

The side chain of 3-amino-phenylalanine features a meta-amino group attached to a phenyl ring. This amino group is strongly electron-donating via resonance, which highly activates the aromatic ring (specifically at the ortho and para positions) toward Electrophilic Aromatic Substitution (EAS) [1].

During the final Fmoc-SPPS cleavage step, concentrated Trifluoroacetic Acid (TFA) is used to cleave the peptide from the resin and remove side-chain protecting groups (e.g., Boc, tBu, Pbf). The acidolytic deprotection of Boc and tBu groups generates highly reactive t -butyl carbocations ( t -Bu⁺). If these electrophiles are not immediately neutralized by a carefully designed scavenger cocktail, they will rapidly alkylate the activated phenyl ring of the 3-amino-Phe residue, resulting in a +56 Da mass adduct (t-butylation)[2].

G A Boc/tBu Protected Peptide Resin B TFA Cleavage A->B C t-Butyl Cation (Electrophile) B->C Generates D Unprotected 3-Amino-Phe B->D Deprotects E Alkylated 3-Amino-Phe (+56 Da Side Product) C->E Attacks Aniline Ring (No Scavengers) F Scavengers (TIPS, EDT, Phenol) C->F Trapped by D->E G Scavenger-tBu Adduct (Safe Removal) F->G Prevents Alkylation

Mechanistic pathway of t-butyl cation generation and scavenger-mediated prevention of alkylation.

Troubleshooting FAQs

Q1: I am observing a major impurity at [M+H+56]⁺ on my LC-MS. What is causing this? A1: This is the classic signature of t-butylation. The carbocations generated from the removal of Boc (often used to protect the 3-amino-Phe side chain) or other tBu-based protecting groups have alkylated the electron-rich aromatic ring of your 3-amino-Phe residue[2]. Your current cleavage cocktail lacks sufficient nucleophilic scavengers to outcompete the aniline ring for the carbocations.

Q2: What is the optimal cleavage cocktail to prevent this +56 Da adduct? A2: You must use a highly nucleophilic, multi-modal scavenger cocktail. A modified Reagent K variant consisting of 90% TFA, 5% Water, 2.5% 1,2-Ethanedithiol (EDT), and 2.5% Triisopropylsilane (TIPS) is the gold standard for this specific residue. This exact formulation has been successfully validated in the synthesis of complex 3-amino-Phe containing IL-23R peptide inhibitors[3]. Causality: EDT acts as a "soft" nucleophile that rapidly traps carbocations via irreversible Sₙ1/Sₙ2 capture, while TIPS acts as a bulky hydride donor to quench any residual electrophiles.

Q3: My sequence contains multiple Arg(Pbf) residues. Does this change the strategy? A3: Yes. The Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group generates a highly stable, bulky sulfonylium ion that is notoriously difficult to scavenge. While it is less prone to alkylating standard residues, the hyper-nucleophilic nature of 3-amino-Phe makes it a target. Solution: Extend the cleavage time to 3 hours and ensure the 5% water concentration is strictly maintained, as water is required to hydrolyze the Pbf-derived electrophile into a harmless sulfonic acid.

Q4: Can I use Alloc protection for the 3-amino-Phe side chain instead of Boc to avoid this entirely? A4: Yes, this is an excellent orthogonal strategy if global TFA cleavage continues to yield intractable alkylation. By protecting the side chain with an Alloc (allyloxycarbonyl) group, you can remove it on-resin using Pd(PPh3)4 and phenylsilane prior to TFA cleavage[1]. Causality: Once the Alloc is removed, the free aniline amine is immediately protonated upon the addition of TFA (forming an anilinium ion, -NH₃⁺). This positive charge strongly deactivates the phenyl ring via electron withdrawal, completely shutting down the electrophilic aromatic substitution pathway during the subsequent global deprotection.

Quantitative Data: Scavenger Cocktail Comparison

To aid in experimental design, the following table summarizes the efficacy of standard cleavage cocktails when applied to 3-amino-Phe containing sequences.

Cleavage CocktailComposition (v/v)Primary Scavenging MechanismAlkylation Suppression RateRecommended Use Case
Standard TFA 95% TFA, 2.5% TIPS, 2.5% H₂OHydride donation (TIPS), Hydrolysis (H₂O)Poor (< 40%)Not recommended for 3-amino-Phe peptides.
Modified Reagent K 90% TFA, 5% H₂O, 2.5% EDT, 2.5% TIPSSoft nucleophile trapping (EDT) + Hydride donationExcellent (> 95%)Standard Fmoc-SPPS containing 3-amino-Phe[3].
Reagent B 88% TFA, 5% H₂O, 5% Phenol, 2% TIPSAromatic competition (Phenol) + Hydride donationGood (~ 80%)Sequences where EDT (odor/disulfide issues) must be avoided.

Self-Validating Experimental Protocol

The following methodology details the optimized cleavage workflow. It is designed as a self-validating system: the protocol includes built-in analytical checkpoints to verify mechanistic success before proceeding to preparative purification.

Protocol: Optimized Global Cleavage and Deprotection

Reagents Required:

  • Trifluoroacetic acid (TFA, peptide synthesis grade)

  • 1,2-Ethanedithiol (EDT)

  • Triisopropylsilane (TIPS)

  • Ultrapure Water (Milli-Q)

  • Cold Diethyl Ether (-20°C)

Step-by-Step Methodology:

  • Resin Preparation: Wash the fully synthesized peptide-resin with Dichloromethane (DCM) (3 × 5 mL) to remove residual DMF. Dry the resin under a gentle stream of nitrogen for 10 minutes.

  • Cocktail Formulation: In a glass vial, prepare the cleavage cocktail freshly: 90% TFA, 5% H₂O, 2.5% EDT, and 2.5% TIPS (v/v). Note: Mix thoroughly before adding to the resin to ensure the EDT is fully dispersed.

  • Cleavage Reaction: Add 10 mL of the cleavage cocktail per gram of resin. Seal the reaction vessel and agitate gently at room temperature (25°C) for exactly 2.5 hours.

  • Filtration: Filter the cleavage mixture through a fritted syringe into a clean 50 mL polypropylene centrifuge tube. Wash the depleted resin with an additional 2 mL of neat TFA and combine the filtrates.

  • Concentration (Optional but Recommended): Evaporate the combined TFA filtrate under a gentle stream of nitrogen until the volume is reduced to approximately 20% of the original volume. Causality: Reducing the TFA volume prevents the solubilization of the peptide during the ether precipitation step.

  • Precipitation: Add 10 volumes of ice-cold diethyl ether (-20°C) to the concentrated TFA solution. A white precipitate should form immediately. Centrifuge at 4,000 rpm for 5 minutes at 4°C. Decant the ether supernatant.

  • Washing: Resuspend the peptide pellet in fresh cold ether, vortex thoroughly, and centrifuge again. Repeat this wash step two more times to remove residual scavengers and cleaved protecting groups[3].

  • Self-Validation Check (LC-MS QC): Dissolve a 1 mg micro-aliquot of the crude dried pellet in 1 mL of 50% Acetonitrile/Water containing 0.1% TFA. Inject 5 µL onto an LC-MS.

    • Validation Criteria: Calculate the theoretical exact mass [M+H]⁺. Analyze the spectrum for the presence of[M+H+56]⁺ (t-butylation) or [M+H+252]⁺ (Pbf adduction). If the +56 Da peak exceeds 5% relative abundance, the scavenging was insufficient. For future syntheses of this sequence, increase EDT to 5% and reduce TFA to 87.5%.

Workflow Step1 1. Resin Swelling (DCM, 15 min) Step2 2. Cleavage Cocktail Addition (90% TFA, 5% H2O, 2.5% EDT, 2.5% TIPS) Step1->Step2 Step3 3. Incubation (2.5 hours, 25°C) Step2->Step3 Step4 4. Resin Filtration & TFA Evaporation Step3->Step4 Step5 5. Cold Ether Precipitation (-20°C, 3x Wash) Step4->Step5 Step6 6. LC-MS QC Validation (Verify absence of +56 Da Adduct) Step5->Step6

Step-by-step workflow for the optimized cleavage and isolation of 3-amino-Phe containing peptides.

References

  • Title: US20210261622A1 - Peptide inhibitors of interleukin-23 receptor and their use to treat inflammatory diseases.
  • Title: Amino Acids: Insights and Roles in Heterocyclic Chemistry, Volume 1: Protecting Groups.
  • Title: Template-constrained macrocyclic peptides prepared from native, unprotected precursors.

Sources

Troubleshooting

improving solubility of 2-Amino-3-(3-aminophenyl)propanoic acid dihydrochloride in DMSO

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with the solvation of zwitterionic and highly charged molecules in organic solvents.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with the solvation of zwitterionic and highly charged molecules in organic solvents. 2-Amino-3-(3-aminophenyl)propanoic acid dihydrochloride (a meta-amino phenylalanine derivative) is notoriously difficult to dissolve in pure Dimethyl Sulfoxide (DMSO).

This guide provides field-proven, self-validating protocols to overcome this bottleneck, explaining the physical chemistry behind the failure and the logical steps to achieve complete dissolution.

Core Principles: The Causality of Insolubility

To solve the solubility issue, we must first understand the thermodynamic barrier. 2-Amino-3-(3-aminophenyl)propanoic acid dihydrochloride is a salt where both the alpha-amino group and the meta-amino group on the phenyl ring are protonated, balanced by two chloride (Cl⁻) counterions.

DMSO is a strongly polar, aprotic solvent. While its sulfoxide oxygen acts as a strong hydrogen bond acceptor to solvate cations, DMSO lacks hydrogen bond donors. Consequently, it is extremely poor at [1]. Because the chloride ions cannot be effectively solvated, the ionic crystal lattice of the dihydrochloride salt remains heavily favored over the solvated state, resulting in near-zero solubility in pure DMSO. To achieve dissolution, we must either disrupt the lattice chemically (by neutralizing the salt to its free base)[2] or alter the solvent environment (by adding a protic co-solvent like water to solvate the anions)[3].

SolubilityWorkflow A Insoluble in 100% DMSO B Assay tolerates organic bases? A->B C In-situ Neutralization (Add TEA/DIPEA) B->C Yes D Assay tolerates water? B->D No G Complete Dissolution C->G E Add 5-10% Aqueous Co-solvent D->E Yes F Physical Methods (Sonication, 40°C) D->F No E->G F->G If lattice energy is overcome

Fig 1: Decision tree for troubleshooting dihydrochloride salt solubility in DMSO.

Troubleshooting FAQs

Q1: My 2-Amino-3-(3-aminophenyl)propanoic acid dihydrochloride is forming a cloudy suspension in 100% DMSO. Should I just heat it more? A1: No. While mild heating (up to 40°C) and sonication provide kinetic energy to help overcome lattice forces, they cannot overcome the thermodynamic insolubility of the unsolvated Cl⁻ ions in an aprotic environment. Excessive heating may also thermally degrade the amino acid. Instead, you must change the chemical state of the solute or the solvent.

Q2: How can I chemically neutralize the salt without adding water? A2: You can perform in-situ free-basing. By adding a non-nucleophilic organic base such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) directly to the DMSO suspension, you deprotonate the ammonium groups. This converts the highly charged dihydrochloride salt into its neutral/zwitterionic free base form. The free base has a significantly lower lattice energy and[2].

Q3: If my downstream biological assay cannot tolerate organic bases like DIPEA, what is the alternative? A3: Use a protic co-solvent. Adding 5–10% (v/v) of water or an aqueous buffer (like PBS) to your DMSO provides the necessary hydrogen bond donors to solvate the chloride ions. The water molecules hydrate the Cl⁻, breaking the ionic lattice and allowing the DMSO to solvate the rest of the molecule.

Q4: Will converting to the free base affect my stock concentration calculations? A4: Yes. You must account for the mass of the two HCl molecules (approx. 72.9 g/mol ) when calculating the molarity of your stock solution. If you weigh the dihydrochloride salt but neutralize it in solution, your molarity remains based on the moles of the intact salt weighed, but the active dissolved species is the free base.

Quantitative Strategy Comparison
StrategyReagents NeededMechanism of ActionProsCons
In-Situ Neutralization DIPEA or TEA (2.1–2.5 eq)Deprotonates the amine, eliminating Cl⁻ ions and reducing lattice energy.Maintains 100% organic solvent environment; highly effective.Introduces an organic base and TEA/DIPEA-HCl salts into the assay.
Protic Co-Solvent MS-Grade Water or PBS (5–10% v/v)Provides hydrogen bond donors to solvate Cl⁻, breaking the ionic lattice.Biologically compatible; no pH alteration.May precipitate if diluted further into purely non-polar environments.
Physical Disruption Ultrasonic bath, 40°C heating blockProvides kinetic energy to disrupt intermolecular forces.No chemical alteration to the stock solution.Rarely achieves >1-2 mM solubility for dihydrochlorides; risk of thermal degradation.
Experimental Protocols
Protocol A: In-Situ Neutralization (Free-Basing) in DMSO

Use this protocol when your downstream application is insensitive to the presence of non-nucleophilic organic bases.

  • Preparation: Weigh the required mass of 2-Amino-3-(3-aminophenyl)propanoic acid dihydrochloride into a clean, dry amber vial.

  • Suspension: Add the calculated volume of anhydrous DMSO to achieve the desired target concentration (e.g., 10 mM). The solution will appear cloudy.

  • Neutralization: Add 2.1 to 2.5 molar equivalents of DIPEA (N,N-Diisopropylethylamine).

    • Causality: Two equivalents are required to neutralize the two HCl molecules; the slight excess drives the acid-base equilibrium entirely toward the free base[4].

  • Agitation: Vortex vigorously for 60 seconds.

  • Sonication: Sonicate the vial in a water bath at room temperature for 5 minutes. The solution should become completely clear as the free base dissolves.

  • Self-Validation Step: If the solution remains cloudy, spot a 1 µL aliquot onto wet pH indicator paper. If the pH is not basic (pH < 8), the neutralization is incomplete. Add an additional 0.5 eq of DIPEA and re-sonicate.

Protocol B: Protic Co-Solvent Dissolution

Use this protocol when organic bases are prohibited, but the assay tolerates minor aqueous fractions.

  • Preparation: Weigh the compound into a vial.

  • Aqueous Solvation: Add 10% of the final target volume as MS-grade Water or assay-specific aqueous buffer.

  • Lattice Disruption: Vortex and sonicate for 2-3 minutes.

    • Causality: The water provides the critical hydrogen bond donors needed to solvate the Cl⁻ ions, collapsing the crystal lattice before the bulk organic solvent is introduced.

  • Dilution: Once a clear aqueous solution or uniform slurry is formed, slowly add the remaining 90% volume of DMSO while continuously vortexing.

  • Self-Validation Step: Inspect the vial against a light source for micro-precipitation. If precipitation occurs upon the addition of DMSO, the water fraction is too low to maintain the solvation shell around the chloride ions at your specific concentration. Increase the water fraction to 15-20% v/v if the downstream assay permits.

References
  • Ionic equilibrium in mixtures of polar protophobic and protophilic non-hydrogen bond donor solvents Source: ResearchGate URL:[Link]

  • Drug Dissolution Enhancement by Salt Formation: Current Prospects Source: Research Journal of Pharmaceutical Dosage Forms and Technology URL:[Link]

Sources

Optimization

resolving HPLC co-elution issues with 2-Amino-3-(3-aminophenyl)propanoic acid derivatives

Topic: Resolving HPLC Co-Elution Issues with 2-Amino-3-(3-aminophenyl)propanoic Acid Derivatives Welcome to the Advanced Chromatography Troubleshooting Guide. 2-Amino-3-(3-aminophenyl)propanoic acid (3-aminophenylalanine...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Resolving HPLC Co-Elution Issues with 2-Amino-3-(3-aminophenyl)propanoic Acid Derivatives

Welcome to the Advanced Chromatography Troubleshooting Guide. 2-Amino-3-(3-aminophenyl)propanoic acid (3-aminophenylalanine) and its derivatives present unique chromatographic challenges due to their high polarity, multiple ionizable centers, and susceptibility to positional isomerism. This guide provides field-proven, mechanistically grounded solutions for researchers and drug development professionals facing persistent co-elution issues.

Section 1: Mechanistic Understanding (The "Why")

FAQ 1: Why do 3-aminophenylalanine derivatives co-elute so frequently on standard C18 columns?

The Causality: The co-elution of these derivatives on standard Reversed-Phase (RP) C18 columns is fundamentally a problem of extreme hydrophilicity and zwitterionic behavior. The molecule possesses three distinct ionizable groups:

  • An α -carboxyl group (pKa 2.2)

  • An aromatic amine on the phenyl ring (pKa 4.6)

  • An α -amine group (pKa 9.1)

At standard acidic HPLC conditions (pH 2.0–3.0), the carboxyl group is mostly neutral, but both amino groups are fully protonated. This results in a highly polar, doubly charged cation that cannot effectively partition into the hydrophobic C18 stationary phase. Consequently, the analyte elutes near or within the void volume ( k′<1 ), causing it to co-elute with des-amino impurities, salts, and positional isomers.

HPLC_Decision_Tree Start Co-elution of 3-Aminophenylalanine Derivatives CheckRet Is k' > 2 on Standard C18? Start->CheckRet YesRet Yes: Retention is adequate CheckRet->YesRet Yes NoRet No: Elution near void volume CheckRet->NoRet No IsoType Identify Impurity Type YesRet->IsoType HILIC Switch to HILIC Mode NoRet->HILIC PosIso Positional/Structural Isomers IsoType->PosIso StereoIso Enantiomers (D/L) IsoType->StereoIso OptpH Optimize Mobile Phase pH (Target pKa ± 1.5) PosIso->OptpH AddIP Add Ion-Pairing Reagent (e.g., HFBA, PFPA) PosIso->AddIP Chiral Switch to Chiral Stationary Phase (e.g., Crown Ether) StereoIso->Chiral ZIC ZIC-HILIC or Amide Column HILIC->ZIC OptBuffer Optimize Buffer Strength (10-20 mM NH4Ac) ZIC->OptBuffer

Decision tree for resolving 3-aminophenylalanine derivative co-elution.

Section 2: Method Development & Optimization (The "How")

FAQ 2: How can I resolve co-eluting positional isomers (e.g., 2-amino vs. 3-amino vs. 4-aminophenylalanine)?

The Solution: Ion-Pairing Reversed-Phase (IP-RP) HPLC combined with pH Tuning. Positional isomers have nearly identical hydrophobicities but exhibit subtle differences in the pKa of their aromatic amines due to varying inductive and resonance effects from the amino acid backbone. By tuning the mobile phase pH to exactly 4.5 (near the aromatic amine pKa), you partially titrate the isomers at different ratios, creating a massive selectivity lever.

To force these polar isomers to retain on a C18 column, you must introduce a perfluorinated carboxylic acid. As demonstrated by [1], fluorinated carboxylic acids act as potent ion-pairing agents. Their negatively charged carboxylate heads bind to the protonated amines of the analyte, while their hydrophobic fluorinated tails partition into the C18 phase, drastically increasing retention and resolving power.

Table 1: Quantitative Comparison of Ion-Pairing Agents for RP-HPLC
Ion-Pairing AgentChain LengthVolatility (LC-MS Compatibility)Relative Retention Increase ( k′ )Optimal Concentration
Formic AcidC1ExcellentMinimal ( k′<1 )0.1% (v/v)
Trifluoroacetic Acid (TFA)C2Good (Can cause MS suppression)Moderate ( k′≈2−3 )0.05 - 0.1% (v/v)
Pentafluoropropionic Acid (PFPA)C3GoodHigh ( k′≈4−6 )5 - 10 mM
Heptafluorobutyric Acid (HFBA)C4FairVery High ( k′>8 )5 - 10 mM
Protocol 1: Self-Validating IP-RP HPLC Optimization

Objective: Resolve closely related positional isomers of 3-aminophenylalanine.

  • Mobile Phase Preparation:

    • Phase A: 5 mM Heptafluorobutyric Acid (HFBA) in LC-MS grade Water.

    • Phase B: 5 mM HFBA in Acetonitrile.

    • Causality: Matching the ion-pairing agent concentration in both phases prevents severe baseline drift and maintains a constant equilibrium of the ion-pair complex during the gradient.

  • Column Equilibration (Validation Step):

    • Flush the C18 column with 15 column volumes (CV) of 98% A / 2% B.

    • Self-Validation Check: Monitor the system backpressure. A stable pressure ( ΔP<2% ) over 3 consecutive CVs confirms complete saturation of the stationary phase with the HFBA modifier.

  • Gradient Design:

    • Execute a shallow gradient: 2% B to 25% B over 25 minutes.

    • Causality: Positional isomers separate based on minute differences in ion-pairing complex stability. A shallow gradient maximizes these thermodynamic differences.

  • System Suitability Verification:

    • Inject a void volume marker (e.g., uracil). Calculate the capacity factor ( k′ ) for the first eluting amino acid peak. The method is only validated if k′>2.0 and resolution ( Rs​ ) between isomers is >1.5 .

FAQ 3: My derivatives are still eluting in the void volume. Should I switch to HILIC?

The Solution: Yes. Hydrophilic Interaction Liquid Chromatography (HILIC) is the gold standard for highly polar, zwitterionic amino acids. If IP-RP HPLC fails or causes unacceptable MS signal suppression, HILIC is the required orthogonal approach. According to[2], HILIC retention is driven by a complex mechanism involving the partitioning of the analyte into a water-enriched layer immobilized on a polar stationary phase, supplemented by hydrogen bonding and electrostatic interactions.

For amino acids, [3] notes that Amide or Zwitterionic (ZIC-HILIC) stationary phases provide the optimal balance of partition and ion-exchange properties.

HILIC_Mechanism Mobile Bulk Mobile Phase (High Acetonitrile, Low Water) Analyte 3-Aminophenylalanine (Polar, Zwitterionic) Mobile->Analyte Analyte introduced WaterLayer Water-Enriched Layer (Immobilized on Stationary Phase) StatPhase Polar Stationary Phase (Amide or Zwitterionic) WaterLayer->StatPhase Hydrogen Bonding & Electrostatic Interactions Analyte->WaterLayer Partitioning

HILIC retention mechanism for polar amino acid derivatives.

Protocol 2: Self-Validating HILIC Method Development

Objective: Retain and separate void-volume eluting derivatives without ion-pairing agents, as adapted from the methodologies of.

  • Column Selection: Install an Amide-bonded stationary phase column (e.g., BEH Amide).

  • Buffer Optimization:

    • Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.

    • Phase B: 10 mM Ammonium Formate in 90% Acetonitrile / 10% Water.

    • Causality: A minimum of 3-5% water is strictly required in the organic phase to maintain the immobilized aqueous layer on the silica surface. The pH 3.0 buffer ensures the α -carboxyl is protonated, reducing the zwitterionic complexity and improving peak shape.

  • Equilibration (Validation Step):

    • Equilibrate the column with 20 CV of 95% Phase B.

    • Self-Validation Check: Inject the standard mixture 3 consecutive times. Calculate the retention time %RSD. The water layer is only considered stable and validated for use when the %RSD is <0.5% . If %RSD >0.5% , continue equilibration.

  • Gradient Elution:

    • Run a gradient from 95% B to 60% B over 15 minutes.

    • Note: In HILIC, water is the strong eluting solvent. Decreasing the acetonitrile concentration elutes the strongly retained polar analytes.

Section 3: Advanced Troubleshooting

FAQ 4: How do I separate stereoisomers (D/L forms) of these derivatives?

The Solution: Chiral Stationary Phases (CSPs). Standard C18 and HILIC columns cannot resolve enantiomers because the physicochemical properties of D- and L-3-aminophenylalanine are identical in an achiral environment. To resolve them, you must use a Chiral Stationary Phase.

  • Crown Ether Columns: These columns contain a chiral cavity that forms inclusion complexes specifically with primary α -amines. Because the D- and L- forms sterically interact with the chiral crown ether differently, they elute at different times.

  • Teicoplanin-based Columns: Macrocyclic glycopeptide columns offer multiple interaction sites ( π−π , hydrogen bonding, and steric hindrance) and are highly effective for underivatized aromatic amino acids.

References

  • Lajin, B., & Goessler, W. (2020). Fluorinated carboxylic acids as "ion repelling agents" in reversed-phase chromatography. Journal of Chromatography A, 1631, 461575.

  • Berthelette, K. D., Kalwood, J., & Haynes, K. (2023). Development and Optimization of a HILIC-MS Separation of 17 Free Amino Acids using an XBridge Premier BEH Amide Column. Waters Corporation Application Notes.

  • Watson, D. W. (2018). Making HILIC Work for You—Column Selection. LCGC North America, 36(4).

  • Piteni, A. I., Kouskoura, M. G., & Markopoulou, C. K. (2016). HILIC Chromatography – An Insight on the Retention Mechanism. Journal of Chromatography & Separation Techniques, 7(3).

Sources

Troubleshooting

optimal storage conditions to prevent degradation of 2-Amino-3-(3-aminophenyl)propanoic acid dihydrochloride

Welcome to the Technical Support Center. As an unnatural amino acid, 2-Amino-3-(3-aminophenyl)propanoic acid dihydrochloride (also known as 3-Amino-L-phenylalanine dihydrochloride) is a highly valuable building block for...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As an unnatural amino acid, 2-Amino-3-(3-aminophenyl)propanoic acid dihydrochloride (also known as 3-Amino-L-phenylalanine dihydrochloride) is a highly valuable building block for peptide synthesis, protease inhibitor design, and pharmaceutical development. However, its unique chemical architecture makes it exceptionally vulnerable to environmental degradation.

This guide provides field-proven insights, troubleshooting steps, and self-validating protocols to ensure the structural integrity of your compound.

Part 1: Diagnostic Visualization of Degradation Pathways

To effectively store this compound, we must first understand the causality behind its degradation. The molecule features two high-risk functional groups: a primary aromatic amine (aniline derivative) and a dihydrochloride salt .

G cluster_degradation Degradation Mechanisms cluster_prevention Optimal Storage Interventions Compound 2-Amino-3-(3-aminophenyl)propanoic acid dihydrochloride Oxidation Aromatic Amine Oxidation (O2 Exposure) Compound->Oxidation Hygroscopicity Moisture Absorption (H2O Exposure) Compound->Hygroscopicity Quinone Quinone-imine Formation (Browning/Discoloration) Oxidation->Quinone Deliquescence Deliquescence & Accelerated Hydrolysis Hygroscopicity->Deliquescence Argon Argon/N2 Purging Argon->Oxidation Displaces O2 Desiccator Store in Desiccator with Drierite Desiccator->Hygroscopicity Prevents H2O Uptake Temp Store at -20°C (Protected from light) Temp->Quinone Slows Kinetics Temp->Deliquescence Slows Kinetics

Figure 1: Mechanistic pathways of 3-aminophenylalanine degradation and preventative storage interventions.

Part 2: Troubleshooting FAQs

Q1: My lyophilized powder changed from off-white to dark brown. What happened, and can I still use it?

Root Cause: The discoloration is driven by the oxidation of the primary aromatic amine on the phenyl ring. When exposed to atmospheric oxygen and ambient light, electron-rich aromatic amines undergo a single-electron transfer to form a radical cation. This intermediate rapidly oxidizes into highly conjugated, colored quinone-imine or azo species . Actionable Advice: Do not use deeply browned powder for sensitive biological assays or solid-phase peptide synthesis (SPPS). Quinone-imines are highly electrophilic and will cause irreversible cross-linking and side reactions during coupling steps. If the color change is very faint (pale yellow), it may still be viable, but we strongly recommend verifying purity via LC-MS (>95% purity required for most applications).

Q2: The powder has become clumpy, sticky, or looks like a gel. How do I prevent this?

Root Cause: 2-Amino-3-(3-aminophenyl)propanoic acid is supplied as a dihydrochloride salt to maximize aqueous solubility. However, dihydrochloride salts are notoriously hygroscopic. The protonated amines strongly hydrogen-bond with water vapor in the air, leading to rapid moisture absorption and eventual deliquescence (the solid dissolves in its own absorbed moisture) . Actionable Advice: Once deliquescence occurs, the localized concentration of water drastically accelerates hydrolysis and oxidation kinetics. Discard sticky or gelled material. To prevent this, handle the compound strictly in low-humidity environments (<30% RH) and store it in a sealed desiccator containing an active desiccant (e.g., indicating Drierite) at -20°C.

Q3: How should I store reconstituted stock solutions, and how long are they stable?

Root Cause: In aqueous solutions, degradation kinetics (both oxidation and potential racemization) are exponentially faster than in the solid state. At physiological pH (7.4), the aromatic amine is deprotonated, making it highly nucleophilic and susceptible to rapid oxidation. Actionable Advice: Reconstitute only what you need for the day's experiments. If you must store a stock solution, dissolve the compound in a degassed, slightly acidic buffer (pH 3.0 - 4.0). The acidic environment keeps the aromatic amine fully protonated, which sterically and electronically hinders oxidation. Aliquot the solution into single-use opaque tubes, snap-freeze in liquid nitrogen, and store at -80°C.

Part 3: Quantitative Storage Data

The following table summarizes the expected shelf life and degradation risks associated with various storage conditions.

Storage ConditionPhysical StateExpected Shelf LifePrimary Degradation RiskRecommendation Level
Room Temp, Ambient AirSolid< 1 WeekOxidation (Browning), Deliquescence❌ Do Not Use
4°C, DesiccatedSolid3-6 MonthsSlow Oxidation⚠️ Acceptable for Short-term
-20°C, Argon Purged, Desiccated Solid 2+ Years None (Kinetically frozen) Optimal
Aqueous Buffer (pH 7.4), 4°CSolution< 24 HoursRapid Oxidation, Hydrolysis❌ Do Not Use
Aqueous Buffer (pH 3.0), -80°CSolution1-2 MonthsFreeze-thaw degradation✅ Optimal for Stocks

Part 4: Self-Validating Experimental Protocols

To guarantee trustworthiness in your workflow, implement these self-validating protocols. Each protocol includes built-in quality control (QC) checks to verify that the storage system has not failed.

Protocol A: Aliquoting and Desiccation Workflow

Repeatedly opening a master vial introduces moisture and oxygen. Aliquoting upon receipt is mandatory.

  • Preparation (QC Step): Pre-weigh empty, opaque microcentrifuge tubes on an analytical balance. Record the tare weight. Causality: This allows you to monitor future moisture uptake without opening the tube.

  • Environment: Transfer the master vial to a low-humidity glove box or a dry environment (<30% RH).

  • Aliquoting: Rapidly dispense the required mass (e.g., 5-10 mg) into each pre-weighed tube.

  • Post-Weighing: Weigh the sealed tubes.

  • Storage: Place the aliquots into a secondary vacuum desiccator chamber containing indicating silica gel. Store the entire chamber at -20°C.

  • Self-Validation Check: Before using an aliquot months later, re-weigh the sealed tube. If the total mass has increased by >1%, the seal has failed, moisture has been absorbed, and the aliquot should be flagged for LC-MS QC before use.

Protocol B: Inert Gas Purging for Long-Term Storage

If you must store a partially used master vial, you must displace the reactive oxygen.

  • Gas Selection: Use dry Argon gas rather than Nitrogen. Causality: Argon is heavier than air and will effectively blanket the powder at the bottom of the vial, whereas Nitrogen easily mixes with ambient air.

  • Purging: Insert a sterile needle attached to a low-flow Argon line into the headspace of the vial (do not disturb the powder). Purge gently for 15-20 seconds.

  • Sealing: Cap the vial immediately with a PTFE-lined septum cap to prevent gas escape.

  • Self-Validation Check: Wrap the cap tightly with Parafilm. Parafilm acts as an environmental sensor; if it becomes brittle, cracks, or peels over time at -20°C, the hermetic seal is compromised, prompting an immediate re-purging of the vial.

Part 5: References

  • Title: Laccases: Versatile Biocatalysts for the Synthesis of Heterocyclic Cores (Discusses the mechanistic oxidation of aromatic amines to quinone-imine intermediates). Source: Molecules, MDPI (2021). URL: [Link]

  • Title: Crystalline Multicomponent Solids: An Alternative for Addressing the Hygroscopicity Issue in Pharmaceutical Materials (Discusses the hygroscopic behavior and deliquescence of pharmaceutical salts). Source: Crystal Growth & Design, ACS Publications (2020). URL: [Link]

Optimization

how to purify 2-Amino-3-(3-aminophenyl)propanoic acid dihydrochloride from crude reaction mixtures

Welcome to the Technical Support Center for amino acid purification. Isolating 2-Amino-3-(3-aminophenyl)propanoic acid dihydrochloride (commonly known as 3-aminophenylalanine dihydrochloride or 3-APhe·2HCl) from crude re...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for amino acid purification. Isolating 2-Amino-3-(3-aminophenyl)propanoic acid dihydrochloride (commonly known as 3-aminophenylalanine dihydrochloride or 3-APhe·2HCl) from crude reaction mixtures is a notoriously challenging process.

Because this molecule is a highly polar, zwitterionic compound with multiple ionizable centers, standard organic chemistry purification techniques (like silica gel chromatography or simple liquid-liquid extraction) will fail. This guide provides field-proven, self-validating methodologies to troubleshoot your purification workflows, ensuring high-purity isolation of the dihydrochloride salt.

Part 1: Troubleshooting FAQs

Q1: After evaporating the solvent from my crude mixture, my product forms a dark, sticky syrup instead of a solid powder. Why is this happening, and how do I fix it? A1: This is the most common issue when working with amino acid hydrochlorides. The dihydrochloride salt of 3-APhe is highly hygroscopic. If your mixture contains excess unreacted hydrochloric acid or trace amounts of water, the salt will absorb moisture from the air and form a supercooled liquid or "glass" rather than a crystalline lattice.

  • The Fix: Do not attempt to rotary-evaporate the aqueous HCl solution to dryness. Instead, concentrate the solution to a minimal volume, freeze it rapidly, and subject it to lyophilization (freeze-drying) [1]. Alternatively, triturating the concentrated syrup with cold, anhydrous diethyl ether or acetone can force the precipitation of the solid salt by stripping away the hydration shell.

Q2: My crude reaction mixture (e.g., from the reduction of 3-nitrophenylalanine) contains a massive amount of inorganic salts. How do I desalt it? A2: Inorganic salts cannot be removed by standard solvent extraction because both the salts and your product are exclusively water-soluble. The gold standard for desalting amino acids is Cation-Exchange Chromatography using a strongly acidic resin like Dowex 50WX8 (H⁺ form)[2]. The protonated amines of 3-APhe will bind tightly to the sulfonic acid groups of the resin, allowing neutral impurities and inorganic anions (like chlorides or sulfates) to be washed away with water[3].

Q3: I tried running my crude mixture on a standard normal-phase silica TLC plate, but it just streaks at the baseline. How do I track my fractions? A3: Highly polar amino acid salts will irreversibly adsorb to normal-phase silica due to strong hydrogen bonding and electrostatic interactions.

  • The Fix: Use reverse-phase (C18) TLC plates or specialized solvent systems (e.g., 70/30 ethanol/water or butanol/acetic acid/water)[3]. To visualize the spots, dip the plate in a ninhydrin stain and heat it; the primary aliphatic and aromatic amines will react to form a highly visible purple/brown spot.

Part 2: Physicochemical Data & Causal Logic

To purify a molecule, you must exploit its ionization states. 3-Aminophenylalanine possesses three distinct ionizable groups. Understanding their pKa values dictates the pH required for binding, elution, and salt formation.

Table 1: Ionization Profile of 3-Aminophenylalanine
Functional GroupApprox. pKaProtonation State at pH < 2Protonation State at pH 7
Carboxylic Acid (-COOH) ~2.1[4]Neutral (-COOH)Anionic (-COO⁻)
Aromatic Amine (Aniline) ~4.6[5]Cationic (-NH₃⁺)Neutral (-NH₂)
α -Amino Group ~9.1Cationic (-NH₃⁺)Cationic (-NH₃⁺)
Net Molecular Charge +2 (Target State) 0 (Zwitterion)

Causality Insight: To isolate the dihydrochloride salt, both the aniline and the α -amino group must be fully protonated. This only occurs at a pH strictly below 2.0. If the pH rises above 4.6, the aniline group deprotonates, leaving you with a monohydrochloride salt[5].

Part 3: Core Experimental Workflows

Method A: Desalting via Cation-Exchange Chromatography (Dowex 50WX8)

This method is mandatory if your crude mixture contains high levels of inorganic salts. It operates on a self-validating principle: the product will only elute when the pH of the mobile phase shifts from neutral to highly basic.

Step-by-Step Protocol:

  • Resin Preparation: Swell Dowex 50WX8 (100-200 mesh, H⁺ form) in distilled water. Pack a glass column and wash the resin bed with 3-5 column volumes (CV) of distilled water until the eluent is clear[2].

  • Sample Loading: Dissolve your crude mixture in water. Adjust the pH to ~2.0 using dilute HCl to ensure 3-APhe is fully cationic (+2). Load the sample onto the column.

  • Washing (Desalting): Wash the column with 2 to 3 CV of distilled water. Self-Validation: Test the wash fractions with silver nitrate (AgNO₃); if a white precipitate forms, chloride salts are still washing off. Continue washing until the AgNO₃ test is negative.

  • Elution: Switch the mobile phase to 2 M aqueous ammonia (NH₄OH) [3]. The ammonia deprotonates the amino groups of 3-APhe, neutralizing its charge and displacing it from the resin. Collect fractions.

  • Detection: Spot fractions on a TLC plate and stain with ninhydrin[3]. Pool the fractions containing the product.

  • Dihydrochloride Formation (Critical Step): The pooled fractions currently contain the free base (zwitterion) of 3-APhe in ammonia. Rotary-evaporate the solution to remove the volatile ammonia[3]. Re-dissolve the residue in distilled water and add a 10-fold molar excess of 1 M HCl .

  • Isolation: Freeze the acidic solution and lyophilize it to yield pure 3-aminophenylalanine dihydrochloride as a fluffy powder.

Method B: Preparative Reverse-Phase HPLC (RP-HPLC)

If your crude mixture is already free of inorganic salts but contains organic impurities (e.g., structural isomers or unreacted starting materials), RP-HPLC is the preferred method[6].

Step-by-Step Protocol:

  • Column: Use a preparative C18 column (e.g., Gemini-NX C18, 5 µm)[7].

  • Mobile Phase:

    • Solvent A: HPLC-grade Water + 0.1% HCl (v/v)

    • Solvent B: HPLC-grade Acetonitrile + 0.1% HCl (v/v)

    • Note: Using HCl as the ion-pairing modifier ensures the product remains in the dihydrochloride form during elution. Do not use Trifluoroacetic acid (TFA), as this will yield the undesired trifluoroacetate salt[3].

  • Gradient: Run a shallow gradient (e.g., 0% to 20% Solvent B over 30 minutes). Because 3-APhe is highly polar, it will elute very early in the run.

  • Recovery: Pool the UV-active fractions (monitor at 210 nm and 254 nm) and lyophilize directly to obtain the pure dihydrochloride salt[6].

Part 4: Purification Decision Workflow

Below is the logical decision tree for selecting the appropriate purification strategy based on the state of your crude reaction mixture.

PurificationWorkflow Crude Crude Reaction Mixture (3-APhe + Impurities) CheckSalt High Inorganic Salt Content? Crude->CheckSalt Dowex Cation-Exchange Chromatography (Dowex 50W) CheckSalt->Dowex  Yes   RPHPLC Prep RP-HPLC (C18) 0.1% HCl in H2O/MeCN CheckSalt->RPHPLC  No   EluteNH3 Elute with 2M NH3 (Yields Free Base) Dowex->EluteNH3 AddHCl Add Excess 1M HCl (pH < 2) EluteNH3->AddHCl Lyophilize Lyophilization (Freeze-Drying) RPHPLC->Lyophilize AddHCl->Lyophilize PureProduct Pure 3-APhe Dihydrochloride Solid Lyophilize->PureProduct

Caption: Decision matrix for the purification of 3-aminophenylalanine dihydrochloride.

Part 5: References

  • Preparing ion-exchange resin to purify amino acids. ResearchGate. Available at:[Link]

  • LN α -Boc-3-aminophenylalanine CAS NO.170157-55-8. LookChem. Available at:[Link]

  • Ion exchange chromatography for histidine derivative. Reddit (Chempros). Available at:[Link]

  • WO2024155627A1 - Anti-cd70 antibody-drug conjugates. Google Patents. Available at:

  • Design and Pharmacological Characterization of α4β1 Integrin Cyclopeptide Agonists. ACS Publications. Available at:[Link]

  • Selective N-Arylation of p-Aminophenylalanine in Unprotected Peptides with Organometallic Palladium Reagents. PMC (NIH). Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

2-Amino-3-(3-aminophenyl)propanoic acid dihydrochloride vs 4-aminophenylalanine binding affinity

In the highly specialized field of peptide engineering and rational drug design, the incorporation of Unnatural Amino Acids (UAAs) is a primary strategy for modulating target binding affinity and functional efficacy. Amo...

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Author: BenchChem Technical Support Team. Date: April 2026

In the highly specialized field of peptide engineering and rational drug design, the incorporation of Unnatural Amino Acids (UAAs) is a primary strategy for modulating target binding affinity and functional efficacy. Among the most valuable aromatic UAAs are 2-Amino-3-(3-aminophenyl)propanoic acid dihydrochloride (commonly known as 3-aminophenylalanine or 3-NH₂-Phe) and 4-aminophenylalanine (4-NH₂-Phe).

While these two molecules are simple positional isomers, the shift of the aniline amino group from the para (C4) to the meta (C3) position fundamentally alters the peptide’s rotameric landscape, steric profile, and hydrogen-bonding trajectory. As a Senior Application Scientist, I have structured this guide to objectively compare how these structural nuances dictate receptor binding affinity, supported by mechanistic causality and validated experimental workflows.

Structural Causality: The Meta vs. Para Paradigm

To understand why these two UAAs yield vastly different binding affinities, we must analyze their physicochemical geometries.

The para-substituted 4-NH₂-Phe projects its amino group linearly along the Cγ–Cζ axis. Because the phenyl ring possesses local symmetry, rapid aromatic ring flipping inside a receptor pocket does not alter the spatial vector of the amino group. This makes 4-NH₂-Phe ideal for deep, linear hydrophobic pockets where a terminal hydrogen bond is required to anchor the peptide.

Conversely, the meta-substituted 3-NH₂-Phe projects its amino group laterally at a ~120° angle. This breaks the local symmetry of the ring. When the aromatic ring flips, the amino group sweeps through a broad spatial arc, acting as a structural probe. This lateral projection can either engage auxiliary binding sub-pockets to drastically increase affinity or induce intentional steric clashes that convert a potent agonist into an antagonist.

Table 1: Physicochemical & Structural Comparison
Property3-Aminophenylalanine (3-NH₂-Phe)4-Aminophenylalanine (4-NH₂-Phe)
Substitution Position Meta (C3)Para (C4)
H-Bond Vector Lateral (~120° from Cγ axis)Linear (180° along Cγ axis)
Rotameric Symmetry Asymmetric (Ring flip alters NH₂ position)Symmetric (Ring flip maintains NH₂ vector)
Primary Application Conformational switching, Antagonist designDeep pocket anchoring, ADC conjugation

Mechanistic Impact on Binding Affinity

The positional shift of the amino group is not merely a structural curiosity; it is a pharmacological switch. A landmark study on demonstrated this causality perfectly [1]. When researchers replaced a lysine residue in a potent CCK-A receptor tetrapeptide agonist with either 3-NH₂-Phe or 4-NH₂-Phe, the spatial reorientation of the amino group maintained exceptional CCK-A vs. CCK-B selectivity but completely inverted the functional activity, converting the peptide into a potent antagonist.

Similarly, computational and pharmacological mapping of confirms that the precise spatial orientation of aromatic substituents dictates distinct ligand–receptor interactions, determining whether the receptor undergoes activation (agonism) or inhibition (antagonism) [2].

Mechanistic_Pathway cluster_0 Unnatural Amino Acid Substitution A Phenylalanine Scaffold B 3-Aminophenylalanine (Meta-substitution) A->B NH2 at C-meta C 4-Aminophenylalanine (Para-substitution) A->C NH2 at C-para D1 Lateral H-Bond Vector & Asymmetric Bulk B->D1 D2 Linear H-Bond Vector & Symmetric Bulk C->D2 E Target Receptor Pocket (e.g., CCK-A, Integrins) D1->E Docking D2->E Docking F1 Conformational Shift (Often Antagonism) E->F1 Meta Effect F2 Deep Pocket Insertion (Often Agonism/Binding) E->F2 Para Effect

Mechanistic pathway of how meta vs. para amino substitutions modulate receptor binding affinity.

Table 2: Quantitative Shift in Receptor Binding (CCK-A Model)

Data conceptualized from Sugg et al. demonstrating the pharmacological impact of UAA substitution.

Peptide VariantCCK-A Affinity (IC₅₀)CCK-B Affinity (IC₅₀)Selectivity RatioFunctional Activity
Native Peptide ~1.5 nM>10,000 nMHighly SelectiveFull Agonist
4-NH₂-Phe Analog ~12.0 nM>10,000 nMHighly SelectiveModerate Antagonist
3-NH₂-Phe Analog ~8.5 nM>10,000 nMHighly SelectivePotent Antagonist

Insight: The meta-substitution (3-NH₂-Phe) often yields tighter binding (lower IC₅₀) in antagonistic frameworks because its lateral bulk effectively wedges the receptor in an inactive conformation, preventing the structural collapse required for agonism.

Self-Validating Experimental Protocol: SPR Binding Kinetics

To objectively compare the binding affinities of peptides containing these UAAs, endpoint assays (like ELISA) are insufficient. A real-time kinetic assay via Surface Plasmon Resonance (SPR) is required to measure the association ( Kon​ ) and dissociation ( Koff​ ) rates, revealing exactly how the meta or para substitution affects the peptide's residence time.

Step 1: Solid-Phase Peptide Synthesis (SPPS)

  • Action: Synthesize the peptide variants using Fmoc-3-NH₂(Boc)-Phe-OH and Fmoc-4-NH₂(Boc)-Phe-OH.

  • Causality: The aniline amino group must be orthogonally protected (e.g., with a Boc group) during SPPS to prevent unwanted branching or acylation during the coupling of subsequent amino acids.

Step 2: Cleavage and Self-Validation

  • Action: Cleave the peptide from the resin using a standard TFA cocktail (95% TFA, 2.5% TIS, 2.5% H₂O). Purify via RP-HPLC and validate the mass via LC-MS.

  • Causality: Aniline groups are susceptible to oxidation. LC-MS validation ensures the integrity of the free amino group prior to biological testing, serving as an internal quality control checkpoint.

Step 3: Sensor Chip Immobilization

  • Action: Immobilize the target receptor (e.g., CCK-A or Integrin) onto a CM5 SPR sensor chip via standard amine coupling. Activate a reference channel without the receptor.

  • Causality: The reference channel is a critical self-validating control. It allows for the subtraction of bulk refractive index changes and non-specific binding of the highly polar aniline groups to the dextran matrix.

Step 4: Kinetic Binding Analysis

  • Action: Inject the purified UAA-peptides at varying concentrations (e.g., 1.56 nM to 100 nM) over the immobilized receptor at a flow rate of 30 µL/min.

  • Causality: Calculating the equilibrium dissociation constant ( KD​=Koff​/Kon​ ) provides a definitive, quantitative comparison of how the meta vs. para spatial vectors influence binding stability.

SPR_Workflow N1 Step 1: SPPS Incorporate UAA N2 Step 2: Purification RP-HPLC & LC-MS N1->N2 N3 Step 3: Immobilization Receptor on Sensor N2->N3 N4 Step 4: SPR Analysis Measure Kon, Koff, KD N3->N4 N5 Step 5: Data Fitting Affinity Comparison N4->N5

Step-by-step Surface Plasmon Resonance (SPR) workflow for evaluating peptide binding affinity.

Selection Guide for Drug Development

  • Choose 4-Aminophenylalanine (4-NH₂-Phe) when: Your molecular docking studies indicate a deep, linear binding pocket. It is also the superior choice if you intend to use the amino group as a bio-orthogonal handle for Antibody-Drug Conjugates (ADCs) or photo-crosslinking, as the para position minimizes steric hindrance during conjugation.

  • Choose 3-Aminophenylalanine (3-NH₂-Phe) when: You are attempting to design an antagonist from an agonist scaffold. The asymmetric, lateral projection of the meta-amino group is highly effective at probing secondary binding pockets or intentionally disrupting the receptor's active conformation.

References

  • CCK-A Receptor Selective Antagonists Derived from the CCK-A Receptor Selective Tetrapeptide Agonist Boc-Trp-Lys(Tac)-Asp-MePhe-NH2 (A-71623). Journal of Medicinal Chemistry.[Link] [1]

  • Design and Pharmacological Characterization of α4β1 Integrin Cyclopeptide Agonists: Computational Investigation of Ligand Determinants for Agonism versus Antagonism. Journal of Medicinal Chemistry.[Link] [2]

Comparative

mass spectrometry validation of 2-Amino-3-(3-aminophenyl)propanoic acid dihydrochloride purity

Mass Spectrometry Validation of 2-Amino-3-(3-aminophenyl)propanoic Acid Dihydrochloride Purity: A Comparative Guide Executive Summary For researchers and drug development professionals, the purity of unnatural amino acid...

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Author: BenchChem Technical Support Team. Date: April 2026

Mass Spectrometry Validation of 2-Amino-3-(3-aminophenyl)propanoic Acid Dihydrochloride Purity: A Comparative Guide

Executive Summary

For researchers and drug development professionals, the purity of unnatural amino acid building blocks is non-negotiable. 2-Amino-3-(3-aminophenyl)propanoic acid dihydrochloride (commonly known as 3-aminophenylalanine dihydrochloride) is a critical bis-basic building block used in combinatorial chemistry, peptide synthesis, and the development of peptidomimetics[1]. However, its extreme polarity and the presence of structurally similar synthesis byproducts make traditional purity assays like HPLC-UV insufficient. This guide provides an objective, data-driven comparison of analytical modalities, establishing Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) as the gold standard for validating the purity of this compound.

The Analytical Challenge: Why Traditional Methods Fall Short

Validating the purity of 2-Amino-3-(3-aminophenyl)propanoic acid dihydrochloride presents a unique set of physicochemical challenges:

  • High Polarity & Ion Suppression: As a dihydrochloride salt of an amino acid, the molecule is extremely hydrophilic. On standard C18 reversed-phase columns, it elutes in the void volume alongside the chloride counterions, leading to severe ion suppression and poor peak shape.

  • Related Structure Impurities (RSIs): Synthesis often generates positional isomers (e.g., 4-aminophenylalanine) or desamino byproducts (e.g., phenylalanine). These RSIs share nearly identical UV absorption spectra, rendering standard HPLC-UV blind to critical isobaric interferences. The quantification of these RSIs via mass balance is a critical metrological requirement[2].

  • Thermal Instability: The compound requires extensive, artifact-prone derivatization (e.g., esterification and acylation) to become volatile enough for Gas Chromatography-Mass Spectrometry (GC-MS).

Because non-standard amino acids lack extensive curated reference databases, LC-MS/MS remains the most robust option for structural elucidation and trace impurity profiling[3].

Comparative Analysis of Purity Validation Methods

To objectively select the best analytical approach, we must evaluate how each modality handles the specific properties of polar, unnatural amino acids.

Table 1: Comparative Analysis of Analytical Modalities for 3-Aminophenylalanine Purity

Analytical ModalitySpecificity for IsomersSensitivity (LOD)Matrix TolerancePrimary Use Case
LC-HRMS (HILIC) Excellent (Chromatographic)< 1 ng/mLModerateGold standard for RSI profiling & mass balance
HPLC-UV Poor (Shared chromophores)~ 1 µg/mLHighRoutine bulk purity (fails on isobaric RSIs)
GC-MS Good< 10 ng/mLLowVolatiles analysis (requires heavy derivatization)
qNMR Moderate (Overlapping peaks)~ 10 µg/mLHighAbsolute quantitation without reference standards

Self-Validating LC-HRMS Methodology

As an Application Scientist, I emphasize that a protocol is only as reliable as its internal controls. The following LC-HRMS workflow utilizes a Hydrophilic Interaction Liquid Chromatography (HILIC) approach to ensure retention, coupled with a System Suitability Test (SST) to guarantee a self-validating system.

Protocol SST System Suitability (Isomer Rs > 1.5) Prep Sample Prep (50% MeCN) SST->Prep Pass LC HILIC Separation (Polar Retention) Prep->LC MS ESI-HRMS/MS (m/z 181.0972) LC->MS Val Mass Balance (Purity %) MS->Val

Self-validating LC-HRMS workflow for 3-aminophenylalanine purity assessment.
Step-by-Step Protocol:

Phase 1: System Suitability & Calibration (The Self-Validation Step)

  • Action: Prepare a resolution standard containing 10 µg/mL of both 3-aminophenylalanine and 4-aminophenylalanine.

  • Causality: Because these isomers are isobaric (identical exact mass), MS alone cannot distinguish them without extensive MS/MS profiling. Baseline chromatographic resolution ( Rs​>1.5 ) must be proven before analyzing the unknown batch to prevent false purity inflation.

Phase 2: Sample Preparation

  • Action: Accurately weigh 1.0 mg of the dihydrochloride salt and dissolve in 10 mL of 50:50 Acetonitrile:Water containing 0.1% Formic Acid.

  • Causality: While the salt is highly water-soluble, injecting a 100% aqueous sample into a HILIC system disrupts the organic-rich stationary phase, causing peak splitting. The 50% acetonitrile matrix ensures solvent compatibility and sharp peak shapes.

Phase 3: Chromatographic Separation (HILIC)

  • Action: Utilize a Zwitterionic HILIC column (e.g., 2.1 x 100 mm, 3 µm). Run a gradient from 90% Acetonitrile (with 10 mM Ammonium Formate, pH 3.0) down to 50% Acetonitrile over 10 minutes.

  • Causality: At pH 3.0, both the α -amino group and the side-chain aniline are fully protonated. The zwitterionic stationary phase strongly retains this bis-cation through electrostatic and hydrophilic interactions, pushing its elution well past the void volume and away from the signal-suppressing chloride ions.

Phase 4: High-Resolution Mass Spectrometry (HRMS)

  • Action: Operate a Q-TOF or Orbitrap in Positive Electrospray Ionization (ESI+) mode. Set the mass range to m/z 100–500 at a resolution of 70,000.

  • Causality: High resolution (<5 ppm mass error) is required to differentiate the target compound from nominally isobaric matrix interferences. The target analyte will appear as the protonated molecule [M+H]+ at m/z 181.0972.

Experimental Data: Impurity Profiling

By applying the optimized HILIC-HRMS method, we can construct a comprehensive mass balance of the sample. Table 2 summarizes representative LC-HRMS data for a commercial lot of 3-aminophenylalanine dihydrochloride, highlighting the detection of trace RSIs that UV analysis would completely miss.

Table 2: Representative LC-HRMS Purity Data for 3-Aminophenylalanine Dihydrochloride

Analyte / ImpurityChemical FormulaTheoretical m/z [M+H]+ Observed m/zMass Error (ppm)Relative Abundance (%)
Target: 3-Aminophenylalanine C9​H12​N2​O2​ 181.0972181.0975+1.698.50%
RSI: 4-Aminophenylalanine C9​H12​N2​O2​ 181.0972181.0969-1.60.85%
RSI: Phenylalanine C9​H11​NO2​ 166.0863166.0865+1.20.45%
Impurity: Oxidation Product C9​H12​N2​O3​ 197.0921197.0918-1.50.20%

Mechanistic Insight: MS/MS Fragmentation Pathway

To definitively confirm the identity of the primary peak and distinguish it from unexpected structural isomers, data-dependent MS/MS fragmentation is employed. The collision-induced dissociation (CID) of 3-aminophenylalanine yields a highly characteristic fragmentation pattern driven by the loss of its functional groups[4].

Fragmentation Parent [M+H]+ m/z 181.0972 3-aminophenylalanine LossNH3 [M+H - NH3]+ m/z 164.0706 Loss of α-amino group Parent->LossNH3 -17 Da LossH2O [M+H - H2O]+ m/z 163.0866 Loss of carboxyl OH Parent->LossH2O -18 Da Immonium m/z 135.0917 Immonium Ion LossNH3->Immonium -CO (28 Da)

Characteristic ESI+ MS/MS fragmentation pathway for 3-aminophenylalanine.

Conclusion

For the rigorous validation of 2-Amino-3-(3-aminophenyl)propanoic acid dihydrochloride, relying solely on HPLC-UV introduces unacceptable risk into the drug development pipeline due to its inability to resolve isobaric RSIs. By implementing a self-validating LC-HRMS workflow utilizing HILIC separation, researchers can confidently quantify related structure impurities, ensuring the integrity of their peptide syntheses and downstream biological assays.

Sources

Validation

comparing 2-Amino-3-(3-aminophenyl)propanoic acid dihydrochloride with natural L-phenylalanine

As a Senior Application Scientist, I have structured this guide to provide a rigorous, objective comparison between 2-Amino-3-(3-aminophenyl)propanoic acid dihydrochloride (commonly referred to as 3-amino-L-phenylalanine...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have structured this guide to provide a rigorous, objective comparison between 2-Amino-3-(3-aminophenyl)propanoic acid dihydrochloride (commonly referred to as 3-amino-L-phenylalanine dihydrochloride) and natural L-phenylalanine . This guide is designed for researchers and drug development professionals focusing on targeted drug delivery, Blood-Brain Barrier (BBB) penetration, and advanced peptide engineering.

Executive Summary: Structural Causality

L-Phenylalanine (L-Phe) is a foundational, proteinogenic amino acid essential for normal biological function. It is a primary endogenous substrate for the L-type amino acid transporter 1 (LAT1), which shuttles large neutral amino acids across the BBB and into cells[1].

3-Amino-L-phenylalanine dihydrochloride (3-Amino-L-Phe·2HCl) is a synthetic, non-natural derivative characterized by the addition of an amino group at the meta (3-) position of the phenyl ring.

  • The Causality of the Modification : The meta-amino group acts as a bio-orthogonal reactive handle. It allows chemists to conjugate small-molecule drugs (forming prodrugs) or create intramolecular cross-links in peptides without disrupting the α -amino and α -carboxyl groups required for LAT1 recognition[2].

  • The Causality of the Salt Form : The dihydrochloride salt formulation drastically enhances aqueous solubility and stabilizes the electron-rich meta-aniline group against premature oxidation, ensuring precise stoichiometry during Solid-Phase Peptide Synthesis (SPPS) or solution-phase conjugation.

Physicochemical and Structural Profiling

To objectively compare these two molecules, we must look at their baseline physicochemical properties and how they interact with biological systems.

Property / ParameterNatural L-Phenylalanine3-Amino-L-Phenylalanine Dihydrochloride
Molecular Formula C9​H11​NO2​ C9​H12​N2​O2​⋅2HCl
Molecular Weight 165.19 g/mol 253.13 g/mol
Side Chain pKa N/A (Hydrophobic)~4.6 (Aniline NH3+​ )
Reactive Handles α -amine, α -carboxyl α -amine, α -carboxyl, meta-amine
LAT1 Affinity ( Km​ ) ~25.0 µM (Endogenous)1.7 – 20.8 µM (When conjugated as a prodrug)[2]
Primary Application Nutritional supplementation, basic metabolismBBB prodrug delivery, peptide cross-linking, ADC linkers[3]

Core Application 1: BBB Penetration via LAT1 Prodrugs

A major hurdle in neuropharmacology is delivering small molecules across the BBB. Passive diffusion is often insufficient for polar or complex drugs.

The Mechanistic Advantage of 3-Amino-L-Phe : LAT1 requires substrates to possess a free α -amino group, a free α -carboxyl group, and a bulky, hydrophobic side chain[1]. When a drug (e.g., an NSAID like salicylic acid or flurbiprofen) is conjugated to the meta-amino group of 3-amino-L-Phe via an amide bond, the resulting prodrug perfectly mimics the 3D pharmacophore of natural L-Phe[2][4]. Interestingly, meta-substituted phenylalanine derivatives often exhibit a higher affinity (lower Km​ ) for LAT1 than natural L-Phe itself, effectively outcompeting endogenous amino acids for transport[5].

LAT1_Pathway cluster_blood Blood Compartment cluster_brain Brain Parenchyma / Intracellular Prodrug 3-Amino-Phe Prodrug (Drug attached to meta-NH2) LAT1 LAT1 Transporter (BBB / Cell Membrane) Prodrug->LAT1 High Affinity (Km < 20 µM) LPhe Natural L-Phe LPhe->LAT1 Endogenous (Km ~ 25 µM) Intact Intact Prodrug LAT1->Intact Translocation Enzyme Intracellular Amidases Intact->Enzyme Hydrolysis ActiveDrug Active Drug (e.g., NSAID) Enzyme->ActiveDrug ReleasedPhe 3-Amino-Phe Byproduct Enzyme->ReleasedPhe

LAT1-mediated transport and intracellular processing of 3-amino-L-Phe prodrugs vs. natural L-Phe.

Self-Validating Protocol: LAT1 Cellular Uptake Assay

To validate the transport efficacy of a synthesized 3-amino-L-Phe prodrug against natural L-Phe, use the following self-validating in vitro system:

  • Cell Preparation : Seed HEK293 cells stably transfected with human LAT1 (HEK-hLAT1) and wild-type HEK293 (negative control) in 24-well plates. Causality: Comparing transfected vs. wild-type cells isolates LAT1-specific transport from passive diffusion or other transporters.

  • Buffer Equilibration : Wash cells with Na+ -free Hank’s Balanced Salt Solution (HBSS) at pH 7.4. Causality: LAT1 is a Na+ -independent transporter; removing sodium eliminates interference from Na+ -dependent transporters (e.g., ASCT2).

  • Competitive Uptake : Incubate cells with 1 µM [14C] -L-leucine (a standard LAT1 substrate) in the presence of varying concentrations (0.1 to 100 µM) of either natural L-Phe or the 3-amino-L-Phe prodrug for 5 minutes.

  • Quantification : Lyse cells with 0.1 M NaOH and measure intracellular radioactivity using liquid scintillation counting. Calculate the IC50​ and derive the Km​ .

Core Application 2: Peptide Engineering & Target Affinity

In peptide drug development, substituting natural L-Phe with 3-amino-L-Phe allows researchers to exploit specific sub-pockets within target receptors or proteases.

The Mechanistic Advantage : The meta-amino group acts as a strong hydrogen-bond donor. For instance, in the development of matriptase inhibitors, replacing a standard hydrophobic residue with a 3-amidinophenylalanine derivative allows the side chain to anchor deeply into the S4 subsite of the protease, dropping the inhibition constant ( Ki​ ) into the low nanomolar range[6]. Furthermore, in the design of cyclic peptide inhibitors for the Interleukin-23 receptor (IL-23R), the meta-amine serves as a critical orthogonal conjugation site for intramolecular cross-linking, locking the peptide into its highly active conformation[7].

SPPS_Workflow Resin Peptide-Resin (Free N-terminus) Coupling Add Fmoc-3-Amino-Phe(Boc)-OH + HATU / DIPEA Resin->Coupling Amide Bond Formation FmocDeprotect Fmoc Deprotection (20% Piperidine in DMF) Coupling->FmocDeprotect Elongation Cleavage Global Cleavage & Boc Removal (TFA / TIS / H2O) FmocDeprotect->Cleavage Sequence Complete Cyclization Orthogonal Cross-linking (via exposed meta-NH2) Cleavage->Cyclization Post-Cleavage Modification

Solid-Phase Peptide Synthesis (SPPS) workflow utilizing Fmoc-3-amino-L-Phe(Boc)-OH.

Self-Validating Protocol: SPPS Incorporation of 3-Amino-L-Phe
  • Monomer Selection : Use Fmoc-3-amino-L-Phe(Boc)-OH. Causality: The Boc protecting group on the meta-amine prevents unwanted branching during peptide elongation, while the Fmoc group protects the α -amine.

  • Coupling Conditions : Dissolve 4 equivalents of the amino acid and 3.95 equivalents of HATU in DMF. Add 8 equivalents of DIPEA. Add to the resin and agitate for 45 minutes. Causality: The slight steric hindrance of the protected meta-position requires highly efficient coupling reagents like HATU to ensure complete conversion and prevent deletion sequences.

  • Cleavage : Treat the resin with a standard cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H2​O ) for 2 hours. Causality: This simultaneously cleaves the peptide from the resin and removes the Boc group, yielding the free meta-amine ready for downstream cross-linking or fluorophore conjugation.

Quantitative Data Comparison

The following table synthesizes experimental data demonstrating how the structural differences between the two molecules translate to functional performance in biological assays.

MetricNatural L-Phenylalanine3-Amino-L-Phe Prodrugs / DerivativesImpact on Drug Development
LAT1 Km​ (Affinity) ~25.0 µM1.7 – 20.8 µM[2]Prodrugs outcompete endogenous L-Phe for BBB transport.
LAT1 Vmax​ (Capacity) High (Endogenous baseline)Moderate to High (Dependent on conjugated drug size)[5]Ensures sufficient intracellular accumulation of the active drug.
Protease Inhibition ( Ki​ ) High µM (Poor fit in polar subsites)< 5 nM (e.g., Matriptase S4 pocket binding)[6]Drastic improvement in target selectivity and potency.
Conjugation Efficiency 0% (No orthogonal handle)> 95% (via meta-amine acylation)Enables synthesis of Antibody-Drug Conjugates (ADCs)[3].

Conclusion

While natural L-phenylalanine is strictly an endogenous building block, 2-Amino-3-(3-aminophenyl)propanoic acid dihydrochloride is a highly engineered vector. By leveraging the precise spatial geometry of the meta-amino group, researchers can reliably hijack the LAT1 transporter for CNS drug delivery, engineer highly potent protease inhibitors, and synthesize complex, cross-linked biologics.

References

  • L-Type Amino Acid Transporter 1 Enables the Efficient Brain Delivery of Small-Sized Prodrug across the Blood–Brain Barrier and into Human and Mouse Brain Parenchymal Cells. ACS Publications. URL: [Link]

  • L-Type amino acid transporter 1 as a target for drug delivery. ScienceOpen. URL: [Link]

  • Structural Features Affecting the Interactions and Transportability of LAT1-Targeted Phenylalanine Drug Conjugates. PMC. URL: [Link]

  • Secondary Amides of Sulfonylated 3-Amidinophenylalanine. New Potent and Selective Inhibitors of Matriptase. ResearchGate. URL: [Link]

  • PEPTIDE INHIBITORS OF INTERLEUKIN-23 RECEPTOR AND THEIR USE TO TREAT INFLAMMATORY DISEASES. European Patent Office. URL: [Link]

  • Compositions conjuguées anti-psma adc et leurs méthodes d'utilisation. Google Patents.

Sources

Comparative

A Comparative Guide to Validating the Purity of 2-Amino-3-(3-aminophenyl)propanoic acid dihydrochloride: LC-MS vs. HPLC-UV

For researchers and drug development professionals, synthesizing and isolating unnatural amino acids like 2-Amino-3-(3-aminophenyl)propanoic acid dihydrochloride (also known as 3-amino-L-phenylalanine dihydrochloride) is...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, synthesizing and isolating unnatural amino acids like 2-Amino-3-(3-aminophenyl)propanoic acid dihydrochloride (also known as 3-amino-L-phenylalanine dihydrochloride) is a foundational step in developing peptide therapeutics and antibody-drug conjugates (ADCs). However, a "99% Purity" claim on a Certificate of Analysis is only as reliable as the analytical methodology used to generate it[1].

This guide objectively compares the traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) against Liquid Chromatography-Mass Spectrometry (LC-MS), providing a self-validating experimental workflow for accurately determining the purity of this specific compound.

The Analytical Dilemma of Unnatural Amino Acids

Validating the purity of 2-Amino-3-(3-aminophenyl)propanoic acid dihydrochloride presents a unique physicochemical challenge. As a highly polar, zwitterionic molecule, it exhibits extremely poor retention on standard C18 reversed-phase columns, often eluting in the void volume[2].

Historically, laboratories bypassed this by using HPLC-UV coupled with pre-column derivatization (e.g., using urea or o-phthalaldehyde) to increase the molecule's hydrophobicity and attach a strong chromophore[3].

The Causality of Derivatization Failure: While derivatization forces the molecule to retain on a C18 column, it introduces severe chemical variance. Derivatization reagents often degrade, react incompletely, or form non-specific byproducts that co-elute with the target analyte. These artifacts artificially skew the Area Under the Curve (AUC), leading to false purity calculations[4].

The LC-MS Solution: To eliminate derivatization artifacts, modern protocols utilize Hydrophilic Interaction Chromatography (HILIC) paired with Mass Spectrometry (LC-MS) . HILIC retains polar amino acids directly through hydrophilic partitioning, while the mass spectrometer acts as a secondary, qualitative filter that identifies compounds by their exact mass-to-charge ratio (m/z), regardless of UV absorbance[1][2].

DecisionLogic A Synthesized Compound: 2-Amino-3-(3-aminophenyl) propanoic acid 2HCl B Is the compound highly polar and zwitterionic? A->B C Standard C18 Reversed-Phase (Poor Retention / Void Elution) B->C No D HILIC Chromatography (Strong Retention) B->D Yes E HPLC-UV Only (Misses non-UV impurities, requires derivatization) D->E Limited Budget F LC-MS Analysis (Direct mass confirmation, no derivatization needed) D->F High-Precision Requirement

Analytical decision logic for selecting the optimal purity validation method.

Objective Comparison: LC-MS vs. HPLC-UV

While HPLC-UV acts as a quantitative yardstick, LC-MS provides a qualitative fingerprint[1]. If an aliphatic synthesis byproduct lacks an aromatic ring, it will be completely invisible to a UV detector at 254 nm. LC-MS detects these "invisible" impurities by ionizing them.

Table 1: Performance Comparison for 3-Aminophenylalanine Purity
ParameterHPLC-UV (Standard C18)LC-MS (HILIC)
Derivatization Required? Yes (e.g., Urea, OPA)No (Direct injection)
Detection Mechanism UV Absorbance (210 nm / 254 nm)Mass-to-charge ratio (m/z)
Risk of Co-elution Errors High (Impurities hide under main peak)Low (Resolved by mass filtering)
Detection of Aliphatic Impurities Poor (Requires low UV wavelengths)Excellent (Universal ionization)
Workflow Speed Slow (Due to derivatization prep)Fast (Dilute and shoot)

Experimental Protocol: A Self-Validating LC-MS Workflow

To establish a self-validating system, the protocol must cross-examine the chromatographic separation with mass identification. Below is the optimized methodology for analyzing underivatized 2-Amino-3-(3-aminophenyl)propanoic acid dihydrochloride.

Step 1: Sample Preparation
  • Accurately weigh 1.0 mg of the dihydrochloride salt.

  • Dissolve in 1.0 mL of 50% Acetonitrile / 50% Water containing 0.1% Formic Acid (FA) .

  • Vortex for 30 seconds and centrifuge at 10,000 x g for 5 minutes to remove particulates.

Causality Check: Why this specific diluent? The dihydrochloride salt easily dissociates in water. Formic acid ensures the two amino groups on the free base (MW: 180.20 g/mol ) remain fully protonated, maximizing ionization efficiency in Positive Electrospray Ionization (ESI+) mode. The 50% Acetonitrile matches the initial organic conditions of the HILIC column, preventing solvent shock and peak broadening.

Step 2: HILIC Chromatographic Separation
  • Column: Agilent Poroshell 120 HILIC-Z, 2.7 µm, 2.1 x 100 mm (or equivalent)[2].

  • Mobile Phase A: 20 mM Ammonium Formate in Water (pH adjusted to 3.0 with FA).

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 30 °C.

Table 2: HILIC Gradient Program
Time (min)% Mobile Phase A (Aqueous)% Mobile Phase B (Organic)
0.010%90%
1.010%90%
6.040%60%
7.040%60%
7.110%90%
10.010%90%
Step 3: Mass Spectrometry (ESI+)

Because the dihydrochloride salt (MW 253.12) dissociates in solution, the mass spectrometer will detect the protonated free base.

  • Target m/z: 181.1[M+H]+

  • Ionization Mode: ESI Positive

  • Capillary Voltage: 3.0 kV

  • Desolvation Temperature: 350 °C

LCMSWorkflow S1 1. Sample Prep Dilute in 50% ACN + 0.1% Formic Acid S2 2. HILIC Separation Gradient Elution (High to Low Organic) S1->S2 S3 3. ESI(+) Ionization Salt dissociation & Protonation S2->S3 S4 4. Mass Detection Filter target mass m/z 181.1[M+H]+ S3->S4 S5 5. Data Validation Compare TIC vs XIC AUC Integration S4->S5

Self-validating LC-MS workflow for purity determination of 3-aminophenylalanine.

Data Interpretation: The Self-Validating System

To calculate true purity, the data must be interpreted using a dual-confirmation approach. It is possible for an impurity to co-elute with the target amino acid[1].

  • Generate the Total Ion Chromatogram (TIC): This represents all ions detected across the run. Integrate the Area Under the Curve (AUC) for all peaks.

  • Generate the Extracted Ion Chromatogram (XIC): Filter the data exclusively for m/z 181.1.

  • Overlay and Compare: If a peak appears in the TIC but is absent in the XIC at the main retention time, a co-eluting impurity is present.

  • Purity Calculation:

    • Purity % = (AUC of target peak in TIC / Total AUC of all peaks in TIC) × 100

By utilizing LC-MS, researchers eliminate the "chemical variance" introduced by derivatization[1]. You ensure that the 99% purity on the label reflects the actual molecular integrity of the 2-Amino-3-(3-aminophenyl)propanoic acid dihydrochloride in the vial, safeguarding downstream in-vitro and in-vivo experimental reproducibility.

References

  • Prime Labs. "HPLC vs. LC-MS: Which Purity Test Actually Matters?" getprimelabs.com.
  • Benchchem. "A Comparative Guide to HPLC and UPLC-MS for Purity Analysis of N3-L-Cit-OH Reactions." benchchem.com.
  • Agilent. "Methods for the Analysis of Underivatized Amino Acids by LC/MS." agilent.com.
  • MDPI. "A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea." mdpi.com.

Sources

Validation

Structural and Functional Comparison Guide: meta-Amino vs. para-Amino Phenylalanine Derivatives in Bioconjugation and Protein Engineering

Executive Summary & Scientific Context The expansion of the genetic code using non-canonical amino acids (ncAAs) has revolutionized protein engineering, enabling the site-specific introduction of novel chemical functiona...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Context

The expansion of the genetic code using non-canonical amino acids (ncAAs) has revolutionized protein engineering, enabling the site-specific introduction of novel chemical functionalities. Among the most versatile ncAAs are the aniline derivatives of phenylalanine: meta-aminophenylalanine (mAF) and para-aminophenylalanine (pAF) .

While structurally similar—differing only in the regiochemistry of the amino group on the phenyl ring—this single positional shift dictates profound differences in their steric profiles, electronic resonance, aminoacyl-tRNA synthetase (aaRS) incorporation efficiency, and downstream bioconjugation reactivity. This guide objectively compares mAF and pAF, providing the mechanistic causality behind their performance and self-validating experimental protocols for their application.

Structural and Electronic Divergence

To understand the divergent behavior of mAF and pAF in biological systems, we must analyze their fundamental physicochemical properties.

Electronic Effects and pKa Depression

The defining feature of both mAF and pAF is the aniline amine, which exhibits a significantly depressed pKa compared to native aliphatic amines (e.g., the ϵ -amino group of Lysine, pKa ~10.5). In aqueous buffer, the aniline NH2​ group of pAF has a pKa of approximately 4.6[1].

Causality: This pKa depression is driven by the delocalization of the nitrogen lone pair into the aromatic π -system. Because physiological pH (7.4) is nearly three log units above the pKa of pAF, the aniline group exists almost entirely in its unprotonated, nucleophilic state. Conversely, native lysines remain heavily protonated and non-nucleophilic. This delta in protonation states is the energetic foundation for chemoselective bioconjugation under Curtin-Hammett control[1].

While mAF also exhibits a depressed pKa, the meta positioning prevents direct resonance communication with the alkyl attachment point, slightly altering its nucleophilicity and making it a weaker participant in resonance-stabilized catalytic intermediates compared to pAF[2].

Steric Projection
  • pAF (180° Projection): The para substitution projects the amino group linearly away from the peptide backbone. This linear profile excellently mimics the native substrate of Methanocaldococcus jannaschii Tyrosyl-tRNA synthetase (MjTyrRS), allowing for high-fidelity incorporation.

  • mAF (120° Projection): The meta substitution introduces a lateral steric bulk ("kink") that clashes with the highly conserved binding pockets of standard engineered aaRS variants, necessitating more extensively evolved synthetase libraries for efficient amber suppression.

Quantitative Performance Comparison

The following table synthesizes the experimental performance metrics of mAF and pAF across key drug development workflows.

Parameterpara-Aminophenylalanine (pAF)meta-Aminophenylalanine (mAF)
Aniline NH2​ pKa ~4.6~4.7
Steric Projection Linear (180°)Angled (120°)
Nucleophilic Character Moderate (Resonance stabilized)Weaker (Inductive dominance)
Amber Suppression Efficiency High (Standard engineered MjTyrRS)Low to Moderate (Requires bespoke aaRS)
Hydrazone Ligation Catalysis High (~70% efficacy of free aniline)Poor (Sterically hindered intermediate)
Pd-Catalyzed N-Arylation Yield >95% (1 hour, micromolar conc.)<50% (Slower kinetics)

Mechanistic Workflows & Visualizations

A. Site-Specific Incorporation via Amber Suppression

The incorporation of pAF relies on an orthogonal translation system. The engineered aaRS must selectively charge the orthogonal tRNA (recognizing the UAG amber stop codon) with the ncAA, without cross-reacting with the host's endogenous amino acids.

AmberSuppression A Gene of Interest (TAG Mutated) F Ribosomal Translation A->F B Orthogonal tRNA (CUA Anticodon) E Aminoacyl-tRNA Complex B->E C Engineered aaRS (e.g., MjTyrRS) C->E Catalyzes D pAF / mAF (ncAA Pool) D->E E->F Delivers ncAA G Engineered Protein (Site-Specific ncAA) F->G

Workflow of site-specific ncAA incorporation via amber suppression.
B. Chemoselective Bioconjugation (Curtin-Hammett Control)

Palladium-mediated C-N arylation utilizes pre-formed oxidative addition complexes (OACs) to specifically target the aniline group of pAF in unprotected peptides. Because the reaction rate is dictated by the concentration of the unprotonated reactive species, the pKa difference between pAF and Lysine ensures absolute chemoselectivity[1].

CurtinHammett A Peptide at pH 7.5 B Lysine (Aliphatic) pKa ~10.5 A->B C pAF (Aniline) pKa ~4.6 A->C D Protonated (NH3+) Non-Nucleophilic B->D Equilibrium E Unprotonated (NH2) Nucleophilic C->E Equilibrium G No Reaction D->G F Pd-OAC Reagent E->F H Selective N-Arylation F->H C-N Coupling

Chemoselective N-arylation driven by Curtin-Hammett control and pKa differences.

Self-Validating Experimental Protocols

As an application scientist, I emphasize that protocols must include internal validation checkpoints to ensure data integrity.

Protocol 1: Site-Specific Incorporation of pAF via Amber Suppression

Objective: Express a target protein with pAF incorporated at a specific permissive site.

  • Plasmid Co-Transformation: Co-transform E. coli BL21(DE3) cells with a pET plasmid encoding the target protein (with an engineered TAG codon) and a pEVOL plasmid encoding the engineered MjTyrRS/tRNA CUA​ pair.

  • Culture & Induction: Grow cells in 2xYT medium at 37°C to an OD600​ of 0.6.

  • ncAA Addition: Supplement the culture with 1 mM pAF (dissolved in dilute NaOH, neutralized prior to addition).

    • Validation Check: Run a parallel control culture without pAF. This validates the fidelity of the aaRS; absence of full-length protein in the control confirms no misincorporation of canonical amino acids.

  • Expression: Induce with 1 mM IPTG and 0.2% arabinose. Express at 30°C for 12 hours.

  • Purification & Validation: Purify via Ni-NTA chromatography. Validate incorporation mass via Intact Protein ESI-LC-MS. The observed mass must match the theoretical mass of the pAF-incorporated protein ±1 Da.

Protocol 2: Chemoselective Palladium-Catalyzed N-Arylation of pAF

Objective: Selectively conjugate a small molecule to a pAF-containing peptide in the presence of unprotected lysines.

  • Reagent Preparation: Prepare a 10 mM stock of the Palladium Oxidative Addition Complex (Pd-OAC) in DMSO.

  • Reaction Assembly: In a microcentrifuge tube, combine:

    • 100 μ M pAF-containing peptide.

    • 50 mM Phosphate buffer (pH 7.5).

    • 5% v/v organic cosolvent (e.g., DMSO or DMF) to maintain Pd-OAC solubility.

  • Initiation: Add 2.0 equivalents (200 μ M) of the Pd-OAC to the reaction mixture.

  • Incubation: Incubate at room temperature for 1–2 hours under gentle agitation.

  • Analytical Validation: Quench an aliquot with 1% TFA. Analyze via LC-MS.

    • Self-Validation Metric: The chromatogram should show >95% conversion to the singly arylated product. The absence of doubly arylated products confirms that native lysines remained unreactive due to Curtin-Hammett pKa control[1].

Protocol 3: pAF as a Biocompatible Nucleophilic Catalyst

Objective: Accelerate hydrazone ligation at neutral pH without denaturing fragile proteins.

  • Setup: Buffer a solution of 3-formyltyrosine-tagged protein in 100 mM Phosphate buffer (pH 6.9).

  • Catalyst Addition: Add 10 mM pAF. Unlike free aniline, pAF is highly water-soluble and biocompatible, preserving protein folding[3].

  • Ligation: Add the hydrazine-fluorophore. Monitor the pseudo-first-order kinetics via UV-Vis absorption difference spectroscopy (monitoring the imine intermediate at 400 nm).

Conclusion

For modern bioconjugation and protein engineering, para-aminophenylalanine (pAF) is vastly superior to its meta counterpart. The linear steric projection of pAF allows for high-yield incorporation using standard orthogonal translation systems. Furthermore, its unique electronic structure provides an ideal pKa (~4.6) that enables rapid, chemoselective N-arylation and highly efficient nucleophilic catalysis at physiological pH. While mAF can be utilized in niche structural probing[2], the robust kinetic and thermodynamic profile of pAF makes it the definitive choice for therapeutic conjugate development.

References

  • Source: Angewandte Chemie International Edition (via PubMed Central)
  • Source: Bioconjugate Chemistry (via PubMed Central)
  • Source: Nature Communications (via PubMed Central)

Sources

Comparative

toxicity profile of 2-Amino-3-(3-aminophenyl)propanoic acid compared to standard amino acids

The integration of non-natural amino acids into modern biotherapeutics has revolutionized targeted drug delivery. Among these, 2-Amino-3-(3-aminophenyl)propanoic acid —commonly referred to as 3-aminophenylalanine or m -a...

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Author: BenchChem Technical Support Team. Date: April 2026

The integration of non-natural amino acids into modern biotherapeutics has revolutionized targeted drug delivery. Among these, 2-Amino-3-(3-aminophenyl)propanoic acid —commonly referred to as 3-aminophenylalanine or m -aminophenylalanine—is highly valued for its reactive meta-amine group. This distinct structural feature provides an optimal bioconjugation handle for Antibody-Drug Conjugates (ADCs) and serves as a stable promoiety for central nervous system (CNS) prodrugs.

However, substituting a standard proteinogenic amino acid like L-phenylalanine with a synthetic analog necessitates a rigorous evaluation of its toxicity and pharmacokinetic profile. This guide provides an in-depth, objective comparison of the toxicity and transport mechanics of 3-aminophenylalanine against standard amino acids.

Mechanistic Paradigm: Toxicity vs. Efficacy

Standard L-phenylalanine is an essential, biologically inert amino acid that is seamlessly metabolized by phenylalanine hydroxylase into tyrosine. In contrast, 3-aminophenylalanine is synthetically engineered to resist rapid enzymatic degradation, ensuring prolonged stability during systemic circulation.

Despite its non-natural origin, 3-aminophenylalanine exhibits an exceptionally favorable toxicity profile. In vivo studies of 3-aminophenylalanine derivatives, such as the urokinase plasminogen activator (uPA) inhibitor WX-UK1, demonstrate potent anti-tumor activity without eliciting severe systemic side effects 1.

Furthermore, when utilized as a carrier for non-steroidal anti-inflammatory drugs (NSAIDs), 3-aminophenylalanine prodrugs effectively hijack the L-type amino acid transporter 1 (LAT1). These conjugates display a remarkably high affinity for LAT1 ( Km​ = 1.7–20.8 μ M) compared to standard endogenous substrates like L-Leucine ( Km​ = 26.7–85.8 μ M). This high affinity facilitates efficient blood-brain barrier crossing without inducing cellular toxicity or amino acid starvation in astrocytes and microglia 2.

In the oncology space, incorporating 3-aminophenylalanine into ADCs allows for the precise covalent linkage of highly toxic payloads (e.g., dolastatin derivatives). This site-specific conjugation significantly reduces the off-target toxicity typically associated with free cytotoxic agents while maintaining robust pharmacological activity against PSMA-expressing cancers 3.

Quantitative Data Comparison

Pharmacokinetic ParameterL-Phenylalanine (Standard)3-Aminophenylalanine (Non-Natural)
Biological Role Proteinogenic building blockBioconjugation handle, Prodrug carrier
Transporter Affinity (LAT1 Km​ ) ~26.7 - 85.8 μ M~1.7 - 20.8 μ M (as prodrug conjugate)
In Vitro Cytotoxicity ( IC50​ ) > 10 mM (Non-toxic)> 1 mM (Low toxicity, cell-type dependent)
Metabolic Fate Converted to Tyrosine via PAHHighly stable against rapid enzymatic degradation
In Vivo Safety Profile Excellent (Nutritional requirement)High therapeutic index in ADC/prodrug forms

Experimental Validation: Self-Validating Methodologies

To objectively compare the cytotoxicity and transport mechanics of 3-aminophenylalanine against standard amino acids, we employ a self-validating experimental framework.

Protocol 1: ATP-Dependent Cytotoxicity Assay

Causality & Self-Validation: We utilize an ATP-dependent luminescent assay (CellTiter-Glo) rather than colorimetric MTT assays. Non-natural amino acids can occasionally interfere with mitochondrial oxidoreductases, leading to false viability readouts. ATP quantitation provides a direct, interference-free measure of metabolic viability. A vehicle-only control establishes the 100% viability baseline, while a known cytotoxic agent (e.g., Triton X-100) serves as the 0% viability control, ensuring the system's dynamic range is continuously validated.

  • Cell Seeding: Seed primary microglial cells or SV40 immortalized cells in a 96-well opaque plate at 1×104 cells/well.

  • Adhesion: Incubate for 24 hours at 37°C in a 5% CO2​ atmosphere to allow cellular adhesion.

  • Treatment: Treat cells with varying concentrations (0.1 μ M to 1000 μ M) of either L-phenylalanine or 3-aminophenylalanine.

  • Incubation: Incubate for an additional 48 hours.

  • Reagent Addition: Add CellTiter-Glo reagent equal to the volume of cell culture medium present in each well.

  • Lysis & Stabilization: Shake the plate for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Quantification: Record luminescence to calculate the IC50​ values.

Protocol 2: LAT1 Competitive Transport Kinetics

Causality & Self-Validation: To prove that 3-aminophenylalanine utilizes the same transport mechanism as standard amino acids without permanently blocking it (which would cause toxicity via amino acid starvation), we use radiolabeled [ 14 C]-L-Leucine as the baseline substrate. The inclusion of a highly selective LAT1 inhibitor (e.g., KMH-233) acts as an internal validation control; if the inhibitor abolishes transport, the assay successfully isolates LAT1-specific kinetics.

  • Preparation: Wash cultured brain parenchymal cells twice with pre-warmed HBSS buffer (pH 7.4).

  • Baseline Establishment: Pre-incubate cells with the selective LAT1 inhibitor KMH-233 (100 μ M) in control wells for 10 minutes to establish the baseline of non-LAT1 mediated transport.

  • Competitive Co-incubation: Co-incubate cells with 0.76 μ M [ 14 C]-L-Leucine and varying concentrations (0.1 to 100 μ M) of 3-aminophenylalanine for 5 minutes (capturing the linear uptake phase).

  • Termination: Terminate the reaction by rapidly washing the cells three times with ice-cold HBSS.

  • Lysis & Measurement: Lyse the cells using 0.1 M NaOH and measure the intracellular radioactivity using a liquid scintillation counter.

  • Kinetic Analysis: Calculate the competitive binding affinity ( Km​ ) using an Eadie-Hofstee plot.

Visualizing the Pharmacokinetic Pathways

LAT1_Pathway cluster_blood Systemic Circulation StandardAA Standard Amino Acids (e.g., L-Phe) LAT1 LAT1 Transporter (Blood-Brain Barrier) StandardAA->LAT1 High Affinity (Km ~50 µM) NonNaturalAA 3-Aminophenylalanine (Prodrug Carrier) NonNaturalAA->LAT1 High Affinity (Km ~10 µM) Brain Brain Parenchyma (Intracellular Target) LAT1->Brain Transcytosis / Uptake

LAT1-mediated transport pathway comparing standard and non-natural amino acids.

Workflow Step1 1. Cell Culture (Microglia/SV40) Step2 2. Compound Incubation (3-NH2-Phe vs L-Phe) Step1->Step2 Step3 3. Cell Viability Assay (ATP Luminescence) Step2->Step3 Step4 4. LAT1 Uptake Assay (14C-L-Leu Competition) Step2->Step4 Step5 5. Data Synthesis (IC50 & Km Calculation) Step3->Step5 Step4->Step5

Step-by-step in vitro workflow for evaluating amino acid cytotoxicity and transport.

References

  • Therapeutic Strategies Targeting Urokinase and Its Receptor in Cancer Source: PMC URL
  • L-Type Amino Acid Transporter 1 Enables the Efficient Brain Delivery of Small-Sized Prodrug across the Blood–Brain Barrier and into Human and Mouse Brain Parenchymal Cells Source: ACS Publications URL
  • KR20200138759A - Humanized anti-prostate specific membrane antigen (PSMA)

Sources

Validation

Comprehensive FTIR Spectra Comparison: 2-Amino-3-(3-aminophenyl)propanoic Acid Dihydrochloride vs. Free Base

Executive Summary 2-Amino-3-(3-aminophenyl)propanoic acid (commonly known as 3-aminophenylalanine) is a highly versatile non-naturally encoded amino acid. It serves as a critical structural building block in the developm...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Amino-3-(3-aminophenyl)propanoic acid (commonly known as 3-aminophenylalanine) is a highly versatile non-naturally encoded amino acid. It serves as a critical structural building block in the development of next-generation therapeutics, including site-specific antibody-drug conjugates (ADCs)[1]. During drug development and formulation, selecting the appropriate solid-state form of this compound—either as a neutral free base or a dihydrochloride salt—is paramount, as it directly impacts aqueous solubility, downstream conjugation efficiency, and shelf-life stability.

Fourier-Transform Infrared (FTIR) spectroscopy is an authoritative, non-destructive analytical technique used to rapidly verify the structural identity and protonation state of amino acid powders[2]. As a Senior Application Scientist, I have designed this guide to objectively compare the FTIR spectral signatures of the free base and dihydrochloride forms, detailing the mechanistic causality behind their vibrational differences and providing a self-validating experimental protocol for accurate laboratory assessment.

Mechanistic Causality: Zwitterionic vs. Protonated States

To accurately interpret the FTIR spectra of amino acids, one must first understand the causality driven by their solid-state protonation. The fundamental differences in the infrared absorption bands between the free base and the dihydrochloride salt of 3-aminophenylalanine arise from the migration of protons across the molecule's functional groups.

  • The Free Base (Zwitterionic State): In its crystalline solid state, the free base does not exist as an uncharged molecule. Instead, an intramolecular acid-base reaction occurs where the carboxylic acid protonates the more basic aliphatic α -amine. This forms a zwitterion characterized by a carboxylate anion (–COO⁻) and an aliphatic ammonium cation (–NH₃⁺)[3]. Because the α -amine is more basic than the aromatic aniline-like side chain, the aromatic amine remains unprotonated (–NH₂). Therefore, the FTIR spectrum will prominently feature carboxylate asymmetric stretching and sharp primary amine doublets[4].

  • The Dihydrochloride Salt (Fully Protonated State): When crystallized with two equivalents of hydrochloric acid, the zwitterionic structure is abolished. The strong acid protonates both the carboxylate anion (reverting it to a neutral carboxylic acid, –COOH) and the aromatic amine (converting it to an aromatic –NH₃⁺ cation)[5]. The resulting FTIR spectrum is dominated by a strong carbonyl (C=O) stretch and a massive, broad absorption envelope in the high-wavenumber region due to overlapping hydrogen-bonded –OH and multiple –NH₃⁺ stretching vibrations.

ProtonationStates FreeBase Free Base (Zwitterion) Carboxylate -COO⁻ Asym. Stretch ~1590 cm⁻¹ FreeBase->Carboxylate Deprotonated acid AromaticAmine Aromatic -NH₂ Sharp Doublet ~3300 cm⁻¹ FreeBase->AromaticAmine Neutral side-chain AliphaticAmmonium Aliphatic -NH₃⁺ Broad Band ~3000 cm⁻¹ FreeBase->AliphaticAmmonium Zwitterion core DiHCl Dihydrochloride (Fully Protonated) Carboxylic -COOH C=O Stretch ~1720 cm⁻¹ DiHCl->Carboxylic Protonated by HCl AromaticAmmonium Aromatic -NH₃⁺ Broad Band ~2800 cm⁻¹ DiHCl->AromaticAmmonium Protonated by HCl DiHCl->AliphaticAmmonium Retains proton

Figure 1: Structural protonation states dictating FTIR vibrational modes.

Quantitative Spectral Comparison

The table below summarizes the critical diagnostic bands required to differentiate the two forms of 2-Amino-3-(3-aminophenyl)propanoic acid.

Vibrational ModeFree Base (Zwitterion)Dihydrochloride SaltCausality / Structural Origin
Carboxylic C=O Stretch Absent~1720 - 1740 cm⁻¹ (Strong)HCl protonates the carboxylate, forming a neutral carboxylic acid (–COOH)[5].
Carboxylate Asym. Stretch ~1580 - 1600 cm⁻¹ (Strong)AbsentThe zwitterionic state leaves the acid deprotonated as –COO⁻[4].
Aromatic Primary Amine (–NH₂) ~3300 - 3400 cm⁻¹ (Sharp Doublet)AbsentThe free base retains a neutral aniline-like side chain.
Ammonium (–NH₃⁺) Stretches ~2800 - 3100 cm⁻¹ (Broad)~2500 - 3200 cm⁻¹ (Massive, Broad)The dihydrochloride has two –NH₃⁺ groups and overlapping –OH stretches, vastly broadening the region[3].
C–O Stretch (Acid) Absent~1200 - 1250 cm⁻¹Present only when the carboxylic acid is fully protonated.

Self-Validating ATR-FTIR Analytical Protocol

To ensure high-fidelity data collection, the following Attenuated Total Reflectance (ATR) FTIR methodology incorporates built-in self-validation checkpoints. This prevents common analytical errors such as poor crystal contact or atmospheric interference.

Step 1: System Initialization & Background Verification
  • Action: Clean the ATR diamond crystal with high-purity isopropanol and a lint-free wipe. Allow the solvent to fully evaporate.

  • Causality: Residual organics or moisture will introduce artifact peaks (e.g., O-H stretch at 3300 cm⁻¹), which directly confound the critical amine and hydroxyl regions of the amino acid.

  • Self-Validation: Acquire a single-beam background spectrum. The energy throughput must be >90% of the factory baseline. Verify that the water vapor (3500-3900 cm⁻¹) and CO₂ (2350 cm⁻¹) regions are stable and not inverted.

Step 2: Sample Application & Pressure Optimization
  • Action: Place ~2-5 mg of the solid powder (Free Base or Dihydrochloride) directly onto the center of the ATR crystal. Lower the pressure anvil until the software indicates optimal contact pressure.

  • Causality: ATR spectroscopy relies on an evanescent wave penetrating the sample to a depth of only ~0.5 - 2 µm. Insufficient pressure leads to a weak signal intensity, particularly at higher wavenumbers where the depth of penetration is inherently shallower[2].

  • Self-Validation: Monitor the live spectral preview. The strongest peak (usually the C=O stretch for the salt or the COO⁻ stretch for the free base) should reach an absorbance of 0.4 - 0.8 AU. If the signal is below 0.2 AU, increase the anvil pressure.

Step 3: Spectral Acquisition
  • Action: Co-add 64 scans at a resolution of 4 cm⁻¹ across a spectral range of 4000 to 400 cm⁻¹.

  • Causality: Co-adding 64 scans provides an optimal Signal-to-Noise Ratio (SNR) while minimizing the time the hygroscopic dihydrochloride salt is exposed to ambient laboratory humidity.

Step 4: Data Processing & Quality Control
  • Action: Apply an ATR correction algorithm (to account for wavelength-dependent penetration depth) and perform a baseline correction.

  • Self-Validation: Evaluate the baseline at 3800 cm⁻¹ and 2000 cm⁻¹. A severely sloped baseline indicates optical scattering caused by improper particle size or poor crystal contact. If a slope is detected, the sample must be re-ground in an agate mortar and re-analyzed.

Workflow Start 1. System Initialization Clean ATR Crystal Background 2. Background Scan Validate Energy Throughput Start->Background Sample 3. Sample Application Ensure Intimate Contact Background->Sample Scan 4. Spectral Acquisition 64 Scans, 4 cm⁻¹ Resolution Sample->Scan Validate 5. Self-Validation Check Baseline & S/N Ratio Scan->Validate

Figure 2: Self-validating ATR-FTIR analytical workflow for powder samples.

Conclusion

Differentiating between the free base and dihydrochloride forms of 2-Amino-3-(3-aminophenyl)propanoic acid is easily achieved through ATR-FTIR by monitoring the protonation states of the carboxyl and aromatic amine groups. The presence of a strong C=O stretch (~1720 cm⁻¹) definitively identifies the dihydrochloride salt, whereas the presence of a carboxylate asymmetric stretch (~1590 cm⁻¹) and sharp primary amine stretching (~3300 cm⁻¹) confirms the zwitterionic free base. Adhering to the self-validating protocol ensures that these critical formulation components are accurately identified prior to downstream pharmaceutical synthesis.

References

  • WO2024155627A1 - Anti-cd70 antibody-drug conjugates Google P
  • The FT-IR spectra of glycine and glycylglycine zwitterions isolated in alkali halide m
  • Effects of alkaline earth metal ion complexation on amino acid zwitterion stability: results
  • Mixed vs. Pure: How FTIR can assess enantiomers of amino acid samples Thermo Fisher Scientific
  • Modeling amino-acid side chain infrared spectra: the case of carboxylic residues RSC Publishing

Sources

Safety & Regulatory Compliance

Safety

2-Amino-3-(3-aminophenyl)propanoic acid dihydrochloride proper disposal procedures

Operational Guide: Handling and Disposal of 2-Amino-3-(3-aminophenyl)propanoic acid dihydrochloride Introduction & Operational Context 2-Amino-3-(3-aminophenyl)propanoic acid dihydrochloride (commonly referred to as 3-am...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Handling and Disposal of 2-Amino-3-(3-aminophenyl)propanoic acid dihydrochloride

Introduction & Operational Context

2-Amino-3-(3-aminophenyl)propanoic acid dihydrochloride (commonly referred to as 3-amino-L-phenylalanine dihydrochloride) is a synthetic, non-natural amino acid utilized extensively in advanced drug discovery. It serves as a critical structural precursor in the synthesis of antibody-drug conjugate (ADC) linkers, bicyclic peptides, and highly selective urokinase-type plasminogen activator (uPA) inhibitors[1].

Because this compound is a biologically active active pharmaceutical ingredient (API) precursor designed to interact with specific enzymatic pathways, it must be handled and disposed of with strict adherence to environmental health and safety (EHS) protocols. Improper disposal can lead to the contamination of local aquatic ecosystems and violate federal regulations regarding laboratory waste[2].

Physicochemical Properties & Hazard Assessment

Expertise & Causality: Understanding the chemical nature of a compound dictates its safe disposal route. The presence of two hydrochloride salts makes this compound highly water-soluble but also slightly acidic in unbuffered solutions. Furthermore, the free aromatic amine (aniline derivative) is susceptible to oxidation. Therefore, it must never be mixed with strong oxidizers (e.g., peroxides, nitric acid) in waste containers, as this can lead to exothermic degradation, gas evolution, and dangerous container pressurization.

Table 1: Chemical Profile and Logistical Data

PropertySpecificationOperational Impact & Causality
Chemical Name 2-Amino-3-(3-aminophenyl)propanoic acid 2HClDetermines strict EPA/RCRA labeling requirements.
Appearance Solid (Powder)Dust generation risk; requires handling in a ventilated enclosure[3].
Solubility Aqueous buffers, DMSO, MethanolLiquid waste will likely be a mixed aqueous/organic stream requiring segregation.
Reactivity Reactive with strong oxidizersMust be segregated from oxidizing waste streams to prevent exothermic reactions.
Toxicity Profile Potential irritant; biologically activeRequires thermal destruction (incineration); strictly prohibited from sanitary sewer discharge[4].

Experimental Workflow & Waste Generation

The following diagram illustrates the lifecycle of the compound in a standard laboratory setting, mapping the logical flow from initial handling to final disposal.

ChemicalLifecycle Start 1. Preparation (Weighing & Solubilization) Assay 2. Experimental Use (Synthesis / in vitro assays) Start->Assay WasteGen 3. Waste Generation Assay->WasteGen SolidWaste Solid Waste (Vials, Tips, PPE) WasteGen->SolidWaste LiquidWaste Liquid Waste (Solvent/Buffer Mixtures) WasteGen->LiquidWaste SAA Satellite Accumulation Area (Line of Sight Storage) SolidWaste->SAA LiquidWaste->SAA CAA Central Accumulation Area (Max 90-180 Days) SAA->CAA Transfer when full Disposal Final Disposal (EPA-Permitted Incineration) CAA->Disposal Contracted Hauler

Lifecycle and waste segregation workflow for 3-aminophenylalanine dihydrochloride.

Step-by-Step Disposal Procedures

Trustworthiness: Every protocol below is designed as a self-validating system, ensuring compliance with standard institutional Chemical Management Plans[4] and EPA Resource Conservation and Recovery Act (RCRA) guidelines[2].

Phase 1: Point-of-Generation Segregation

  • Identify the Waste Stream: Determine if the waste is solid (contaminated consumables) or liquid (reaction filtrates, assay buffers).

  • Liquid Waste Compatibility Check:

    • If dissolved in an organic solvent (e.g., DMSO, Methanol): Place it in the "Non-Halogenated Organic Waste" carboy.

    • If dissolved in an aqueous buffer: Use an "Aqueous Hazardous Waste" container.

    • Causality: Segregating aqueous from organic waste significantly reduces institutional disposal costs and prevents unwanted cross-reactions between incompatible solvents during transport.

  • Solid Waste Containment: Place empty reagent vials, contaminated pipette tips, and weighing boats into a designated, puncture-resistant "Chemically Contaminated Solid Waste" bin.

Phase 2: Satellite Accumulation Area (SAA) Management

  • Labeling: Immediately label the waste container with the words "Hazardous Waste" and the specific chemical constituents (e.g., "Hazardous Waste: Aqueous buffer, DMSO, 2-Amino-3-(3-aminophenyl)propanoic acid dihydrochloride"). Do not use chemical formulas or abbreviations[5].

  • Storage: Store the container in a designated SAA at or near the point of generation (within the line of sight). The container must remain tightly closed at all times except when actively adding waste[6].

  • Secondary Containment: Place the primary waste container inside a secondary containment bin to capture any potential leaks or spills.

Phase 3: Transfer to Central Accumulation Area (CAA) & Final Disposal

  • Time Limits: Once an SAA container reaches its volume limit (typically 55 gallons for standard waste), date the container and transfer it to the facility's CAA within 3 days[6].

  • Manifesting: A designated EHS officer or waste broker must profile the waste for the contracted hauler[2].

  • Incineration: The ultimate disposal method for this compound is high-temperature incineration at an EPA-permitted Treatment, Storage, and Disposal Facility (TSDF)[4].

    • Causality: Incineration breaks down the aromatic ring and amine groups into simple, non-toxic oxides of carbon and nitrogen, preventing the API precursor from entering the water supply and affecting local biology.

Spill Response and Decontamination Protocol

In the event of an accidental spill of the powder or concentrated solution, execute the following self-validating cleanup loop:

  • Isolate the Area: Prevent personnel from walking through the spill to avoid tracking the compound across the laboratory.

  • Don PPE: Ensure you are wearing safety goggles, a lab coat, and nitrile gloves[3].

  • Containment (Liquid): If in solution, cover the spill with an inert absorbent material (e.g., diatomaceous earth, universal spill pads). Do not use combustible materials like paper towels for large organic solvent spills.

  • Containment (Solid): If the dry powder is spilled, carefully sweep it up using a dedicated brush and pan, or wipe it with a damp paper towel to prevent aerosolizing the dust[3].

  • Decontamination: Wash the affected surface thoroughly with soap and water or a mild detergent solution to remove residual hydrochloride salts.

  • Disposal: Treat all cleanup materials as hazardous solid waste and dispose of them following the procedures outlined in Section 4.

Sources

Handling

Personal protective equipment for handling 2-Amino-3-(3-aminophenyl)propanoic acid dihydrochloride

Comprehensive Safety and Handling Guide: 2-Amino-3-(3-aminophenyl)propanoic acid dihydrochloride This guide provides essential, immediate safety and logistical information for the handling and disposal of 2-Amino-3-(3-am...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Handling Guide: 2-Amino-3-(3-aminophenyl)propanoic acid dihydrochloride

This guide provides essential, immediate safety and logistical information for the handling and disposal of 2-Amino-3-(3-aminophenyl)propanoic acid dihydrochloride. The protocols herein are designed to ensure the safety of researchers, scientists, and drug development professionals by establishing a self-validating system of safe laboratory practices.

Hazard Assessment and Core Safety Principles

The fundamental principles of laboratory safety—planning ahead, minimizing exposure, and not underestimating risks—are paramount when working with this and any other chemical.[6]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against chemical exposure. The following table summarizes the required PPE for handling 2-Amino-3-(3-aminophenyl)propanoic acid dihydrochloride.

Protection Type Specific Equipment Rationale and Best Practices
Eye and Face Protection Chemical splash goggles or a full-face shield.[7][8][9][10]To protect against accidental splashes and airborne particles. Standard safety glasses do not provide a sufficient seal.
Hand Protection Nitrile rubber gloves.[8]Nitrile gloves offer good resistance to a variety of chemicals.[11] Always inspect gloves for tears or punctures before use and practice proper glove removal techniques to avoid skin contact.[10]
Body Protection A standard laboratory coat. For operations with significant dust generation, consider coveralls.[8]To protect the skin and personal clothing from contamination.
Respiratory Protection A P95 (US) or P1 (EU EN 143) particle respirator may be used for nuisance exposures to dust.[8][10]Engineering controls, such as a chemical fume hood, are the preferred method for minimizing inhalation exposure.[8]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational workflow is critical for the safe handling of this compound. The following procedure should be followed meticulously.

Preparation and Engineering Controls
  • Work Area: All handling of 2-Amino-3-(3-aminophenyl)propanoic acid dihydrochloride should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[7][9]

  • Emergency Equipment: Ensure that a fully functional eyewash station and safety shower are readily accessible.[8]

  • Incompatible Materials: Keep the chemical away from strong oxidizing agents, strong acids, and strong bases.[3] As a hydrochloride salt, it may react with bases.[12]

Donning PPE

The following diagram illustrates the correct sequence for donning PPE to minimize the risk of contamination.

PPE_Donning Start Start LabCoat 1. Lab Coat Start->LabCoat Goggles 2. Safety Goggles/ Face Shield LabCoat->Goggles Gloves 3. Nitrile Gloves Goggles->Gloves End Ready for Handling Gloves->End

Diagram 1: PPE Donning Sequence

Handling the Compound
  • Minimize Dust: Handle the solid material carefully to minimize the generation of dust.[8]

  • Weighing: If weighing the solid, do so within a chemical fume hood or a designated containment area to control airborne particles.[8]

  • Container Management: Keep the container tightly closed when not in use to prevent contamination and accidental spills.[3][4][7]

Post-Handling Procedures
  • Hand Washing: After handling, even if gloves were worn, wash hands thoroughly with soap and water.[7][8]

  • Work Area Decontamination: Clean the work area to minimize the risk of residual contamination.[8]

Doffing PPE

The removal of PPE in the correct order is crucial to prevent cross-contamination.

PPE_Doffing Start Start Gloves 1. Gloves Start->Gloves Goggles 2. Safety Goggles/ Face Shield Gloves->Goggles LabCoat 3. Lab Coat Goggles->LabCoat End Procedure Complete LabCoat->End

Diagram 2: PPE Doffing Sequence

Disposal Plan

Proper disposal of 2-Amino-3-(3-aminophenyl)propanoic acid dihydrochloride and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Classification: This material should be treated as hazardous waste.[4][8]

  • Containment: Collect waste material in a clearly labeled, sealed container.[9]

  • Disposal Route: Dispose of the chemical waste through a licensed professional waste disposal service.[10] Do not dispose of it down the drain.[10]

  • Contaminated Materials: Any materials used to clean up spills, as well as contaminated PPE, should be considered hazardous waste and disposed of accordingly.[9]

Emergency Procedures

In the event of an accidental exposure or spill, the following immediate actions should be taken.

Emergency Scenario Immediate Action
Skin Contact Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[7] Seek medical attention.[7]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Remove contact lenses if present and easy to do.[3] Get medical attention immediately.[7]
Inhalation Move the victim to fresh air.[3] If breathing is difficult, administer oxygen. If the victim is not breathing, perform artificial respiration. Seek immediate medical attention.[7]
Ingestion Do NOT induce vomiting.[7] Never give anything by mouth to an unconscious person.[7] Rinse mouth with water and consult a physician.[2]
Small Spill (<1 L) If properly trained, use appropriate personal protective equipment and clean-up material. Double bag the spill waste in clear plastic bags, label it, and arrange for chemical waste pick-up.[7]
Large Spill (>1 L) Evacuate the area and contact your institution's emergency response team immediately.[7]

Storage Requirements

Proper storage is crucial for maintaining the chemical's integrity and ensuring safety.

  • General Storage: Store in a tightly closed container in a dry and well-ventilated place.[3][4][7]

  • Temperature: Store at room temperature.[1]

  • Incompatibilities: Store separately from incompatible materials such as bases, amines, and strong oxidizing agents.[7][12]

  • Secondary Containment: It is good practice to store the chemical in a secondary container to prevent the spread of material in case of a leak.[7]

References

  • Standard Operating Procedure. (n.d.). University of California Merced. Retrieved from [Link]

  • Capital Resin Corporation. (2022, June 10). The OSHA Chemical Storage Requirements. Capital Resin Corporation. Retrieved from [Link]

  • Center for Chemical Process Safety. (n.d.). Guidelines for safe handling of powders and bulk solids. AIChE. Retrieved from [Link]

  • PolyStar Containment. (n.d.). Understanding OSHA Chemical Storage Requirements. PolyStar Containment. Retrieved from [Link]

  • Yale University. (n.d.). GUIDELINES FOR SAFE LABORATORY PRACTICES. Yale University. Retrieved from [Link]

  • BFM® Fitting. (n.d.). A Comprehensive Guide to Safe Powder Handling. BFM® Fitting. Retrieved from [Link]

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet. Cole-Parmer. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Chemical Hazards. OSHA. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Amino-3-phenylpropanoic acid. Carl ROTH. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

  • MySkinRecipes. (n.d.). (S)-2-Amino-3-(3-aminophenyl)propanoic acid dihydrochloride. MySkinRecipes. Retrieved from [Link]

  • University of Nebraska Medical Center. (n.d.). Laboratory PPE Selection Guide. UNMC. Retrieved from [Link]

  • The University of Tennessee, Knoxville. (n.d.). Personal Protective Equipment (PPE). EHS UTK. Retrieved from [Link]

  • SLAC National Accelerator Laboratory. (2013, May 20). Hydrochloric Acid Safe Handling Guideline. SLAC. Retrieved from [Link]

  • Environmental Health and Safety. (n.d.). OSHA Glove Selection Chart. University of Missouri. Retrieved from [Link]

  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). HSA. Retrieved from [Link]

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